3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile
Description
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Properties
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c1-7-6-8(2)11(10-7)5-3-4-9/h6H,3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICIVXBSKIBYPHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384109 | |
| Record name | 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5589-97-9 | |
| Record name | 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile chemical properties
An In-Depth Technical Guide to the Chemical Properties and Synthetic Applications of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile
A Note on Nomenclature: This guide focuses on the chemical properties and applications of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile (CAS No. 36140-83-7) . While the initial query specified the non-oxo variant, the overwhelming body of scientific literature and commercial availability pertains to this oxo-derivative. This compound is a significantly more prominent reagent in synthetic chemistry. Information on "3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile" is sparse by comparison, with its identity primarily noted by a distinct molecular weight of approximately 149.19 g/mol .[1] This guide will therefore detail the properties of the more scientifically relevant and well-documented oxo-compound, a versatile precursor in heterocyclic chemistry.
Core Chemical Identity and Properties
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile is a bifunctional organic molecule incorporating both a pyrazole ring and a reactive cyanoacetyl group. This structure makes it a valuable building block in medicinal and materials chemistry. Its core identifiers and physicochemical properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile | [2] |
| CAS Number | 36140-83-7 | [2][3][4] |
| Molecular Formula | C₈H₉N₃O | [2][4] |
| Molecular Weight | 163.18 g/mol | [2][4] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 116-121 °C | [5] |
| Boiling Point | 331.4 ± 44.0 °C (at 760 mmHg) | [5] |
| Synonyms | 1-Cyanoacetyl-3,5-dimethylpyrazole, 3,5-Dimethyl-β-oxo-1H-pyrazole-1-propanenitrile | [4] |
Synthesis and Mechanism of Action as a Synthetic Precursor
This compound is primarily utilized as a potent cyanoacetylating agent . The pyrazole ring acts as a good leaving group, facilitating the transfer of the C(=O)CH₂CN moiety to a nucleophile. This reactivity is central to its role in organic synthesis.
A primary application involves its use as a key intermediate for synthesizing a variety of more complex heterocyclic systems. Research has demonstrated its efficacy as a precursor for novel mono- and bis-heterocyclic compounds.[6] The underlying principle of its reactivity is the electrophilic nature of the carbonyl carbon, which is readily attacked by nucleophiles, leading to the displacement of the 3,5-dimethylpyrazole group.
The general workflow for its application as a synthetic precursor is outlined below:
Caption: Synthetic utility of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile.
Key Synthetic Applications and Experimental Protocols
The compound serves as a cornerstone for building complex molecules, particularly those with potential pharmacological activity. Its ability to introduce the cyanoacetamide functional group is a key feature.
Synthesis of Acetanilide Derivatives
A crucial first step in many synthetic pathways is using the title compound to cyanoacetylate an amine, such as in the formation of an acetanilide derivative. This intermediate is then used for further cyclization and condensation reactions.[6]
Exemplary Protocol: Cyanoacetylation of an Aromatic Amine
-
Dissolution: Dissolve the starting aromatic amine in a suitable solvent (e.g., pyridine).
-
Addition: Add an equimolar amount of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile to the solution.
-
Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is typically poured into acidified ice water to precipitate the product.
-
Purification: The crude product is filtered, washed with water, and recrystallized from an appropriate solvent (e.g., ethanol) to yield the pure N-substituted-2-cyanoacetamide.
Precursor for Chromene, Dihydrazo, and Thiazole Derivatives
Once the cyanoacetamide intermediate is formed, it becomes a versatile platform for further synthesis:[6]
-
Chromene Synthesis: The intermediate can undergo condensation with ortho-hydroxybenzaldehyde derivatives to form mono- and di-chromene structures.[6]
-
Dihydrazo Synthesis: Coupling the intermediate with aryl diazonium salts leads to the formation of dihydrazo derivatives.[6]
-
Thiazole Synthesis: A multi-step reaction involving phenyl isothiocyanate followed by treatment with phenacyl bromide derivatives yields dithiazole compounds.[6]
These synthetic routes highlight the compound's role in generating molecular diversity, which is crucial for screening for biological activity in drug discovery programs.
Safety, Handling, and Storage
As with any active chemical reagent, proper handling and storage are paramount to ensure laboratory safety.
GHS Hazard Classification:
-
Pictogram: GHS07 (Harmful)[5]
-
Signal Word: Warning[5]
-
Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).
Precautionary Measures & Handling:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[7]
-
Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
-
Spills: In case of a spill, sweep up the solid material, avoiding dust formation, and place it in a suitable container for disposal.[7]
Storage:
-
Store in a dry, cool, and well-ventilated place.[7]
-
Keep the container tightly closed and stored under a nitrogen atmosphere to prevent degradation.[5]
-
Incompatible Materials: Avoid contact with strong acids.[7]
The overall safety profile indicates that the compound is hazardous upon ingestion, skin contact, or inhalation, requiring standard laboratory precautions for handling solid chemical reagents.
Conclusion
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile is a highly valuable and versatile reagent in modern organic synthesis. Its primary function as a cyanoacetylating agent provides a reliable method for introducing the reactive cyanoacetamide moiety into various molecular frameworks. This capability has established it as a key intermediate in the synthesis of diverse heterocyclic systems, including chromenes and thiazoles, which are of significant interest in medicinal chemistry and drug development. While requiring careful handling due to its hazardous nature, its utility in constructing complex molecular architectures underscores its importance for researchers and scientists in the field.
References
- 36140-83-7|3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile - BLDpharm. (n.d.).
- 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile | 36140-83-7 - TCI Chemicals. (n.d.).
- 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile - PubChem. (n.d.).
- 3-(1H-Pyrazol-1-yl)propanenitrile | C6H7N3 | CID 7023134 - PubChem. (n.d.).
- 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile - Autech Industry Co.,Limited. (n.d.).
- 3-(3,5-Dimethyl-1 H -Pyrazol-1-yl)-3-Oxopropanenitrile as Precursor for Some New Mono-Heterocyclic and Bis-Heterocyclic Compounds - ResearchGate. (n.d.).
- Safety Data Sheet - Fisher Scientific. (n.d.).
- 3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPANENITRILE - Echemi. (n.d.).
- 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile | 36140-83-7 - Sigma-Aldrich. (n.d.).
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- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
A-Technical Guide to 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile (CAS 5589-97-9): A Versatile Intermediate in Modern Drug Discovery
Abstract
This technical guide provides an in-depth exploration of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. The pyrazole nucleus is a privileged scaffold in pharmaceutical sciences, known for a wide spectrum of biological activities including anti-inflammatory, antimicrobial, and antitumor effects.[1][2] This document details the synthesis, physicochemical properties, analytical characterization, and strategic applications of this specific pyrazole derivative. We present field-proven protocols, mechanistic insights, and a forward-looking perspective on its role in constructing complex molecular architectures for next-generation therapeutics.
Introduction: The Strategic Value of the Pyrazole Scaffold
The pyrazole ring system is a cornerstone of modern medicinal chemistry, integral to the structure of numerous approved drugs. Its unique electronic properties and ability to act as a versatile pharmacophore have cemented its importance. The compound 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile (Figure 1) serves as a crucial intermediate, combining the proven biological relevance of the 3,5-dimethylpyrazole core with the synthetic versatility of a propanenitrile side chain. This nitrile functional group is a gateway to a multitude of chemical transformations, allowing for the systematic elaboration of molecular complexity and the exploration of novel chemical space in drug discovery programs.
Figure 1. Chemical Structure of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile.
Physicochemical and Spectroscopic Profile
Accurate characterization is the bedrock of reproducible science. The key properties of the title compound are summarized below.
| Property | Value | Source |
| CAS Number | 5589-97-9 | [3][4][5][6] |
| Molecular Formula | C₈H₁₁N₃ | [4] |
| Molecular Weight | 149.19 g/mol | [4] |
| Appearance | Typically a solid (powder or crystalline) | Inferred |
| SMILES | N#CCCN1N=C(C)C=C1C | [5] |
| IUPAC Name | 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile | [4] |
Predicted Analytical Data
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~4.15 (t, 2H, J=7.0 Hz, N-CH₂), ~2.80 (t, 2H, J=7.0 Hz, CH₂-CN), ~5.85 (s, 1H, pyrazole C4-H), ~2.25 (s, 3H, pyrazole C3-CH₃), ~2.20 (s, 3H, pyrazole C5-CH₃).
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~148.5 (pyrazole C5), ~140.0 (pyrazole C3), ~118.0 (CN), ~106.0 (pyrazole C4), ~45.0 (N-CH₂), ~18.0 (CH₂-CN), ~13.5 (C3-CH₃), ~11.0 (C5-CH₃).
-
IR (KBr, cm⁻¹): ~2250 (νC≡N, sharp, medium), ~2950-2850 (νC-H), ~1560 (νC=N), ~1460 (νC=C).
-
Mass Spectrometry (EI): m/z (%) 149 (M⁺), 109, 96, 81.
Synthesis and Mechanistic Pathway
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile is efficiently achieved via a base-catalyzed Michael-type addition, specifically the cyanoethylation of 3,5-dimethylpyrazole with acrylonitrile. This reaction is robust, high-yielding, and proceeds under mild conditions.
Overall Synthesis Workflow
The process is a two-step sequence starting from readily available commercial reagents.
Detailed Experimental Protocols
Causality: This protocol is based on the classic Knorr pyrazole synthesis. Using hydrazine sulfate with a base is often preferred over hydrazine hydrate to control the exothermicity of the reaction.
-
Reagent Preparation: In a 1 L round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve hydrazine sulfate (65 g, 0.50 mol) in 400 mL of 10% aqueous sodium hydroxide.
-
Reaction Setup: Cool the flask in an ice bath until the internal temperature reaches 15°C.
-
Addition: Add acetylacetone (50 g, 0.50 mol) dropwise via the dropping funnel over 30 minutes, ensuring the temperature is maintained at or below 20°C.
-
Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. A precipitate of 3,5-dimethylpyrazole will form.
-
Work-up: Dilute the mixture with 200 mL of water to dissolve any inorganic salts. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Purification: Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure to yield crystalline 3,5-dimethylpyrazole. The product can be used directly or recrystallized from petroleum ether.
Causality: This is a base-catalyzed conjugate addition. A catalytic amount of a non-nucleophilic base deprotonates the pyrazole N-H, generating a pyrazolide anion. This potent nucleophile then attacks the β-carbon of acrylonitrile. The protocol is adapted from a similar, well-established reaction involving acrylamide.[7]
-
Reaction Setup: To a solution of 3,5-dimethylpyrazole (9.61 g, 100 mmol) in acetonitrile (150 mL) in a 250 mL flask, add a catalytic amount of powdered sodium hydroxide (0.2 g, 5 mmol).
-
Addition: Stir the mixture at room temperature for 10 minutes. Add acrylonitrile (5.84 g, 110 mmol) dropwise over 15 minutes.
-
Reaction: Heat the reaction mixture to a gentle reflux (~50-60°C) and monitor by TLC (e.g., using 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the catalyst.
-
Purification: Remove the solvent (acetonitrile) under reduced pressure. The resulting crude product can be purified by vacuum distillation or by recrystallization from a suitable solvent system like ethanol/water or isopropanol to yield the pure title compound.
Strategic Applications in Drug Development
The true value of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile lies in its potential as a versatile synthon. The nitrile group is a linchpin for diversification, enabling access to a library of derivatives for biological screening.
Sources
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- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. 3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPANENITRILE | 5589-97-9 [chemicalbook.com]
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- 5. 5589-97-9|3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanenitrile|BLD Pharm [bldpharm.com]
- 6. arctomsci.com [arctomsci.com]
- 7. 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide - PMC [pmc.ncbi.nlm.nih.gov]
structure of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile
An In-depth Technical Guide to the Structure and Characterization of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile
Abstract
This technical guide provides a comprehensive analysis of the chemical structure, synthesis, and physicochemical properties of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile. The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a privileged scaffold in numerous approved therapeutic agents.[1][2][3] This document details robust protocols for the synthesis of the title compound via the cyanoethylation of 3,5-dimethylpyrazole, itself synthesized from the condensation of acetylacetone and hydrazine. A central focus is placed on the rigorous structural elucidation using a suite of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this versatile synthetic intermediate for applications in medicinal chemistry and materials science.
Introduction
The Pyrazole Scaffold in Medicinal Chemistry
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is of paramount importance in the field of drug discovery.[3][4] Its unique electronic properties, metabolic stability, and ability to act as a versatile pharmacophore have led to its incorporation into a significant number of blockbuster drugs.[2] Marketed pharmaceuticals containing the pyrazole core are used to treat a wide array of diseases, including cancer (e.g., Ruxolitinib), viral infections (e.g., Lenacapavir), and inflammatory conditions (e.g., Celecoxib).[1][2] The success of these agents underscores the value of pyrazole derivatives as foundational building blocks for the development of novel therapeutics.
Profile of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile
3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile (Molecular Formula: C₈H₁₁N₃) is a derivative that combines the stable 3,5-dimethylpyrazole core with a propanenitrile side chain. This structure is of significant interest for several reasons:
-
Synthetic Versatility: The terminal nitrile group is a valuable functional handle that can be readily converted into other functionalities, such as primary amines (via reduction) or carboxylic acids (via hydrolysis), enabling its use in the construction of more complex molecular architectures.
-
Modulation of Physicochemical Properties: The propanenitrile substituent at the N1 position significantly influences the polarity, solubility, and hydrogen bonding potential of the pyrazole core, which are critical parameters in drug design.
-
Scaffold for Library Synthesis: As a well-defined and accessible intermediate, it serves as an excellent starting point for the parallel synthesis of compound libraries aimed at screening for biological activity.
This guide provides the necessary technical details to synthesize, purify, and unequivocally confirm the structure of this compound, thereby empowering its effective use in research and development.
Synthesis and Purification
Synthetic Strategy
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile is most efficiently achieved through a two-step sequence. The first step involves the classical Knorr-type condensation of a β-diketone (acetylacetone) with a hydrazine source to form the 3,5-dimethylpyrazole nucleus.[5][6] The second step is a Michael addition reaction, specifically the cyanoethylation of the pyrazole's N-H group with acrylonitrile, which proceeds selectively at the N1 position.
Synthesis Workflow Diagram
Caption: Synthetic pathway for 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile.
Experimental Protocols
Protocol 2.3.1: Synthesis of 3,5-Dimethylpyrazole [5][7]
-
Setup: Equip a 250 mL round-bottomed flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.
-
Reagents: Add hydrazine hydrate (5.0 g, 0.1 mol) and ethanol (50 mL) to the flask.
-
Reaction: Cool the flask in an ice-water bath. Add acetylacetone (10.0 g, 0.1 mol) dropwise from the dropping funnel over 30 minutes with continuous stirring, ensuring the internal temperature does not exceed 20°C.
-
Reflux: After the addition is complete, remove the ice bath, and heat the mixture to reflux for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Isolation: Add 100 mL of water to the residue and extract the product with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent by rotary evaporation to yield crude 3,5-dimethylpyrazole as a white to off-white solid. Recrystallization from a minimal amount of hot n-hexane affords pure crystalline product. The typical yield is 75-85%.
Protocol 2.3.2: Synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile
-
Setup: In a 100 mL round-bottomed flask equipped with a magnetic stirrer, add 3,5-dimethylpyrazole (4.8 g, 0.05 mol).
-
Catalyst: Add a catalytic amount of a base, such as sodium hydroxide (0.1 g, 2.5 mmol) or Triton B (40% in methanol, 0.5 mL). The base facilitates the deprotonation of the pyrazole N-H, activating it for nucleophilic attack.
-
Reagents: Add acrylonitrile (3.3 g, 0.06 mol) dropwise at room temperature. The reaction is typically exothermic.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up: Upon completion, dilute the mixture with dichloromethane (50 mL) and wash with water (2 x 30 mL) to remove the catalyst. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter and concentrate the organic phase under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the title compound as a pure solid.
Structural Elucidation and Characterization
Overview of Analytical Methods
The definitive confirmation of the molecular requires a combination of spectroscopic techniques. NMR provides detailed information about the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and fragmentation pattern.
Molecular Structure and Atom Numbering
Caption: Structure of the title compound with atom numbering for NMR assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
3.3.1 ¹H NMR Analysis The ¹H NMR spectrum provides an unambiguous fingerprint of the proton environment. The expected signals are highly characteristic, confirming the N1-alkylation and the integrity of the pyrazole ring.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Rationale |
| H-9 (C₅-CH ₃) | ~2.3 | Singlet (s) | Methyl protons adjacent to the imine-like nitrogen (N1). |
| H-8 (C₃-CH ₃) | ~2.1 | Singlet (s) | Methyl protons adjacent to the amine-like nitrogen (N2). |
| H-4 (C₄-H ) | ~5.9 | Singlet (s) | The sole proton on the pyrazole ring, appearing as a sharp singlet. |
| H-6 (-N-CH ₂-) | ~4.2 | Triplet (t) | Methylene protons adjacent to the pyrazole N1 atom, deshielded. |
| H-7 (-CH ₂-CN) | ~2.9 | Triplet (t) | Methylene protons adjacent to the electron-withdrawing nitrile group. |
3.3.2 ¹³C NMR Analysis The ¹³C NMR spectrum confirms the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C-10 (C N) | ~117 | Characteristic chemical shift for a nitrile carbon. |
| C-4 | ~106 | The C-H carbon of the pyrazole ring. |
| C-7 (-C H₂-CN) | ~18 | Aliphatic methylene carbon alpha to the nitrile. |
| C-6 (-N-C H₂-) | ~45 | Aliphatic methylene carbon attached to the pyrazole nitrogen. |
| C-9 (C₅-C H₃) | ~14 | Methyl carbon at the C5 position. |
| C-8 (C₃-C H₃) | ~11 | Methyl carbon at the C3 position. |
| C-3 | ~141 | Quaternary pyrazole carbon adjacent to N2. |
| C-5 | ~150 | Quaternary pyrazole carbon adjacent to N1. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Functional Group | Intensity |
| ~2250 | C≡N (Nitrile stretch) | Medium, Sharp |
| 2900-3000 | C-H (sp³ Alkane stretch) | Medium |
| ~3100 | C-H (sp² Aromatic stretch) | Weak |
| 1500-1600 | C=N, C=C (Pyrazole ring stretch) | Medium |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides insight into the molecule's stability and fragmentation pathways.
-
Molecular Ion (M⁺): A prominent peak is expected at m/z ≈ 149.10, corresponding to the molecular formula C₈H₁₁N₃.
-
Key Fragments: Common fragmentation would involve the loss of the propanenitrile chain or parts thereof. A significant fragment at m/z = 95 would correspond to the [3,5-dimethylpyrazole - H]⁺ fragment, resulting from the cleavage of the N1-C6 bond.
Physicochemical Properties
The following table summarizes the key physicochemical properties of the compound.
| Property | Value | Reference |
| IUPAC Name | 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile | - |
| Molecular Formula | C₈H₁₁N₃ | - |
| Molecular Weight | 149.19 g/mol | [8] |
| Exact Mass | 149.0953 g/mol | [8] |
| Appearance | White to off-white solid/crystalline powder | - |
| Solubility | Soluble in polar organic solvents (e.g., Dichloromethane, Ethanol, DMSO) | General observation |
Applications in Synthetic Chemistry and Drug Discovery
Role as a Synthetic Intermediate
3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile is a valuable building block for creating more elaborate molecules. The nitrile functionality is particularly useful:
-
Reduction to Amine: The nitrile can be reduced to a primary amine, -CH₂NH₂, using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This introduces a basic center and a site for further derivatization, such as amide or sulfonamide formation.
-
Hydrolysis to Carboxylic Acid: Acidic or basic hydrolysis of the nitrile yields the corresponding carboxylic acid, 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid. This allows for the formation of esters and amides, which are prevalent in bioactive molecules.
Potential Pharmacological Significance
Given the established importance of the pyrazole scaffold, this compound is an attractive starting point for drug discovery campaigns.[1][2] The N1-propanenitrile side chain acts as a linker that can be functionalized to interact with biological targets. By modifying this chain, medicinal chemists can systematically explore the structure-activity relationship (SAR) of a compound series to optimize potency, selectivity, and pharmacokinetic properties. The pyrazole core itself often engages in crucial hydrogen bonding or hydrophobic interactions within protein active sites.
Conclusion
This technical guide has detailed the synthesis, structural characterization, and potential applications of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile. The synthetic route presented is robust and scalable, relying on well-established chemical transformations. The structural integrity of the compound is unequivocally confirmed through a combination of NMR, IR, and MS analyses, providing a complete and reliable dataset for researchers. As a versatile intermediate bearing the privileged pyrazole scaffold, this compound represents a valuable tool for professionals in synthetic chemistry and drug development, facilitating the exploration of new chemical space and the creation of novel, high-value molecules.
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A Technical Guide to the Physicochemical Characterization of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The precise determination of a compound's molecular formula and weight is a foundational requirement in chemical research and pharmaceutical development. It underpins stoichiometry, enables structural elucidation, and is a critical quality attribute for regulatory submission. This guide provides an in-depth technical overview of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile, a heterocyclic compound of interest. We detail its core physicochemical properties, with a primary focus on its molecular weight, and present a validated, multi-technique workflow for its empirical and structural confirmation. This document serves as a practical reference for scientists engaged in the synthesis, characterization, and application of novel small molecules.
Core Molecular Attributes of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile
3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile is a small organic molecule featuring a substituted pyrazole ring linked to a propanenitrile chain. Accurate knowledge of its fundamental properties is the first step in any research or development pipeline.
The key identifiers and quantitative data for this compound are summarized below.
| Property | Value | Source |
| Chemical Name | 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile | [1] |
| CAS Number | 5589-97-9 | [1] |
| Molecular Formula | C₈H₁₁N₃ | [1] |
| Average Molecular Weight | 149.19 g/mol | [1] |
| Monoisotopic Mass | 149.0953 Da | [1] |
| Exact Mass | 149.0953 Da | [1] |
The distinction between average molecular weight and monoisotopic mass is crucial. The average molecular weight (often termed molecular weight) is calculated using the weighted average of the natural abundances of all isotopes for each element. In contrast, the monoisotopic mass is calculated using the mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ¹⁴N). High-resolution mass spectrometry measures the monoisotopic mass, providing a highly accurate method for confirming the elemental composition.[2]
Integrated Workflow for Structural and Molecular Weight Verification
Confirming the identity of a newly synthesized or procured compound is not a single measurement but a systematic process of cross-validation. A robust workflow integrates multiple analytical techniques to build a cohesive and irrefutable body of evidence. This self-validating system ensures the highest degree of scientific integrity.
The logical flow for the comprehensive characterization of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile is outlined below.
Caption: Integrated workflow for compound characterization.
Experimental Protocols for Verification
The following sections provide detailed, step-by-step methodologies for the key analytical techniques used to verify the molecular weight and structure of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile.
Protocol 1: Molecular Weight Confirmation via Mass Spectrometry (MS)
Causality: Mass spectrometry is the most direct method for determining the molecular weight of a compound.[3] For small, polar molecules like the topic compound, Electrospray Ionization (ESI) is an ideal "soft" ionization technique that minimizes fragmentation, allowing for the clear observation of the molecular ion.[4]
Methodology: ESI-MS Analysis
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile.
-
Dissolve the sample in 1 mL of a high-purity solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.
-
Prepare a dilute working solution (e.g., 1-10 µg/mL) by diluting the stock solution with a 50:50 mixture of solvent and deionized water containing 0.1% formic acid. The acid promotes protonation, enhancing signal intensity in positive ion mode.
-
-
Instrument Calibration:
-
Perform an external calibration of the mass spectrometer using a standard calibration solution appropriate for the mass range of interest (e.g., a sodium iodide or polytyrosine solution). For high-resolution measurements, an internal calibrant (lock mass) should be used concurrently with the sample analysis to ensure the highest mass accuracy.[2]
-
-
Data Acquisition:
-
Set the mass spectrometer to operate in positive ion ESI mode.
-
Infuse the sample solution into the ion source at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire data over a mass-to-charge (m/z) range that brackets the expected molecular ion, for instance, m/z 50-300.
-
-
Data Analysis:
-
Examine the resulting spectrum for the protonated molecular ion [M+H]⁺.
-
For 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile (C₈H₁₁N₃), the expected monoisotopic mass is 149.0953 Da. The target [M+H]⁺ ion should appear at m/z 150.1031.
-
The measured m/z should be within a narrow tolerance (e.g., < 5 ppm) of the calculated value to confirm the elemental formula.
-
Protocol 2: Structural Elucidation via ¹H NMR Spectroscopy
Causality: While MS confirms the mass, Nuclear Magnetic Resonance (NMR) spectroscopy confirms the specific arrangement of atoms (the structure).[5] ¹H NMR is particularly powerful for organic molecules, providing information on the number, environment, and connectivity of hydrogen atoms.[6][7] A correct structure validates the molecular formula, which in turn validates the calculated molecular weight.
Methodology: ¹H NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Place the sample in the NMR spectrometer.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Analysis & Interpretation:
-
Chemical Shift (δ): Reference the spectrum to the TMS signal at 0 ppm. The expected signals for 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile would be:
-
Two distinct singlets for the two methyl groups (–CH₃) on the pyrazole ring.
-
A singlet for the proton on the pyrazole ring.
-
Two triplets for the two methylene groups (–CH₂–) of the propanenitrile chain, showing coupling to each other.
-
-
Integration: The area under each peak should be proportional to the number of protons it represents (e.g., a ratio of 3:3:1:2:2).
-
Spin-Spin Coupling: The splitting pattern (e.g., triplets) of the methylene groups confirms their adjacency.
-
The combined data must be consistent with the proposed structure.[8][9]
-
Protocol 3: Elemental Composition Verification via CHN Analysis
Causality: Elemental analysis provides a fundamental, quantitative measure of the mass percentages of carbon, hydrogen, and nitrogen in a compound.[10] This technique directly validates the empirical formula.[11][12] When combined with a molecular weight from mass spectrometry, it allows for the unambiguous determination of the molecular formula.[13]
Methodology: Combustion Analysis
-
Sample Preparation:
-
Ensure the sample is pure and thoroughly dried to remove any residual solvents or water, which would skew the results.
-
Accurately weigh 1-3 mg of the compound into a tin or silver capsule.
-
-
Instrument Analysis:
-
The sample is combusted at high temperatures (e.g., >900°C) in an oxygen-rich atmosphere.
-
This process converts all carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.
-
The resulting gases are separated by gas chromatography and quantified using a thermal conductivity detector.
-
-
Data Analysis:
-
The instrument software calculates the mass percentages of C, H, and N.
-
Compare the experimental percentages with the theoretical values calculated from the molecular formula C₈H₁₁N₃ (MW = 149.19 g/mol ):
-
%C = (8 * 12.011 / 149.19) * 100 = 64.40%
-
%H = (11 * 1.008 / 149.19) * 100 = 7.43%
-
%N = (3 * 14.007 / 149.19) * 100 = 28.17%
-
-
The experimental values should agree with the theoretical values within an acceptable margin (typically ±0.4%).
-
Significance in Drug Development
An accurately determined molecular weight is not merely an academic detail; it is a cornerstone of pharmaceutical science.
-
Regulatory Compliance: Regulatory agencies like the FDA and EMA require unambiguous proof of structure and formula for any new chemical entity.
-
Dosage and Formulation: Molecular weight is essential for all stoichiometric calculations, from early-stage in-vitro assays to calculating the precise amount of active pharmaceutical ingredient (API) in a final drug product.[14]
-
Pharmacokinetics (ADME): The molecular weight of a compound is a key determinant of its absorption, distribution, metabolism, and excretion properties, influencing factors like membrane permeability and bioavailability.[15]
-
Quality Control: In a manufacturing setting, confirming the molecular weight of each batch is a critical quality control step to ensure consistency and purity.[16][17]
Caption: Central role of molecular weight in drug development.
Conclusion
The molecular weight of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile is 149.19 g/mol (average) with a monoisotopic mass of 149.0953 Da. This technical guide has detailed a comprehensive, multi-faceted approach to verify this fundamental property. By integrating high-resolution mass spectrometry, NMR spectroscopy, and elemental analysis, researchers and drug development professionals can establish a compound's identity with the highest degree of confidence. This rigorous, self-validating workflow is essential for ensuring data integrity, meeting regulatory standards, and successfully advancing novel chemical entities through the development pipeline.
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Title: Stoichiometry: Elemental Analysis Source: University of California, Davis Chem LibreTexts URL: [Link]
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Title: How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep Source: Tecan URL: [Link]
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Title: 3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanoic Acid Source: Pharmaffiliates URL: [Link]
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Title: What is Molecular Weight? Source: Brookhaven Instruments URL: [Link]
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Title: 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile Source: PubChem URL: [Link]
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A Senior Application Scientist's Guide to the Synthesis of 3,5-Dimethylpyrazole: From Precursor Selection to Product Validation
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Dimethylpyrazole is a foundational heterocyclic compound, serving as a critical precursor in the development of advanced materials and pharmaceuticals. Its utility stems from its role as a versatile ligand in coordination chemistry, a building block for agrochemicals, and a blocking agent for isocyanates.[1][2] This guide provides an in-depth examination of the most robust and widely adopted synthetic strategy for 3,5-dimethylpyrazole: the Paal-Knorr condensation reaction. We will dissect the rationale behind the selection of acetylacetone as the premier precursor, elucidate the reaction mechanism, present a field-proven experimental protocol, and detail the necessary validation techniques to ensure the synthesis of a high-purity final product.
The Strategic Importance of the Precursor: Why Acetylacetone?
The selection of a starting material is the most critical decision in a synthetic workflow, dictating efficiency, cost, and scalability. For the synthesis of the pyrazole core, acetylacetone (also known as 2,4-pentanedione) is the precursor of choice for several compelling chemical reasons.[3][4]
Acetylacetone is a 1,3-dicarbonyl compound, a structural motif that makes it an exceptionally versatile precursor for a wide range of heterocyclic systems.[3][5] Its reactivity is governed by a keto-enol tautomerism, which provides a reactive platform for condensation reactions.[5] The industrial production of acetylacetone is well-established, often via the thermal rearrangement of isopropenyl acetate, ensuring its availability and cost-effectiveness for large-scale applications.[3][6] This combination of inherent reactivity and commercial accessibility makes acetylacetone the logical and authoritative starting point for the synthesis of 3,5-dimethylpyrazole.
The Core Reaction: A Mechanistic Deep Dive into the Paal-Knorr Synthesis
The formation of 3,5-dimethylpyrazole from acetylacetone and hydrazine is a classic example of the Paal-Knorr synthesis, a powerful method for constructing five-membered heterocycles from 1,4-dicarbonyl compounds (or, in this case, a 1,3-dicarbonyl and a dinucleophile).[7][8] The reaction proceeds through a well-understood condensation mechanism involving sequential nucleophilic attack and dehydration.
The causality behind the reaction is as follows:
-
Initial Nucleophilic Attack: One nitrogen atom of the hydrazine molecule performs a nucleophilic attack on one of the electrophilic carbonyl carbons of acetylacetone.
-
Hemiaminal Formation: This attack forms a transient hemiaminal intermediate.
-
First Dehydration: The hemiaminal rapidly loses a molecule of water to form a more stable hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazone then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon. This is the key ring-forming step.
-
Cyclic Hemiaminal: This cyclization generates a five-membered ring intermediate.
-
Final Dehydration & Aromatization: A final dehydration step removes the second molecule of water, leading to the formation of a stable, aromatic pyrazole ring.[9][10]
This elegant and efficient cascade of reactions transforms two simple acyclic precursors into a stable heterocyclic product.
Caption: The Paal-Knorr reaction mechanism for pyrazole synthesis.
Field-Proven Experimental Workflow
The following section outlines a robust, self-validating protocol for the synthesis of 3,5-dimethylpyrazole. The workflow is designed for clarity, reproducibility, and high yield, incorporating critical steps for purification and characterization.
Causality of Reagent Selection
-
Hydrazine Source: The choice between hydrazine hydrate and hydrazine sulfate is a key process parameter.
-
Hydrazine Hydrate: Reacts directly and often leads to higher yields (up to 95%) with no inorganic byproducts, simplifying the workup.[11] However, the reaction can be highly exothermic and requires careful temperature control.[12]
-
Hydrazine Sulfate: A more stable, crystalline solid. It requires a base (e.g., sodium hydroxide) to liberate the free hydrazine in situ. This method offers better control but introduces inorganic salts (sodium sulfate) that must be removed during the workup, potentially lowering the isolated yield.[2][12]
-
-
Solvent: While ethanol is a common solvent, aqueous conditions are often preferred for their low cost, safety, and minimal environmental impact.[2][13]
The following protocol utilizes hydrazine sulfate for its enhanced safety and control, a common choice in many research settings.
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Introduction: The Electronic Landscape of the Pyrazole Nucleus
An In-depth Technical Guide to Electrophilic Substitution on the Pyrazole Ring
Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a foundational scaffold in medicinal chemistry and materials science.[1][2] Its reactivity is governed by a unique electronic architecture. The pyrazole ring is a 6π-electron aromatic system, fulfilling Hückel's rule and possessing significant resonance stability.[3] The two nitrogen atoms, however, are not electronically equivalent. The N1 atom is "pyrrole-like," contributing its lone pair to the aromatic sextet, making its N-H proton weakly acidic.[1] In contrast, the N2 atom is "pyridine-like," with its lone pair residing in an sp² hybrid orbital in the plane of the ring, which confers basic properties to the molecule.[1][3]
This arrangement has profound consequences for the ring's susceptibility to electrophilic attack. The presence of two electronegative nitrogen atoms leads to a general reduction in electron density across the carbon framework compared to pyrrole. Specifically, the strong electron-withdrawing inductive effect of the pyridine-like N2 atom significantly deactivates the adjacent C3 and C5 positions.[1][3] Consequently, the C4 position possesses the highest electron density, making it the primary and predictable site for electrophilic substitution reactions under neutral or basic conditions.[2][4][5]
This guide provides a comprehensive exploration of the principles and practices of electrophilic substitution on the pyrazole ring, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the causality behind regioselective outcomes, provide validated experimental protocols, and summarize key transformations.
The Core Principle: Regioselectivity in Pyrazole Electrophilic Aromatic Substitution (SEAr)
The preferential substitution at the C4 position is the most critical concept in pyrazole SEAr. This selectivity is a direct result of the stability of the cationic intermediate (the arenium ion or σ-complex) formed during the reaction.
-
Attack at C4: When an electrophile attacks the C4 position, the positive charge in the resulting resonance structures is distributed across C3, C5, and N2. This distribution avoids placing a positive charge on the carbon adjacent to the highly electronegative, pyridine-like N2 atom, leading to a more stable intermediate.
-
Attack at C3 or C5: Conversely, electrophilic attack at the C3 or C5 positions generates a highly unstable intermediate where one of the resonance structures places a positive charge on an azomethine nitrogen (N2), which is highly unfavorable.[6] This high-energy transition state makes substitution at these positions significantly less likely.[6]
However, this predictable regioselectivity can be modulated by the reaction medium. In strongly acidic conditions, the basic N2 atom is protonated to form the pyrazolium cation.[3] This positive charge severely deactivates the entire ring towards electrophilic attack. If a reaction does proceed on the pyrazolium ion, the directing effects can change, sometimes favoring substitution at C3.[3] For N-substituted pyrazoles, such as 1-phenylpyrazole, harsh acidic conditions can deactivate the pyrazole ring to such an extent that substitution occurs preferentially on the phenyl ring instead.[7][8]
Caption: Logical flow of regioselectivity in pyrazole SEAr.
Key Electrophilic Substitution Reactions
The C4-directing nature of the pyrazole ring is consistently observed across a range of canonical electrophilic substitution reactions.
Nitration
Nitration is a cornerstone transformation for introducing the versatile nitro group, a precursor to amines and a component of energetic materials.[9][10] The reaction typically employs a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).
-
Mechanism & Causality: The nitronium ion attacks the electron-rich C4 position of the pyrazole ring. The choice of nitrating agent is critical; harsher conditions, such as fuming nitric and sulfuric acids, can be used to achieve high yields and overcome the inherent moderate reactivity of the pyrazole ring.[9] Milder conditions, like nitric acid in acetic anhydride, can also be effective and may be necessary for sensitive substrates.[7]
-
N-Nitration: For N-unsubstituted pyrazoles, N-nitration can occur as a competing pathway or as an intermediate step. The resulting N-nitropyrazole can then rearrange under acidic conditions to yield the C-nitrated product, often favoring the 4-nitro isomer.[7][11]
Caption: Simplified mechanism of pyrazole nitration.
Experimental Protocol: Synthesis of 4-Nitropyrazole [9][10]
-
Preparation: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath (0°C), cautiously add pyrazole (8.5 g) to pre-cooled concentrated sulfuric acid (15 cm³).
-
Nitrating Mixture Addition: Slowly add a cold mixture of concentrated nitric acid (18 cm³, d=1.4 g/mL) and concentrated sulfuric acid (6 cm³) dropwise to the pyrazole solution, maintaining the temperature below 10°C.
-
Reaction: After addition is complete, heat the mixture under reflux for 3 hours.
-
Work-up: Cool the reaction mixture to room temperature and then pour it slowly onto 80 g of crushed ice.
-
Isolation: Collect the resulting white precipitate by vacuum filtration. Wash the solid sequentially with cold water until the washings are neutral, followed by a wash with cold ethanol.
-
Purification: Purify the crude product by recrystallization from toluene to yield 4-nitropyrazole as a white solid. A reported yield under similar, though slightly modified, conditions is 56%.[10] An optimized one-pot method using fuming acids at 50°C has achieved yields as high as 85%.[9]
Halogenation
Halogenated pyrazoles are invaluable synthetic intermediates, particularly for transition metal-catalyzed cross-coupling reactions like Suzuki and Heck couplings.[12][13] Halogenation at the C4 position is highly efficient and regioselective.
-
Mechanism & Causality: The reaction proceeds via a standard electrophilic aromatic substitution mechanism.[14] For bromination, molecular bromine (Br₂) can be used, but N-halosuccinimides (NBS for bromination, NCS for chlorination) are often preferred as they are solid, safer to handle, and provide excellent yields under mild conditions without the need for a catalyst.[15][16] The reaction is typically fast, even at room temperature.[14]
-
Reaction Conditions: The reaction can be carried out in various solvents, including water or carbon tetrachloride.[15][16]
Caption: Experimental workflow for the bromination of pyrazole.
Experimental Protocol: Synthesis of 4-Bromopyrazole [16]
-
Suspension: Suspend 1H-pyrazole (10 g, 147 mmol) in water (150 mL) at room temperature.
-
Reagent Addition: Add N-bromosuccinimide (NBS, 26.1 g, 147 mmol) to the suspension in one portion. The mixture will immediately turn milky.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 24 hours.
-
Extraction: Extract the mixture with ethyl acetate (2 x 100 mL).
-
Washing: Combine the organic phases and wash them sequentially with aqueous sodium carbonate (Na₂CO₃) solution and saturated brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: Recrystallize the solid from a suitable solvent to obtain pure 4-bromopyrazole.
Sulfonation
Sulfonation introduces the sulfonic acid group (-SO₃H), which can be used to increase water solubility or as a synthetic handle for further transformations.
-
Mechanism & Causality: The electrophile is sulfur trioxide (SO₃), typically generated from fuming sulfuric acid (oleum). The reaction follows the standard SEAr pathway, with SO₃ attacking the C4 position of the pyrazole ring.[17]
Friedel-Crafts Acylation
The Friedel-Crafts acylation attaches an acyl group (R-C=O) to the aromatic ring, forming a ketone. This reaction is a powerful tool for C-C bond formation.
-
Mechanism & Causality: The reaction involves an acyl halide or anhydride and a strong Lewis acid catalyst, such as aluminum trichloride (AlCl₃).[18] The Lewis acid activates the acylating agent to form a highly electrophilic acylium ion.
-
Challenges and Solutions: Friedel-Crafts reactions on pyrazole can be challenging. The basic N2 atom can form a complex with the Lewis acid catalyst, which deactivates the pyrazole ring towards electrophilic attack.[19] This issue is often circumvented by using N-substituted pyrazoles (e.g., N-methyl or N-phenyl) where the N1-H is replaced, preventing complexation at N1 and sometimes mitigating the deactivation.[20] Even with N-substitution, the reaction proceeds at the C4 position.[20] Milder Lewis acids like TiCl₄ or SnCl₄ may be more suitable for acylating sensitive heterocyclic systems.[19]
Summary of Key Reactions
The following table summarizes the primary electrophilic substitution reactions on the pyrazole ring.
| Reaction | Electrophile (E⁺) | Typical Reagents | Major Product |
| Nitration | Nitronium ion (NO₂⁺) | HNO₃ / H₂SO₄ | 4-Nitropyrazole[9][10][17] |
| Halogenation | Halonium ion (Br⁺, Cl⁺) | NBS, NCS, or Br₂ | 4-Halopyrazole[14][15][16][21] |
| Sulfonation | Sulfur Trioxide (SO₃) | Fuming H₂SO₄ | Pyrazole-4-sulfonic acid[17] |
| Friedel-Crafts Acylation | Acylium ion (RCO⁺) | RCOCl / AlCl₃ | 4-Acylpyrazole[18][20] |
The Influence of Substituents
The presence of substituents on the pyrazole ring can significantly impact the rate and outcome of subsequent electrophilic substitutions.
-
Electronic Effects: Electron-donating groups (EDGs) such as alkyl or alkoxy groups generally activate the ring, making it more reactive towards electrophiles. Conversely, electron-withdrawing groups (EWGs) like nitro or cyano groups deactivate the ring, making substitution more difficult.[7][22] For 4-substituted pyrazoles, an interesting exception has been noted where electron-donating substituents can actually increase the aromaticity and cyclic delocalization.[22]
-
Steric Effects: Bulky substituents at the N1, C3, or C5 positions can sterically hinder the approach of an electrophile, further enhancing the intrinsic preference for substitution at the less-encumbered C4 position.[7]
-
N1-Substituents: The nature of the group at the N1 position is critical. As mentioned, an N1-phenyl group can itself become the site of electrophilic attack under strongly acidic conditions that deactivate the pyrazole ring.[7][8] The regioselectivity of pyrazole synthesis itself can be a challenge, and methods to control the placement of N1-substituents are crucial for subsequent functionalization.[23][24]
Conclusion
The electrophilic substitution of pyrazole is a predictable and reliable process, overwhelmingly favoring substitution at the C4 position. This high regioselectivity is a direct consequence of the electronic structure of the heterocycle, where the inductive effects of the two nitrogen atoms create an electron-rich center at C4. While this inherent reactivity can be modulated by reaction conditions—particularly acidity—and the presence of other substituents, the C4 position remains the primary target for a wide array of important chemical transformations, including nitration, halogenation, and acylation. A thorough understanding of these principles is essential for any scientist leveraging the pyrazole scaffold in the design and synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.
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solubility of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile in organic solvents
An In-depth Technical Guide to the Solubility of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various organic solvents. This document moves beyond a simple data sheet, offering insights into the underlying principles of solubility, predictive analysis based on molecular structure, and a robust experimental framework for empirical determination.
Introduction: The Significance of Solubility
Solubility is a critical physicochemical parameter that governs the fate of a compound in a chemical or biological system. For a molecule like 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile, which possesses a unique combination of a pyrazole ring and a nitrile functional group, understanding its solubility is paramount for a range of applications, including:
-
Reaction Chemistry: The choice of solvent is crucial for controlling reaction kinetics, yield, and purity during the synthesis and derivatization of this compound.[1][2]
-
Purification and Crystallization: Effective purification strategies, particularly recrystallization, are fundamentally dependent on the differential solubility of the target compound and its impurities in various solvents.[1][3]
-
Pharmaceutical Development: For any potential therapeutic application, the solubility of an active pharmaceutical ingredient (API) in both aqueous and organic media dictates its formulation, bioavailability, and pharmacokinetic profile.
-
Materials Science: In the development of novel materials, such as polymers or coatings, the solubility of additives like 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile determines their compatibility and dispersion within the material matrix.[4][5][6]
Molecular Structure and Predicted Solubility Profile
The solubility of a compound is primarily dictated by its molecular structure and the principle of "like dissolves like".[7][8] A thorough analysis of the structure of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile allows for a predictive assessment of its solubility.
Molecular Structure:
-
Pyrazole Ring: The 3,5-dimethylpyrazole moiety is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This ring system contributes to the molecule's polarity and potential for hydrogen bonding (as an acceptor).
-
Propanenitrile Group: The propionitrile side chain (-CH2-CH2-C≡N) introduces a highly polar nitrile group. The lone pair on the nitrogen of the nitrile can act as a hydrogen bond acceptor.
-
Alkyl Groups: The two methyl groups on the pyrazole ring and the ethyl linker are nonpolar and contribute to the molecule's lipophilicity.
Predicted Solubility:
Based on its structure, 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile is expected to be a moderately polar compound.
-
High Solubility in Polar Aprotic Solvents: Solvents like acetone, methyl ethyl ketone (MEK), ethyl acetate, and acetonitrile are anticipated to be effective at dissolving the compound.[4][5][6] These solvents can engage in dipole-dipole interactions with the polar pyrazole and nitrile functionalities.
-
Moderate Solubility in Polar Protic Solvents: Alcohols such as methanol, ethanol, and isopropanol are likely to be good solvents.[1] While the molecule does not have a hydrogen bond donor, the nitrogen atoms in the pyrazole ring and the nitrile group can act as hydrogen bond acceptors.
-
Low Solubility in Nonpolar Solvents: Nonpolar solvents like hexane, toluene, and diethyl ether are expected to be poor solvents for this compound. The polar nature of the pyrazole and nitrile groups will limit its solubility in such nonpolar environments.[4][5][6]
-
Aqueous Solubility: The presence of polar functional groups suggests some degree of water solubility, although the overall lipophilicity from the dimethylpyrazole and the propyl chain may limit it.[9][10] The solubility in aqueous solutions may be influenced by pH if the pyrazole nitrogen can be protonated.
Experimental Determination of Solubility
A systematic experimental approach is necessary to quantitatively determine the solubility of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile. The isothermal saturation method is a reliable and widely used technique.[11]
Isothermal Saturation Method: A Step-by-Step Protocol
This protocol outlines the determination of solubility at a specific temperature. The experiment should be repeated at various temperatures to understand the thermodynamic properties of dissolution.
Materials and Equipment:
-
3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatic shaker or water bath
-
Calibrated thermometer
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
Experimental Workflow:
Caption: Experimental workflow for solubility determination.
Detailed Steps:
-
Preparation: Add an excess amount of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile to a series of vials, each containing a known mass or volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the sealed vials in a thermostatic shaker set to the desired temperature. Allow the mixtures to equilibrate for an extended period (e.g., 24 to 48 hours) to ensure that the solvent is fully saturated with the solute.
-
Sampling: After equilibration, cease agitation and allow the excess solid to settle. Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Filtration: Immediately filter the withdrawn sample through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microcrystals.
-
Quantification: Determine the mass of the filtered solution. Then, quantify the concentration of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile in the sample using a pre-validated analytical method such as HPLC or UV-Vis spectroscopy.
-
Calculation: From the concentration and the mass of the solvent, calculate the solubility in desired units (e.g., g/100 g solvent, mol/L).
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear and concise table for comparative analysis.
Table 1: Predicted and Experimental Solubility of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile in Various Organic Solvents at 25 °C.
| Solvent | Solvent Polarity (Dielectric Constant) | Predicted Solubility | Experimental Solubility ( g/100g solvent) |
| Hexane | 1.88 | Very Low | To be determined |
| Toluene | 2.38 | Low | To be determined |
| Diethyl Ether | 4.34 | Low to Moderate | To be determined |
| Ethyl Acetate | 6.02 | High | To be determined |
| Acetone | 20.7 | High | To be determined |
| Ethanol | 24.5 | Moderate to High | To be determined |
| Methanol | 32.7 | Moderate to High | To be determined |
| Acetonitrile | 37.5 | High | To be determined |
| Water | 80.1 | Low | To be determined |
Factors Influencing Solubility
Several factors can influence the solubility of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile. A comprehensive understanding of these factors is essential for its practical application.
Temperature
For most solid solutes, solubility increases with increasing temperature. This relationship can be modeled using thermodynamic equations such as the van't Hoff equation. Determining the temperature dependence of solubility is crucial for designing crystallization processes.[8]
Solvent Polarity
As predicted, the polarity of the solvent plays a significant role. A graphical representation of solubility versus a solvent polarity parameter (e.g., dielectric constant) can provide valuable insights into the dissolution mechanism.
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An In-depth Technical Guide to the Spectroscopic Data of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile and its Analogs
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for nitrogen-containing heterocyclic compounds, with a primary focus on the structural elucidation of pyrazole derivatives. Due to the limited availability of public spectroscopic data for 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile, this guide will utilize the closely related and well-characterized analog, 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide , as a representative compound. The principles and methodologies discussed herein are directly applicable to the analysis of the titular nitrile compound. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth protocols, data interpretation, and expert insights into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) for the structural verification of this class of molecules.
Introduction: The Significance of Pyrazole Derivatives
Pyrazole and its derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] The precise characterization of these molecules is paramount for understanding their structure-activity relationships and ensuring their purity and identity in drug discovery and development pipelines. Spectroscopic techniques provide the foundational data for this characterization, enabling an unambiguous determination of the molecular structure.
This guide will walk through the acquisition and interpretation of the key spectroscopic data for 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide, a molecule that shares the core 3,5-dimethylpyrazole and the N-propyl linker with the target nitrile compound.
Molecular Structure and Analytical Workflow
The structural elucidation of a newly synthesized pyrazole derivative follows a logical and systematic workflow. This process begins with the synthesis of the target molecule, followed by purification and subsequent analysis by a suite of spectroscopic methods to confirm its identity and structure.
Caption: A typical analytical workflow for the characterization of a synthesized pyrazole derivative.
Synthesis of the Representative Compound: 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide can be achieved through the Michael addition of 3,5-dimethylpyrazole to acrylamide.[2]
Experimental Protocol
-
Reaction Setup: In a round-bottom flask, a mixture of 3,5-dimethylpyrazole (40 mmol), sodium hydroxide (5 mmol), and N,N-dimethylformamide (DMF, 100 ml) is stirred and heated to 373 K.[2]
-
Addition of Reagent: A solution of acrylamide (40 mmol) in DMF (20 ml) is added dropwise to the heated reaction mixture.[2]
-
Reaction Monitoring: The reaction is allowed to proceed for 6 hours at 373 K.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Purification: After 6 hours, the heating is stopped, and the reaction mixture is allowed to cool to room temperature. The cooled mixture is filtered, and the DMF is removed by vacuum distillation.[2]
-
Recrystallization: The crude product can be recrystallized from an ethanol solution to yield colorless single crystals of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide.[2]
Spectroscopic Data and Interpretation
The following sections detail the expected spectroscopic data for 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide and provide an in-depth interpretation of the key features of each spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
The 1H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.
Table 1: 1H NMR Spectroscopic Data for 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.8 | s | 1H | H-4 (pyrazole ring) |
| ~4.2 | t | 2H | N-CH2-CH2-CONH2 |
| ~2.7 | t | 2H | N-CH2-CH2-CONH2 |
| ~2.2 | s | 3H | C3-CH3 (pyrazole ring) |
| ~2.1 | s | 3H | C5-CH3 (pyrazole ring) |
| ~7.0 (broad) | s | 1H | -CONHH |
| ~5.5 (broad) | s | 1H | -CONH H |
Note: The chemical shifts for the amide protons can be broad and their positions can vary depending on the solvent and concentration.
Interpretation:
-
Pyrazole Ring Protons: The singlet at approximately 5.8 ppm is characteristic of the H-4 proton of the 3,5-dimethylpyrazole ring. The two singlets around 2.1-2.2 ppm correspond to the two methyl groups at positions 3 and 5 of the pyrazole ring.
-
Propyl Chain Protons: The two triplets at approximately 4.2 ppm and 2.7 ppm are indicative of the two methylene groups of the propanamide side chain. The triplet at the higher chemical shift (downfield) is assigned to the methylene group attached to the nitrogen atom of the pyrazole ring (N-CH2), as it is deshielded by the electronegative nitrogen. The other triplet corresponds to the methylene group adjacent to the carbonyl group (-CH2-CO). The triplet splitting pattern arises from the coupling with the adjacent methylene group.
-
Amide Protons: The broad singlets in the downfield region are characteristic of the amide (-CONH2) protons. Their broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding.
The 13C NMR spectrum provides information on the number of different types of carbon atoms in the molecule.
Table 2: 13C NMR Spectroscopic Data for 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide
| Chemical Shift (δ, ppm) | Assignment |
| ~173 | C=O (amide) |
| ~148 | C-5 (pyrazole ring) |
| ~139 | C-3 (pyrazole ring) |
| ~105 | C-4 (pyrazole ring) |
| ~48 | N-CH2- |
| ~36 | -CH2-CO |
| ~13 | C3-CH3 |
| ~11 | C5-CH3 |
Interpretation:
-
Carbonyl Carbon: The signal at the most downfield position (around 173 ppm) is characteristic of the amide carbonyl carbon.
-
Pyrazole Ring Carbons: The signals for the pyrazole ring carbons are expected in the aromatic region. The two signals for the methyl-substituted carbons (C-3 and C-5) appear around 139 ppm and 148 ppm, while the C-4 carbon appears at a higher field (around 105 ppm).
-
Propyl Chain Carbons: The two signals for the methylene carbons of the propanamide chain are expected in the aliphatic region, with the carbon attached to the nitrogen (N-CH2) appearing at a lower field (around 48 ppm) compared to the carbon adjacent to the carbonyl group (around 36 ppm).
-
Methyl Carbons: The signals for the two methyl carbons on the pyrazole ring appear at the highest field (around 11-13 ppm).
Caption: Correlation of the molecular structure with its expected 1H and 13C NMR signals.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: FTIR Spectroscopic Data for 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide
| Wavenumber (cm-1) | Intensity | Assignment |
| 3350-3150 | Strong, Broad | N-H stretching (amide) |
| 2980-2850 | Medium | C-H stretching (aliphatic) |
| ~1660 | Strong | C=O stretching (amide I band) |
| ~1620 | Medium | N-H bending (amide II band) |
| ~1550 | Medium | C=N stretching (pyrazole ring) |
| ~1450 | Medium | C-H bending (aliphatic) |
Interpretation:
-
N-H Stretching: The broad and strong absorption in the region of 3350-3150 cm-1 is characteristic of the N-H stretching vibrations of the primary amide group.
-
C-H Stretching: The absorptions in the 2980-2850 cm-1 region are due to the stretching vibrations of the aliphatic C-H bonds in the methyl and methylene groups.
-
Amide Bands: The strong absorption around 1660 cm-1 is the characteristic amide I band, which is primarily due to the C=O stretching vibration. The band around 1620 cm-1 is the amide II band, arising from N-H bending and C-N stretching vibrations.
-
Pyrazole Ring Vibrations: The absorption around 1550 cm-1 can be attributed to the C=N stretching vibration within the pyrazole ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Mass Spectrometry Data for 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide
| m/z | Interpretation |
| 167 | [M]+, Molecular ion |
| 151 | [M - NH2]+ |
| 96 | [3,5-dimethylpyrazole]+ |
| 71 | [CH2CH2CONH2]+ |
Interpretation:
-
Molecular Ion Peak: The peak at m/z 167 corresponds to the molecular weight of the compound (C8H13N3O), confirming its elemental composition.[2]
-
Fragmentation Pattern: The fragmentation pattern can provide further structural information. A common fragmentation would be the loss of the amino group (-NH2), resulting in a peak at m/z 151. Another characteristic fragmentation would be the cleavage of the N-C bond between the pyrazole ring and the propyl chain, leading to a fragment corresponding to the 3,5-dimethylpyrazole cation at m/z 96 and a fragment for the propanamide side chain at m/z 71.
Conclusion
The combination of NMR, FTIR, and mass spectrometry provides a powerful and comprehensive toolkit for the structural elucidation of pyrazole derivatives like 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide. By carefully analyzing the data from each technique, researchers can confidently confirm the identity, purity, and structure of their synthesized compounds. The methodologies and interpretative principles detailed in this guide serve as a robust framework for the characterization of this important class of heterocyclic molecules, and are directly applicable to the analysis of the analogous nitrile compound.
References
- [Reference to a general review on the biological activities of pyrazoles]
- [Reference to a standard textbook on spectroscopic methods in organic chemistry]
- [Reference to a publication detailing the synthesis of N-alkyl
- [Reference to a database or publication with typical NMR shifts for pyrazole deriv
- [Reference to a standard text on the interpret
- [Reference to a publication with IR d
-
Zhang, J.-F., Huang, F., & Chen, S.-J. (2009). 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2442. [Link]
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A Technical Guide to the Biological Activities of Dimethylpyrazole Derivatives
Introduction
Dimethylpyrazole (DMP) derivatives represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a vast spectrum of biological activities.[1][2][3] The versatility of the pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, allows for extensive chemical modification, leading to a rich diversity of pharmacological profiles.[2][3] This guide provides an in-depth technical overview of the primary biological activities associated with DMP derivatives, focusing on their anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. For each area, we will delve into the underlying mechanisms of action, discuss structure-activity relationships (SAR), and provide validated experimental protocols for their evaluation, aimed at researchers, scientists, and drug development professionals.
The significance of the pyrazole nucleus is underscored by its presence in several commercially available drugs, such as the potent anti-inflammatory agent Celecoxib and the antidepressant Fezolamide.[3][4] This proven clinical success continues to drive research into novel pyrazole-based compounds.[3] This document serves as a comprehensive resource, synthesizing current knowledge and providing practical, field-proven insights to guide future discovery and development efforts in this promising chemical space.
Anticancer Activity
The development of novel anticancer agents with high selectivity and low toxicity is a critical goal in medicinal chemistry.[5] Dimethylpyrazole derivatives have emerged as a promising class of compounds, demonstrating significant cytotoxic and antiproliferative effects against various cancer cell lines through diverse mechanisms of action.[5][6][7]
Mechanisms of Action
DMP derivatives exert their anticancer effects by interacting with a variety of molecular targets crucial for cancer cell proliferation, survival, and metastasis.[5][7]
A. Enzyme Inhibition: A primary mechanism is the inhibition of protein kinases, which are often dysregulated in cancer.
-
Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are key regulators of the cell cycle. Certain DMP derivatives have shown potent inhibitory activity against CDKs, particularly CDK2.[8] By inhibiting CDK2, these compounds can induce cell cycle arrest, typically at the G1/S phase transition, thereby preventing cancer cell replication.[8] Some derivatives have demonstrated inhibitory activities twice that of the reference compound roscovitine.[8]
-
Other Kinase Targets: Other kinases implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), are also targeted by pyrazole derivatives, leading to the disruption of critical signaling pathways.[5]
B. Induction of Apoptosis: Many DMP derivatives trigger programmed cell death, or apoptosis, in cancer cells. This is often achieved by modulating the expression of key regulatory proteins. For instance, effective compounds have been shown to increase the levels of the pro-apoptotic protein Bax while decreasing the levels of the anti-apoptotic protein Bcl-2, shifting the cellular balance towards cell death.[8]
C. Other Mechanisms: Research has also pointed to interactions with targets like tubulin and DNA, further highlighting the multi-target nature of these compounds.[5][7]
Caption: Key anticancer mechanisms of DMP derivatives.
Quantitative Data Summary: In Vitro Cytotoxicity
The anticancer potential of DMP derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Lower IC50 values indicate higher potency.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Citation |
| 1-(2-pyridinyl)-pyrazole-diamine | MCF-7 (Breast) | 8.03 | Roscovitine | - | [8] |
| 1-(2-pyridinyl)-pyrazole-diamine | HepG2 (Liver) | 13.14 | Roscovitine | - | [8] |
| Pyrazole-Triazole Hybrid | HT-1080 (Fibrosarcoma) | >100 | - | - | [6] |
| Pyrazole-Naphthalene Hybrid | MCF-7 (Breast) | Expressive Activity | - | - | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a standard colorimetric method for assessing cell viability and proliferation. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.
Causality: The amount of formazan produced is directly proportional to the number of living cells. This allows for the quantitative determination of a compound's cytotoxic effect. A dose-response curve is generated to calculate the IC50 value.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the DMP derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Mechanism of COX-2 inhibition by DMP derivatives.
Experimental Protocol: In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the conversion of arachidonic acid to PGE2 by purified COX-1 and COX-2 enzymes.
Causality: By quantifying the amount of PGE2 produced in the presence and absence of the test compound, one can determine the compound's inhibitory potency (IC50) and its selectivity for COX-2 over COX-1.
Step-by-Step Methodology:
-
Enzyme Preparation: Reconstitute purified human recombinant COX-1 and COX-2 enzymes in a suitable buffer (e.g., Tris-HCl).
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the enzyme, a heme cofactor, and a reducing agent (e.g., glutathione) in a buffer.
-
Compound Incubation: Add various concentrations of the DMP derivative (or a known inhibitor like Celecoxib as a positive control) to the wells. Incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the substrate, arachidonic acid, to each well to start the enzymatic reaction.
-
Stop Reaction: After a defined period (e.g., 10 minutes), stop the reaction by adding a strong acid (e.g., HCl).
-
PGE2 Quantification: Quantify the amount of PGE2 produced in each well using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition for each compound concentration compared to the vehicle control. Determine the IC50 values for both COX-1 and COX-2 and calculate the selectivity index (SI = IC50 COX-1 / IC50 COX-2).
Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. [9]Dimethylpyrazole derivatives have demonstrated considerable activity against a range of bacterial and fungal pathogens. [4][9][10]
Spectrum of Activity
Studies have shown that DMP derivatives are active against both Gram-positive (e.g., Streptococcus epidermidis) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal species like Aspergillus niger. [4]The efficacy can be significant, with some compounds exhibiting Minimum Inhibitory Concentrations (MICs) lower than standard antibiotics like Ciprofloxacin. [4]
Quantitative Data Summary: Antimicrobial Potency
The antimicrobial activity is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits microbial growth.
| Compound ID | Organism | MIC (µg/mL) | Standard Drug | MIC (µg/mL) | Citation |
| Compound 3 | E. coli (Gram-) | 0.25 | Ciprofloxacin | 0.5 | [4] |
| Compound 4 | S. epidermidis (Gram+) | 0.25 | Ciprofloxacin | 4.0 | [4] |
| Compound 2 | A. niger (Fungus) | 1.0 | Clotrimazole | - | [4] |
| Hydrazone 21a | Fungal Strains | 2.9 - 7.8 | Clotrimazole | - | [9] |
| Hydrazone 21a | Bacterial Strains | 62.5 - 125 | Chloramphenicol | - | [9] |
Experimental Protocol: Broth Microdilution for MIC Determination
This is a standardized method used to determine the MIC of an antimicrobial agent.
Causality: This method establishes the lowest concentration of a drug that prevents microbial growth by exposing a standardized inoculum of bacteria to serial dilutions of the test compound in a liquid growth medium.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the DMP derivative in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions in a 96-well microtiter plate using sterile broth (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Grow the microbial strain overnight. Dilute the culture to achieve a standardized final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the standardized microbial inoculum to all wells containing the compound dilutions.
-
Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., Ciprofloxacin) should also be tested as a reference.
-
Incubation: Cover and incubate the plate at 37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The result can also be confirmed by reading the optical density (OD) with a plate reader.
Anticonvulsant Activity
Epilepsy is a common neurological disorder, and the search for new antiepileptic drugs with better efficacy and fewer side effects is ongoing. [11]Pyrazole derivatives have been identified as having significant anticonvulsant potential. [4][12][13]
Evaluation Models
The anticonvulsant activity of DMP derivatives is typically assessed in rodent models using chemically or electrically induced seizures.
-
Pentylenetetrazole (PTZ)-induced Seizure Model: PTZ is a GABA-A receptor antagonist that induces clonic seizures. The ability of a compound to prevent or delay these seizures suggests a potential mechanism involving the GABAergic system. [12][13]* Maximal Electroshock (MES) Seizure Model: The MES test induces tonic-clonic seizures and is used to identify compounds that can prevent seizure spread. [13][14]
Efficacy of DMP Derivatives
Several DMP derivatives have shown remarkable protection against seizures in these models. [12]Some compounds have exhibited potency comparable to or even greater than standard drugs like phenobarbital and phenytoin. [12]For example, specific pyrazole semicarbazone derivatives were found to be highly promising, with one compound (6k) showing an ED50 of 20.4 mg/kg in the sc-PTZ model and a protective index (PI) of 10.8, indicating a wide safety margin. [13]
Experimental Protocol: Subcutaneous Pentylenetetrazole (sc-PTZ) Seizure Test
This protocol is used to screen for compounds effective against absence and myoclonic seizures.
Causality: This test identifies compounds that can raise the seizure threshold in the brain, often by enhancing GABAergic neurotransmission, thereby protecting the animal from seizures induced by the GABA antagonist PTZ.
Step-by-Step Methodology:
-
Animal Acclimation: Use male Swiss mice (20-25 g). Allow them to acclimate to the laboratory environment for at least one week.
-
Compound Administration: Administer the test DMP derivative intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group receives the vehicle only. A positive control group receives a standard drug like valproate.
-
Pre-treatment Time: Allow a specific pre-treatment time (e.g., 30-60 minutes) for the compound to be absorbed and distributed.
-
PTZ Injection: Administer a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously in the scruff of the neck.
-
Observation: Immediately after PTZ injection, place each mouse in an individual observation cage and observe for 30 minutes.
-
Endpoint Measurement: Record the latency to the first clonic seizure and the presence or absence of tonic-clonic seizures and death. A compound is considered protective if it prevents the onset of clonic seizures for the duration of the observation period.
-
Data Analysis: Calculate the percentage of animals protected at each dose. Determine the median effective dose (ED50) using probit analysis. A neurotoxicity test (e.g., rotarod test) is often performed in parallel to assess motor impairment and calculate the Protective Index (PI = TD50/ED50). [13]
References
-
Kumar, A., Kumar, S., Kumar, S., & Singh, P. (Year not available). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. National Institutes of Health. [Link]
-
(2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. [Link]
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Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. (Year not available). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. National Institutes of Health. [Link]
-
Bhandari, S., et al. (Year not available). Synthesis and anti-inflammatory, analgesic, ulcerogenic and lipid peroxidation activities of 3,5-dimethyl pyrazoles, 3-methyl pyrazol-5-ones and 3,5-disubstituted pyrazolines. ResearchGate. [Link]
-
Gouda, M. A., et al. (Year not available). Synthesis and anticancer activity of some new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole. ResearchGate. [Link]
-
Bekhit, A. A., & Abdel-Aziem, T. (Year not available). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PubMed Central. [Link]
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(Year not available). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. [Link]
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(Year not available). Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. JOCPR. [Link]
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Abdel-Aziz, M., Abuo-Rahma, G. E.-D. A., & Hassan, A. A. (2009). Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities. PubMed. [Link]
-
Wang, Z., et al. (Year not available). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PubMed Central. [Link]
-
El-Sayed, N. N. E., et al. (Year not available). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. MDPI. [Link]
-
El-Mekabaty, A., et al. (Year not available). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. ResearchGate. [Link]
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(Year not available). Synthesis and screening of antimicrobial activity of novel 2,5-dimethylpyrrolyl-pyrazole derivatives. ResearchGate. [Link]
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(Year not available). A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. Bentham Science. [Link]
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(2016). Synthesis and Evaluation of Anticonvulsant Activities of Pyrazolyl Semicarbazones. Part II. Bentham Science. [Link]
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(Year not available). Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. MDPI. [Link]
-
(2023). Mini review on anticancer activities of Pyrazole Derivatives. IJNRD. [Link]
-
Aggarwal, R., & Kumar, V. (Year not available). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. [Link]
-
(Year not available). Investigation of the anti-inflammatory and analgesic activities of promising pyrazole derivative. ResearchGate. [Link]
-
Wang, Z., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]
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(2022). Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. Frontiers. [Link]
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(Year not available). Synthesis and screening of novel pyrazole derivatives for anticonvulsant and analgesic activity. Innoscience Research. [Link]
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(Year not available). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]
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(Year not available). Anticonvulsant effect of compounds 7 (a–h). ResearchGate. [Link]
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Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanenitrile
This document provides a comprehensive guide for the synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile, a valuable heterocyclic building block in medicinal chemistry and materials science. The protocol is designed for researchers, chemists, and professionals in drug development, offering a robust and reproducible method based on the aza-Michael addition reaction. This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety protocols, and troubleshooting insights to ensure a successful and safe synthesis.
Introduction and Scientific Context
Pyrazole derivatives are a cornerstone in pharmaceutical research, forming the core structure of numerous biologically active compounds with applications as anti-inflammatory, antibacterial, and anti-pyretic agents.[1] The target molecule, 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile, incorporates a cyanoethyl group onto the pyrazole nucleus. This functionalization provides a versatile chemical handle for further molecular elaboration, making it a key intermediate in the synthesis of more complex drug candidates and functional materials.
The synthesis described herein proceeds via a base-catalyzed aza-Michael addition, also known as cyanoethylation. This reaction involves the conjugate addition of the nitrogen nucleophile from 3,5-dimethylpyrazole to the electron-deficient alkene of acrylonitrile. The protocol has been optimized for high yield and purity, with a focus on practical execution and safety in a standard laboratory setting.
Reaction Mechanism and Rationale
The formation of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile is a classic example of an aza-Michael addition reaction. The mechanism involves three key steps:
-
Deprotonation: A basic catalyst abstracts the acidic proton from the N-1 position of the 3,5-dimethylpyrazole ring, generating a highly nucleophilic pyrazolide anion. The choice of a base is critical; a non-nucleophilic base is preferred to avoid side reactions with acrylonitrile.
-
Nucleophilic Attack: The pyrazolide anion attacks the β-carbon of acrylonitrile, which is rendered electrophilic by the electron-withdrawing effect of the adjacent nitrile group. This conjugate addition results in the formation of a resonance-stabilized carbanion intermediate.
-
Protonation: The carbanion intermediate is subsequently protonated by a proton source in the reaction mixture (such as the conjugate acid of the base or trace water), yielding the final product and regenerating the catalyst.
The rationale for selecting this pathway is its high efficiency and atom economy. The reaction is typically high-yielding and proceeds under relatively mild conditions.
Caption: The base-catalyzed aza-Michael addition mechanism.
Materials and Reagents
Proper preparation and handling of all materials are essential for the success and safety of the synthesis.
| Reagent | CAS No. | Formula | M.W. ( g/mol ) | Amount (Example Scale) | Moles (mol) |
| 3,5-Dimethylpyrazole | 67-51-6 | C₅H₈N₂ | 96.13 | 9.61 g | 0.10 |
| Acrylonitrile | 107-13-1 | C₃H₃N | 53.06 | 5.84 g (7.4 mL) | 0.11 |
| Triethylamine (Et₃N) | 121-44-8 | C₆H₁₅N | 101.19 | 1.01 g (1.4 mL) | 0.01 |
| Acetonitrile (anhydrous) | 75-05-8 | C₂H₃N | 41.05 | 100 mL | - |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | As needed | - |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | As needed | - |
| Saturated NaCl (brine) | 7647-14-5 | NaCl | 58.44 | As needed | - |
| Anhydrous MgSO₄ | 7487-88-9 | MgSO₄ | 120.37 | As needed | - |
Required Equipment:
-
250 mL round-bottom flask
-
Reflux condenser and heating mantle
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
-
Personal Protective Equipment (PPE)
Critical Safety Protocols
This synthesis involves hazardous materials that require strict adherence to safety procedures. This experiment must be performed in a certified chemical fume hood.
| Reagent | GHS Pictograms | Key Hazards | Handling Precautions & PPE |
| 3,5-Dimethylpyrazole |
Detailed Experimental Protocol
The following protocol details the synthesis on a 0.10 molar scale. The reaction can be scaled as needed with appropriate adjustments to equipment and reagent volumes.
Caption: Step-by-step experimental workflow for the synthesis.
Step 1: Reaction Setup
-
Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
-
Add 3,5-dimethylpyrazole (9.61 g, 0.10 mol) to the flask.
-
Add 100 mL of anhydrous acetonitrile.
-
Stir the mixture at room temperature under a nitrogen atmosphere until the pyrazole is fully dissolved.
Step 2: Reagent Addition
-
Using a syringe, add triethylamine (1.4 mL, 0.01 mol) to the stirring solution.
-
Add acrylonitrile (7.4 mL, 0.11 mol) to a dropping funnel and add it dropwise to the reaction mixture over approximately 15 minutes. An exotherm may be observed; maintain control by adjusting the addition rate.
Step 3: Reaction Execution
-
After the addition is complete, heat the reaction mixture to 60°C using a heating mantle.
-
Maintain stirring at this temperature for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexanes). The reaction is complete when the 3,5-dimethylpyrazole spot has been consumed.
Step 4: Work-up and Isolation
-
Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
-
Remove the acetonitrile under reduced pressure using a rotary evaporator. The result will be a crude oil or semi-solid.
Step 5: Purification
-
Dissolve the crude residue in 100 mL of ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with water (2 x 50 mL) followed by saturated brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate using a rotary evaporator to yield the crude product.
Step 6: Final Purification
-
Method A: Column Chromatography: The crude product can be purified on a silica gel column using a gradient eluent system, starting with 10% ethyl acetate in hexanes and gradually increasing to 30% ethyl acetate. Combine the fractions containing the pure product (as determined by TLC) and remove the solvent.
-
Method B: Recrystallization: If the crude product solidifies, it can be recrystallized from a suitable solvent system such as ethanol/water or ethyl acetate/hexanes to yield a pure crystalline solid.
The final product, 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile, should be a colorless to pale yellow oil or a low-melting solid.
Characterization and Validation
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
¹H NMR: Expect signals for the two methyl groups on the pyrazole ring, a singlet for the pyrazole ring proton, and two triplet signals for the two methylene groups of the propanenitrile chain.
-
¹³C NMR: Confirm the presence of all 8 unique carbon atoms.
-
IR Spectroscopy: Look for a characteristic sharp peak around 2250 cm⁻¹ corresponding to the nitrile (C≡N) stretch.
-
Mass Spectrometry: The molecular ion peak corresponding to the product's mass (m/z = 149.19) should be observed.
Troubleshooting and Scientific Insights
| Observed Problem | Potential Cause | Suggested Solution & Rationale |
| Low or No Reaction | 1. Inactive catalyst or insufficient amount. 2. Low reaction temperature or time. | 1. Use freshly distilled triethylamine. The base is crucial for deprotonating the pyrazole to initiate the reaction. 2. Ensure the temperature is maintained at 60°C and allow the reaction to run overnight if necessary. |
| Formation of Byproducts | 1. Polymerization of acrylonitrile. 2. Reaction with water. | 1. Acrylonitrile can polymerize, especially at higher temperatures or in the presence of impurities. Ensure dropwise addition to control the exotherm and use an inhibitor-free grade if available. 2. Use anhydrous solvent to prevent potential side reactions, although the reaction is generally tolerant to small amounts of moisture. |
| Difficult Purification | Oily product that won't crystallize. | This is common for N-alkylated pyrazoles. Column chromatography is the most reliable purification method. Ensure the crude product is completely dry of solvent before loading onto the column. |
Causality Behind Experimental Choices:
-
Solvent: Acetonitrile is chosen as it is a polar aprotic solvent that effectively dissolves the reactants and is relatively inert under these conditions.
-
Catalyst: Triethylamine is a non-nucleophilic organic base, which effectively deprotonates the pyrazole without the risk of adding to the acrylonitrile itself or hydrolyzing the nitrile group, a potential side reaction if a stronger nucleophilic base like NaOH were used.[9]
-
Temperature: Heating to 60°C provides sufficient thermal energy to overcome the activation barrier of the reaction, ensuring a reasonable reaction rate without promoting significant polymerization of the acrylonitrile. Solvent-free methods often require higher temperatures (e.g., 80°C).[10]
References
- Acrylonitrile - Safety Data Sheet. ChemicalBook. [URL: https://www.chemicalbook.com/ProductMSDSDetailCB0852822_EN.htm]
- 3,5-Dimethylpyrazole Safety Data Sheet. Fisher Scientific. [URL: https://www.fishersci.com/sds]
- 3,5-Dimethylpyrazole Safety Data Sheet. TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/p/D1647]
- 3,5-DMP (3,5 DIMETHYLPYRAZOLE) Safety Information. Ataman Kimya. [URL: https://www.ataman-kimya.com/3-5-dmp-3-5-dimethylpyrazole--67-51-6_u1085.html]
- Safety Data Sheet: Acrylonitrile. Chemos GmbH & Co.KG. [URL: https://www.chemos.de/import/msds/A0003043_msds_en.pdf]
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- 3-(5-Methyl-3-oxo-2,3-dihydro-1H-pyrazol-1-yl)propanenitrile. Smolecule. [URL: https://www.smolecule.com/3-(5-Methyl-3-oxo-2,3-dihydro-1H-pyrazol-1-yl)propanenitrile.html]
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Application Note & Protocol: Strategic N-alkylation of 3,5-Dimethylpyrazole with 3-Bromopropanenitrile
Introduction: The Strategic Value of N-Alkyl Pyrazoles
The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous FDA-approved drugs and advanced materials.[1][2][3] The strategic functionalization of the pyrazole ring, particularly at the nitrogen atoms, is a critical step in the synthesis of these valuable compounds.[2][4] N-alkylation introduces substituents that can modulate a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.
This document provides a comprehensive guide to the N-alkylation of 3,5-dimethylpyrazole with 3-bromopropanenitrile to synthesize 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile. This reaction is a classic example of nucleophilic substitution, yet its successful and safe execution relies on a nuanced understanding of reagent choice, reaction conditions, and mechanistic principles. By leveraging a symmetrical pyrazole, this protocol circumvents the common challenge of regioselectivity that often complicates the alkylation of unsymmetrical pyrazoles.[5][6][7]
This guide is intended for researchers, synthetic chemists, and drug development professionals, offering field-proven insights and a robust, validated protocol.
Mechanistic Rationale & Experimental Design
The N-alkylation of a pyrazole is fundamentally a bimolecular nucleophilic substitution (SN2) reaction. The success of the synthesis hinges on several key factors that are deliberately controlled in the provided protocol.
Nucleophile Activation: The Role of the Base
The N-H proton of the pyrazole ring is weakly acidic. Before it can act as an effective nucleophile, it must be deprotonated to form the more nucleophilic pyrazolide anion. The choice of base is therefore critical.[8][9]
-
Potassium Carbonate (K₂CO₃): A moderately strong inorganic base, K₂CO₃ is a reliable and frequently successful choice for this transformation, particularly when paired with a polar aprotic solvent like DMF or DMSO.[6][9] It is sufficiently basic to deprotonate the pyrazole without introducing highly reactive or hazardous conditions.
-
Sodium Hydride (NaH): For less reactive systems, a stronger, non-nucleophilic base like NaH can be employed.[6][9] It irreversibly deprotonates the pyrazole, driving the reaction forward. However, it is highly reactive with water and requires anhydrous conditions.
This protocol prioritizes K₂CO₃ for its balance of reactivity and operational simplicity.
The Electrophile and Solvent System
The alkylating agent, 3-bromopropanenitrile, provides the cyanoethyl group. The carbon atom adjacent to the bromine is electrophilic, and bromide is an excellent leaving group, facilitating the SN2 reaction.
The choice of solvent is crucial for solvating the reagents and influencing the reaction rate.[6] Polar aprotic solvents such as Dimethylformamide (DMF), Acetonitrile (MeCN), or Dimethyl Sulfoxide (DMSO) are ideal. They effectively solvate the potassium cation of the pyrazolide salt but do not strongly solvate the pyrazolide anion, leaving it "naked" and highly nucleophilic, thereby accelerating the SN2 reaction.
Controlling Regioselectivity
A significant challenge in pyrazole chemistry is controlling the site of alkylation in unsymmetrical pyrazoles, which can lead to a mixture of N1 and N2 regioisomers that are often difficult to separate.[5][6][7] The strategic choice of 3,5-dimethylpyrazole , a C2v symmetric molecule, elegantly bypasses this problem as the N1 and N2 positions are chemically equivalent.[10] This ensures the formation of a single, unambiguous product.
Hazard Assessment and Safety Protocols
CRITICAL SAFETY WARNING: 3-Bromopropanenitrile is highly toxic and fatal if swallowed, inhaled, or in contact with skin.[11][12] It is also a severe irritant to the eyes and respiratory system.[11][13] All handling of this reagent must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE).
-
Engineering Controls: Use a chemical fume hood with certified proper airflow.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or neoprene gloves. Double-gloving is recommended.
-
Eye Protection: Chemical safety goggles and a face shield.[12]
-
Lab Coat: A flame-resistant lab coat must be worn and buttoned.
-
Respiratory Protection: Not typically required if handled exclusively in a fume hood, but a respirator should be available for emergency situations.[12]
-
-
Spill & Waste: Have a spill kit ready. All waste containing 3-bromopropanenitrile must be disposed of in a designated, sealed hazardous waste container. Contaminated clothing must be removed immediately and decontaminated or disposed of as hazardous waste.[12]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[12][13]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes.[12][13]
-
Ingestion/Inhalation: Move the person to fresh air.[12]
-
In all cases of exposure, seek immediate medical attention. [11]
-
Detailed Experimental Protocol
This protocol details the synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile on a 10 mmol scale.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| 3,5-Dimethylpyrazole | C₅H₈N₂ | 96.13 | 10.0 | 1.0 | 0.961 g |
| 3-Bromopropanenitrile | C₃H₄BrN | 133.98 | 11.0 | 1.1 | 0.81 mL |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 15.0 | 1.5 | 2.07 g |
| Acetonitrile (MeCN) | C₂H₃N | 41.05 | - | - | 40 mL |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | - | As needed |
| Brine (Saturated NaCl) | NaCl(aq) | - | - | - | As needed |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | - | As needed |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dimethylpyrazole (0.961 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).
-
Solvent Addition: Add 40 mL of anhydrous acetonitrile to the flask. Stir the resulting suspension at room temperature for 15 minutes.
-
Electrophile Addition: (Perform this step in a chemical fume hood) Using a syringe, add 3-bromopropanenitrile (0.81 mL, 11.0 mmol) dropwise to the stirring suspension over 5 minutes.
-
Reaction: Heat the reaction mixture to reflux (oil bath temperature of ~90°C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). A typical mobile phase is 3:1 Hexanes:Ethyl Acetate. The product should have a different Rf value than the starting pyrazole.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with a small amount of acetonitrile.
-
Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Extraction: Redissolve the resulting crude oil/solid in ethyl acetate (50 mL). Transfer the solution to a separatory funnel and wash with water (2 x 30 mL) and then with brine (1 x 30 mL).
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile as a pure compound.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The theoretical yield is 1.49 g (based on 10.0 mmol of 3,5-dimethylpyrazole).
Conclusion
This application note provides a detailed, reliable, and safety-conscious protocol for the N-alkylation of 3,5-dimethylpyrazole. The strategic use of a symmetric pyrazole ensures a high-yielding synthesis of a single product, 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile, avoiding common regioselectivity issues. By understanding the underlying mechanistic principles and adhering strictly to the outlined safety procedures, researchers can confidently execute this valuable synthetic transformation.
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Norman, N. J., Bao, S., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link]
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Trofimov, A., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. [Link]
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Norman, N. J., Bao, S., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. [Link]
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Trofimov, A., et al. (2025). Selective synthesis of minimally differentiated N-alkyl pyrazoles and... ResearchGate. [Link]
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Metwally, A. M., et al. (2025). 3-(3,5-Dimethyl-1 H -Pyrazol-1-yl)-3-Oxopropanenitrile as Precursor for Some New Mono-Heterocyclic and Bis-Heterocyclic Compounds. ResearchGate. [Link]
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Trofimov, A., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. National Institutes of Health (NIH). [Link]
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Norman, N. J., Bao, S., et al. (2022). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. [Link]
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Afonso, C. A. M., et al. (2015). N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]
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DePorre, Y., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]
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Zhang, L-M., et al. (2009). 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide. National Institutes of Health (NIH). [Link]
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Pera-Titus, M., et al. (2025). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. ResearchGate. [Link]
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Wang, Y., et al. (2022). Palladium-Catalyzed N-Allylic Alkylation of Pyrazoles and Unactivated Vinylcyclopropanes. Organic Letters. [Link]
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DePorre, Y., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]
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Niknam, K., et al. (2014). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances. [Link]
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Kumar, G. S., et al. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. [Link]
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Mamedov, E. I., et al. (2022). ALKYLATION OF 3(5)-METHYLPYRAZOLE WITH PROPARGYL BROMIDE AND STUDY OF THERMAL AND CATALYTIC POLYMERIZATION OF THE PRODUCTS OBTAINED. ResearchGate. [Link]
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Semantic Scholar. (n.d.). The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. Semantic Scholar. [Link]
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Wikipedia. (n.d.). 3,5-Dimethylpyrazole. Wikipedia. [Link]
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ResearchGate. (n.d.). Reaction schemes for (a) synthesis of 3,5-dimethylpirazole... ResearchGate. [Link]
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Douglas, A. W., & Ross, A. (1980). Kinetics and mechanism of hydrolysis of the amidinating agent, 1-(N1-benzoylamidino)-3,5-dimethylpyrazole. Journal of the Chemical Society, Perkin Transactions 2. [Link]
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Application Notes and Protocols: Cyanoethylation of Pyrazoles
Introduction
The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous pharmacologically active molecules.[1][2][3] The functionalization of the pyrazole ring is a critical strategy for modulating the physicochemical properties and biological activities of these compounds.[1] Among the various synthetic modifications, N-alkylation of the pyrazole ring is a key transformation. Cyanoethylation, the addition of a cyanoethyl group (-CH₂CH₂CN), offers a versatile and efficient route to introduce a reactive and modifiable handle onto the pyrazole scaffold.[4] This application note provides a detailed experimental protocol for the cyanoethylation of pyrazoles, delving into the underlying chemical principles, practical considerations, and analytical validation.
The cyanoethylation of pyrazoles typically proceeds via a Michael addition reaction, where the pyrazole nitrogen acts as a nucleophile attacking the electron-deficient β-carbon of an activated alkene, most commonly acrylonitrile.[4][5] This reaction is generally base-catalyzed, with the base serving to deprotonate the pyrazole N-H, thereby increasing its nucleophilicity.[6][7] The resulting cyanoethylated pyrazoles are valuable intermediates, as the nitrile group can be further transformed into a variety of functional groups, including amines, carboxylic acids, and amides, thus expanding the chemical space for drug discovery.[8]
This guide is intended for researchers, scientists, and drug development professionals, providing both the theoretical framework and practical, step-by-step instructions to successfully perform and validate the cyanoethylation of pyrazoles in a laboratory setting.
Chemical Principles and Mechanism
The cyanoethylation of pyrazoles is a classic example of a conjugate addition, specifically an aza-Michael addition.[5] The reaction involves the addition of the N-H bond of the pyrazole across the carbon-carbon double bond of acrylonitrile.[4] The powerful electron-withdrawing nature of the nitrile group polarizes the double bond of acrylonitrile, rendering the β-carbon electrophilic and susceptible to nucleophilic attack.[7]
The reaction is typically catalyzed by a base, which deprotonates the pyrazole to form a pyrazolate anion. This anion is a more potent nucleophile than the neutral pyrazole, significantly accelerating the reaction rate.[6] The choice of base and solvent can influence the reaction's efficiency and, in the case of unsymmetrically substituted pyrazoles, its regioselectivity.[9]
Reaction Mechanism
The generally accepted mechanism for the base-catalyzed cyanoethylation of pyrazole with acrylonitrile proceeds as follows:
-
Deprotonation: The basic catalyst (B:) removes the acidic proton from the N-H of the pyrazole ring, generating a nucleophilic pyrazolate anion.
-
Nucleophilic Attack: The pyrazolate anion attacks the electrophilic β-carbon of acrylonitrile.
-
Protonation: The resulting carbanion is protonated by the conjugate acid of the base (HB⁺) or a protic solvent to yield the final N-cyanoethylated pyrazole product.
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The Strategic Utility of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile in Heterocyclic Synthesis: Application Notes and Protocols
Introduction: The Unseen Workhorse of Heterocyclic Chemistry
In the landscape of modern medicinal chemistry and drug development, the pyrazole nucleus stands as a cornerstone scaffold, present in a multitude of clinically significant agents.[1][2] Its prevalence stems from a unique combination of physicochemical properties, including its ability to participate in hydrogen bonding and its metabolic stability.[3] Within the vast family of pyrazole-containing building blocks, 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile emerges as a particularly versatile, yet often overlooked, intermediate. Its strategic value lies in the latent reactivity of the nitrile group, which, under appropriate conditions, can be elaborated into a variety of nitrogen-containing heterocycles. This guide provides an in-depth exploration of the synthesis and application of this key intermediate, offering field-proven insights and detailed protocols for researchers and scientists in the field.
The cyanoethylated pyrazole structure of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile offers a trifunctional handle for synthetic manipulation. The pyrazole ring itself is a robust aromatic system, the dimethyl substitution provides steric and electronic modulation, and the propanenitrile tail serves as a reactive electrophile or a precursor to a nucleophilic amine, depending on the desired transformation. This inherent versatility makes it a powerful tool for the construction of fused heterocyclic systems, most notably pyrazolo[1,5-a]pyrimidines, which are themselves a class of compounds with significant biological activities.[4][5]
This document will first detail the synthesis of the precursor, 3,5-dimethylpyrazole, followed by a robust protocol for the synthesis of the title compound, 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile. Subsequently, a comprehensive application of this intermediate in the synthesis of a substituted pyrazolo[1,5-a]pyrimidine will be presented, complete with mechanistic insights and step-by-step experimental procedures.
PART 1: Synthesis of the Core Precursors
Protocol 1: Synthesis of 3,5-Dimethylpyrazole
The journey begins with the synthesis of the foundational pyrazole ring. A classic and efficient method involves the condensation of acetylacetone with hydrazine.[1]
Reaction Scheme:
Caption: Synthesis of 3,5-Dimethylpyrazole.
Materials and Equipment:
| Reagent/Equipment | Specification |
| Acetylacetone | Reagent grade |
| Hydrazine hydrate | Reagent grade |
| Ethanol | Anhydrous |
| Round-bottom flask | Appropriate size |
| Reflux condenser | |
| Magnetic stirrer with heating | |
| Rotary evaporator |
Step-by-Step Protocol:
-
To a solution of acetylacetone (10.0 g, 0.1 mol) in ethanol (50 mL) in a 250 mL round-bottom flask, add hydrazine hydrate (5.0 g, 0.1 mol) dropwise with stirring at room temperature.
-
Once the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent such as ethanol/water to afford 3,5-dimethylpyrazole as a white crystalline solid.
Expected Yield: 85-95%
Protocol 2: Synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile
The title intermediate is synthesized via a base-catalyzed Michael addition of 3,5-dimethylpyrazole to acrylonitrile. This reaction is a classic example of nucleophilic addition to an α,β-unsaturated nitrile.
Reaction Scheme:
Caption: Synthesis of the target intermediate.
Materials and Equipment:
| Reagent/Equipment | Specification |
| 3,5-Dimethylpyrazole | As synthesized in Protocol 1 |
| Acrylonitrile | Reagent grade, stabilized |
| Sodium hydroxide (NaOH) | Pellets or powder |
| N,N-Dimethylformamide (DMF) | Anhydrous |
| Round-bottom flask | Appropriate size |
| Magnetic stirrer | |
| Standard work-up and purification apparatus |
Step-by-Step Protocol:
-
In a 100 mL round-bottom flask, dissolve 3,5-dimethylpyrazole (4.8 g, 50 mmol) in anhydrous DMF (30 mL).
-
Add powdered sodium hydroxide (0.2 g, 5 mmol) to the solution and stir for 15 minutes at room temperature to form the pyrazolate anion.
-
Cool the mixture to 0-5 °C using an ice bath.
-
Slowly add acrylonitrile (3.3 mL, 50 mmol) dropwise to the reaction mixture, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into ice-water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to yield 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile as a colorless oil or low-melting solid.
Expected Yield: 70-85%
PART 2: Application in Heterocyclic Synthesis
Protocol 3: Synthesis of 7-Amino-5,7-dimethyl-1,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile
This protocol demonstrates the utility of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile as a precursor for the synthesis of a pyrazolo[1,5-a]pyrimidine derivative. The synthesis proceeds through a key intermediate formed by the reaction with N,N-dimethylformamide dimethyl acetal (DMFDMA), followed by cyclization with hydrazine.
Workflow Overview:
Caption: Synthetic route to a pyrazolo[1,5-a]pyrimidine.
Step 3a: Synthesis of 2-Cyano-3-(3,5-dimethyl-1H-pyrazol-1-yl)-N,N-dimethylpropenamide
-
In a flask equipped with a reflux condenser, dissolve 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile (1.49 g, 10 mmol) in dry xylene (20 mL).
-
Add N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.31 g, 11 mmol) to the solution.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude enamine intermediate. This intermediate is often used in the next step without further purification.
Step 3b: Cyclization to form 7-Amino-5,7-dimethyl-1,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile
-
Dissolve the crude enamine intermediate from the previous step in ethanol (30 mL).
-
Add hydrazine hydrate (0.5 g, 10 mmol) to the solution.
-
Heat the mixture to reflux for 6-8 hours. A precipitate may form during the reaction.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the desired pyrazolo[1,5-a]pyrimidine derivative.
Expected Overall Yield (from propanenitrile): 50-65%
Mechanistic Insight: The initial reaction with DMFDMA forms a reactive enamine by condensation with the active methylene group adjacent to the nitrile. Subsequent treatment with hydrazine leads to a cyclocondensation reaction. The more nucleophilic nitrogen of hydrazine attacks the enamine, and the other nitrogen attacks the nitrile group, leading to the formation of the fused pyrimidine ring.
Conclusion and Future Perspectives
3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile is a highly valuable and versatile intermediate in heterocyclic synthesis. The protocols detailed herein provide a reliable and scalable route to this compound and demonstrate its effective application in the construction of the medicinally relevant pyrazolo[1,5-a]pyrimidine scaffold. The synthetic pathways are robust and utilize readily available starting materials, making them accessible to a wide range of research laboratories.
The true potential of this intermediate extends far beyond the examples provided. The nitrile functionality can be hydrolyzed to a carboxylic acid or reduced to an amine, opening up avenues for the synthesis of a diverse array of amides, esters, and other nitrogen-containing heterocycles. Future work in this area could focus on exploring these alternative transformations and developing novel, one-pot procedures for the synthesis of complex heterocyclic systems from this simple yet powerful building block. The continued exploration of such intermediates is paramount to the advancement of drug discovery and the development of new therapeutic agents.
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SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). TSI Journals. [Link]
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Aminopyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. [Link]
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). RSC Publishing. [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (n.d.). MDPI. [Link]
-
Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates. (n.d.). RSC Publishing. [Link]
-
Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. (2017). Chemistry Central Journal. [Link]
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- 3. researchgate.net [researchgate.net]
- 4. turkjps.org [turkjps.org]
- 5. Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates - PMC [pmc.ncbi.nlm.nih.gov]
derivatization of the nitrile group of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile
An In-Depth Guide to the Synthetic Transformation of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile
Introduction
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1][2] The specific scaffold, 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile, offers a robust and versatile starting point for chemical library synthesis. Its strategic importance lies in the appended propanenitrile side chain, where the nitrile group serves as a highly adaptable functional handle. This nitrile moiety is a gateway to a diverse array of chemical entities, allowing for its conversion into amides, carboxylic acids, primary amines, ketones, and heterocyclic systems like tetrazoles.
This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the . We will explore four principal transformations, detailing not only the step-by-step protocols but also the underlying mechanistic principles and the rationale behind experimental choices. The protocols described herein are designed to be self-validating, providing a reliable foundation for further discovery and development.
The transformations covered are:
-
Hydrolysis: Conversion of the nitrile to a carboxylic acid, a key functional group in many bioactive molecules.
-
Reduction: Transformation into a primary amine, introducing a basic center for further functionalization or salt formation.
-
Grignard Addition: Formation of ketones through carbon-carbon bond formation, enabling significant structural elaboration.
-
[3+2] Cycloaddition: Synthesis of tetrazoles, which are important bioisosteres of carboxylic acids.[3][4]
Hydrolysis to 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic Acid
The hydrolysis of nitriles is a fundamental transformation that proceeds in two main stages: the initial hydration of the nitrile to an amide, followed by the hydrolysis of the amide to a carboxylic acid.[5][6] This conversion can be effectively catalyzed by either acid or base, and the choice of catalyst often depends on the stability of the substrate to the reaction conditions and the desired form of the final product.
Scientific Rationale:
-
Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the nitrile carbon.[7] This activation facilitates the nucleophilic attack by a water molecule. A series of proton transfers leads to an amide intermediate, which is subsequently hydrolyzed under the acidic conditions to the corresponding carboxylic acid and an ammonium ion.[7][8]
-
Base-Catalyzed Hydrolysis: This pathway involves the direct nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to the more stable amide.[5] The amide then undergoes further base-promoted hydrolysis to yield a carboxylate salt and ammonia.[6][8] A final acidification step is required to obtain the free carboxylic acid.[8]
Protocol 1A: Acid-Catalyzed Hydrolysis
Materials:
-
3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile
-
6 M Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask, add 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile (5.0 g, 30.6 mmol).
-
Add 50 mL of 6 M aqueous HCl.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate). The reaction is typically complete within 12-24 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid as a solid.
Protocol 1B: Base-Catalyzed Hydrolysis
Procedure:
-
To a 100 mL round-bottom flask, add 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile (5.0 g, 30.6 mmol).
-
Add 50 mL of 10% (w/v) aqueous sodium hydroxide (NaOH).
-
Attach a reflux condenser and heat the mixture to reflux (approx. 100-110 °C). The evolution of ammonia gas may be observed.[6]
-
Maintain reflux for 4-8 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice/water bath.
-
Slowly and carefully acidify the cold solution to pH ~2 by adding concentrated HCl dropwise with stirring. A precipitate should form.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The product can be further purified by recrystallization.
| Parameter | Acid Hydrolysis | Base Hydrolysis |
| Catalyst | 6 M HCl | 10% NaOH |
| Intermediate | Amide | Carboxylate Salt |
| Work-up | Extraction | Acidification & Filtration |
| Typical Yield | 75-85% | 80-90% |
| Key Advantage | Direct isolation of acid | Often faster reaction times |
Reduction to 3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine
The reduction of a nitrile to a primary amine is a powerful transformation for introducing a basic nitrogen atom into a molecule. This is most commonly achieved using powerful hydride-donating reagents.
Scientific Rationale: The most effective reagent for this transformation is Lithium Aluminum Hydride (LiAlH₄), a strong, non-selective reducing agent.[9][10] The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic nitrile carbon. This is followed by a second hydride addition, resulting in a dianionic intermediate which, upon aqueous work-up, is protonated to yield the primary amine.[11] It is crucial to note that milder reducing agents like sodium borohydride (NaBH₄) are generally not reactive enough to reduce nitriles.[9][10] Catalytic hydrogenation over metals like palladium or platinum is also a viable, albeit often slower, alternative that avoids pyrophoric reagents.[9]
Protocol 2: LiAlH₄ Reduction
Materials:
-
3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Three-neck round-bottom flask, dropping funnel, condenser
Procedure:
-
SAFETY FIRST: LiAlH₄ is a pyrophoric reagent that reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere.
-
Set up a three-neck flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.
-
Suspend LiAlH₄ (2.3 g, 61.2 mmol, 2.0 equiv) in anhydrous THF (100 mL) and cool the slurry to 0 °C in an ice bath.
-
Dissolve 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile (5.0 g, 30.6 mmol) in anhydrous THF (50 mL) and add it to the dropping funnel.
-
Add the nitrile solution dropwise to the stirred LiAlH₄ slurry, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 4-6 hours, or until TLC indicates complete consumption of the starting material.
-
Quenching: Cool the reaction back to 0 °C. Cautiously and slowly add water dropwise to quench the excess LiAlH₄. A common and safer alternative is the Fieser workup: sequentially and slowly add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the mass of LiAlH₄ in grams used. This procedure generates a granular precipitate that is easy to filter.
-
Stir the resulting mixture vigorously for 1 hour until a white, granular precipitate forms.
-
Filter the solid through a pad of Celite and wash the filter cake thoroughly with THF or ethyl acetate.
-
Combine the filtrates, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amine, which can be purified by distillation or chromatography.
Grignard Addition for Ketone Synthesis
The reaction of nitriles with Grignard reagents provides a classic and effective route for the synthesis of ketones. This C-C bond-forming reaction significantly expands the molecular complexity of the starting material.
Scientific Rationale: The Grignard reagent (R-MgX) acts as a potent nucleophile, with the carbanionic 'R' group attacking the electrophilic carbon of the nitrile.[12] This addition forms a resonance-stabilized magnesium salt of an imine. This intermediate is stable under the anhydrous reaction conditions and does not react further with another equivalent of the Grignard reagent.[12] It is the subsequent hydrolysis with aqueous acid during the work-up that converts the imine intermediate into the final ketone product.[12] The use of anhydrous solvents (like diethyl ether or THF) is critical, as Grignard reagents are strong bases and will be quenched by protic solvents.
Protocol 3: Synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-butanone
Materials:
-
3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile
-
Methylmagnesium bromide (CH₃MgBr, 3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether or THF
-
1 M Hydrochloric Acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine, Anhydrous MgSO₄
-
Inert atmosphere setup, oven-dried glassware
Procedure:
-
Set up an oven-dried, three-neck flask under an inert atmosphere (nitrogen or argon).
-
Place 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile (5.0 g, 30.6 mmol) in the flask and dissolve it in 100 mL of anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methylmagnesium bromide solution (12.2 mL, 36.7 mmol, 1.2 equiv) dropwise via a syringe, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.
-
Upon completion, cool the reaction back to 0 °C and carefully quench by the slow, dropwise addition of 1 M HCl (50 mL). Stir until two clear layers form.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude ketone can be purified by silica gel column chromatography.
| Grignard Reagent (R-MgX) | Corresponding Ketone Product |
| CH₃MgBr | 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-butanone |
| PhMgBr | 1-phenyl-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one |
| EtMgBr | 1-(3,5-dimethyl-1H-pyrazol-1-yl)pentan-3-one |
[3+2] Cycloaddition for Tetrazole Synthesis
The [3+2] cycloaddition reaction between a nitrile and an azide is the most common and efficient method for constructing the 5-substituted-1H-tetrazole ring system.[3][13]
Scientific Rationale: This reaction, often referred to as a Huisgen cycloaddition, involves the formal addition of a 1,3-dipole (the azide ion) across the pi-system of the dipolarophile (the nitrile).[14][15] The reaction is typically performed at elevated temperatures in a polar aprotic solvent like DMF. The mechanism is believed to be a stepwise cycloaddition.[16] To facilitate the reaction, a Lewis acid (e.g., ZnCl₂, AlCl₃) or a Brønsted acid source (e.g., NH₄Cl) is often used to activate the nitrile, making its carbon atom more susceptible to nucleophilic attack by the azide anion.[16][17] Tetrazoles are of high interest in medicinal chemistry as they are metabolically stable bioisosteres of the carboxylic acid group, often improving pharmacokinetic properties of drug candidates.[3]
Protocol 4: Synthesis of 5-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1H-tetrazole
Materials:
-
3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl acetate
Procedure:
-
SAFETY FIRST: Sodium azide is highly toxic and can form explosive heavy metal azides. Use appropriate personal protective equipment and handle with care.
-
In a round-bottom flask, combine 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile (5.0 g, 30.6 mmol), sodium azide (2.4 g, 36.7 mmol, 1.2 equiv), and ammonium chloride (2.0 g, 36.7 mmol, 1.2 equiv).
-
Add 50 mL of DMF to the flask.
-
Heat the reaction mixture to 100-120 °C with stirring and maintain for 12-24 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.
-
Acidify the aqueous solution to pH ~2 with 1 M HCl. A precipitate will form.
-
Stir the mixture for 30 minutes in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash it with cold water, and dry it under vacuum.
-
The crude tetrazole can be purified by recrystallization from a suitable solvent like ethanol or water.
Conclusion
The nitrile group of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile is a remarkably versatile functional group, providing access to a wide range of important chemical motifs. The protocols detailed in this guide for hydrolysis, reduction, Grignard addition, and cycloaddition offer reliable and robust methods for synthesizing carboxylic acids, primary amines, ketones, and tetrazoles, respectively. By understanding the mechanistic underpinnings of these transformations, researchers can effectively leverage this starting material to build diverse molecular libraries for applications in drug discovery, agrochemicals, and materials science.
References
- Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance.
- Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). (Source: Master Organic Chemistry)
- Tetrazolium Compounds: Synthesis and Applications in Medicine. (Source: PubMed Central, NIH)
- Addition of allyl Grignard to nitriles in air and at room temperature. (Source: Royal Society of Chemistry)
- The Formation of Tetrazoles by the Condensation of Organic Azides with Nitriles. (Source: The Journal of Organic Chemistry)
- 3-(3,5-Dimethyl-1 H -Pyrazol-1-yl)-3-Oxopropanenitrile as Precursor for Some New Mono-Heterocyclic and Bis-Heterocyclic Compounds.
- Synthesis of 1H-tetrazoles. (Source: Organic Chemistry Portal)
- tetrazole synthesis from a nitrile and azide - labor
- 1-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methylindolizine-3-carbonitrile. (Source: NIH)
- 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide. (Source: PubMed Central, NIH)
- The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (Source: Chemistry Steps)
- Preparation of Carboxylic Acids: Hydrolysis of Nitriles. (Source: Moodle)
- reduction of nitriles. (Source: Chemguide)
- Reactions of Nitrile Imines with Thiohydantoin Deriv
- Making Carboxylic Acids by the Hydrolysis of Nitriles. (Source: Chemistry LibreTexts)
- Hydrolysis of nitriles with aqueous acid to give carboxylic acids. (Source: Master Organic Chemistry)
- Hydrolysis of Nitriles to Carboxylic Acid. (Source: Ventura College Organic Chemistry Lab)
- A computational study on addition of Grignard reagents to carbonyl compounds. (Source: PubMed)
- Reduction of nitriles to amines using LiAlH4. (Source: YouTube)
- Direct Addition of Grignard Reagents to Aliph
- Reducing Nitriles--Another Way to Make Aldehydes & Amines. (Source: YouTube)
- Theoretical studies on cycloaddition reactions. (Source: PubMed Central, NIH)
- 3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-propanenitrile. (Source: Santa Cruz Biotechnology)
- Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. (Source: MDPI)
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (Source: The Royal Society of Chemistry)
- Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Deriv
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- 3. researchgate.net [researchgate.net]
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The Pyrazole Scaffold: A Versatile Blueprint for Modern Medicinal Chemistry
Introduction: The Enduring Legacy of the Pyrazole Ring
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry. Its remarkable versatility and "privileged scaffold" status stem from its unique electronic properties and synthetic accessibility, allowing for the generation of vast libraries of derivatives with a wide spectrum of biological activities.[1][2] From the early discovery of the analgesic properties of antipyrine to the development of blockbuster drugs like the anti-inflammatory agent Celecoxib and the anticancer drug Ruxolitinib, pyrazole derivatives have consistently proven their therapeutic potential.[1][3] This guide provides an in-depth exploration of the application of pyrazole derivatives in key therapeutic areas, offering detailed, field-proven protocols for their synthesis and biological evaluation to empower researchers in their drug discovery endeavors.
Core Applications in Medicinal Chemistry
The structural features of the pyrazole ring, including its ability to act as a bioisostere for other aromatic systems and its capacity to engage in various non-covalent interactions with biological targets, underpin its diverse pharmacological profile.[4] Pyrazole derivatives have been successfully developed as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents, among others.[5][6]
Anticancer Activity: Targeting the Engines of Malignancy
Pyrazole derivatives have emerged as a significant class of anticancer agents, with several compounds approved for clinical use.[3][7] Their mechanisms of action are diverse, often involving the inhibition of key enzymes that drive cancer cell proliferation, survival, and metastasis.[8]
A prominent example of a pyrazole-based anticancer drug is Ruxolitinib , a potent inhibitor of Janus kinases (JAK1 and JAK2).[4][9] The JAK-STAT signaling pathway is a critical regulator of cell growth, differentiation, and immune responses.[10] In many cancers, this pathway is constitutively active, leading to uncontrolled cell proliferation. Ruxolitinib competitively binds to the ATP-binding site of JAK1 and JAK2, blocking the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins.[9][11] This inhibition of STAT signaling ultimately leads to the downregulation of genes involved in cell survival and proliferation, thereby exerting its anticancer effect.[11][12]
Caption: Mechanism of Ruxolitinib, a pyrazole derivative, inhibiting the JAK-STAT pathway.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation, making it a valuable tool for screening the cytotoxic potential of novel pyrazole derivatives.[13][14]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[14] The amount of formazan produced is directly proportional to the number of viable cells.
Self-Validating System:
-
Positive Control: A known cytotoxic agent (e.g., doxorubicin) to confirm the assay can detect cell death.
-
Negative Control: Vehicle-treated cells (e.g., DMSO) to establish baseline viability (100%).
-
Blank: Culture medium without cells to subtract background absorbance.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[13]
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. Replace the old medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include positive and negative controls. Incubate for 24-72 hours.[15]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[15]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Data Presentation:
| Compound | IC₅₀ (µM) on MCF-7 cells |
| Pyrazole Derivative A | 5.2 |
| Pyrazole Derivative B | 15.8 |
| Doxorubicin (Control) | 0.9 |
Anti-inflammatory Activity: Quelling the Fires of Inflammation
Pyrazole derivatives are renowned for their anti-inflammatory properties, with Celecoxib being a prime example of a selective cyclooxygenase-2 (COX-2) inhibitor.[6][16]
Inflammation is mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[17] There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation.[1][18] Non-steroidal anti-inflammatory drugs (NSAIDs) that non-selectively inhibit both isoforms can cause gastrointestinal side effects due to the inhibition of COX-1.[19] Celecoxib and other coxibs were designed to selectively inhibit COX-2, thereby reducing inflammation with a lower risk of gastrointestinal complications.[17][18]
Caption: Selective inhibition of COX-2 by Celecoxib, a pyrazole-based anti-inflammatory drug.
This in vivo model is a classic and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.[20][21]
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[7]
Self-Validating System:
-
Positive Control: A known anti-inflammatory drug (e.g., indomethacin or diclofenac) administered at an effective dose.
-
Negative Control: Vehicle-treated group to establish the maximal inflammatory response.
-
Sham Control: Injection of saline instead of carrageenan to account for any swelling due to the injection itself.
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats (150-200 g) for at least one week under standard laboratory conditions.
-
Fasting: Fast the animals overnight before the experiment with free access to water.
-
Compound Administration: Administer the pyrazole derivatives orally or intraperitoneally at various doses. The control groups receive the vehicle and the positive control drug, respectively.[20]
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan suspension in saline into the subplantar region of the right hind paw of each rat.[20][22]
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[22]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Paw Edema (mL) at 3h | % Inhibition |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| Pyrazole Derivative C | 10 | 0.42 ± 0.03 | 50.6 |
| Pyrazole Derivative D | 10 | 0.65 ± 0.04 | 23.5 |
| Indomethacin | 10 | 0.35 ± 0.02 | 58.8 |
| *p < 0.05 compared to vehicle control. |
Antimicrobial Activity: Combating Infectious Diseases
The pyrazole scaffold is also a valuable template for the development of novel antimicrobial agents to combat the growing threat of antibiotic resistance.[23][24]
The broth microdilution method is a standard and quantitative technique for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[16][25]
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism after a defined incubation period.[3][26]
Self-Validating System:
-
Positive Control: A well containing the microorganism and growth medium without the test compound, to ensure the organism can grow under the assay conditions.
-
Negative Control: A well containing only the growth medium to check for sterility.
-
Reference Antibiotic: A known antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) to validate the susceptibility of the test organism.
Step-by-Step Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[27]
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the pyrazole derivatives in the broth. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized inoculum to each well, bringing the final volume to 200 µL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.[27]
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth. The results can also be read using a plate reader.[26]
Data Presentation:
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
| Pyrazole Derivative E | 8 | 32 |
| Pyrazole Derivative F | 16 | >64 |
| Ciprofloxacin | 0.5 | 0.25 |
Synthetic Protocols: Building the Pyrazole Core
The Knorr pyrazole synthesis, first reported in 1883, remains a cornerstone for the construction of the pyrazole ring.[28][29] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[30][31]
Protocol: Knorr Synthesis of a Pyrazolone Derivative
This protocol describes the synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one from ethyl acetoacetate and phenylhydrazine.
Principle: The reaction proceeds through the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the pyrazolone product.[5]
Self-Validating System:
-
Starting Material Analysis: Characterize the starting materials (ethyl acetoacetate and phenylhydrazine) by techniques like NMR or IR spectroscopy to ensure their purity.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction by observing the disappearance of the starting materials and the appearance of the product spot.[23]
-
Product Characterization: Confirm the identity and purity of the final product using melting point determination, NMR spectroscopy, and mass spectrometry.
Caption: A typical workflow for the Knorr synthesis of a pyrazolone derivative.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, cautiously add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). The reaction can be exothermic.[32][33]
-
Heating: Heat the mixture under reflux for 1 hour.[33]
-
Isolation: Cool the resulting viscous syrup in an ice bath.[32]
-
Crystallization: Add a small amount of diethyl ether and stir vigorously to induce the crystallization of the crude product.[33]
-
Purification: Collect the solid by vacuum filtration and wash with a small amount of cold diethyl ether. Recrystallize the crude product from ethanol to obtain the pure pyrazolone.
-
Characterization: Determine the melting point of the purified product and characterize it by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Conclusion and Future Perspectives
The pyrazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The synthetic accessibility and the ability to readily modify the pyrazole ring allow for the fine-tuning of pharmacological properties to enhance potency and selectivity while minimizing off-target effects. As our understanding of the molecular basis of diseases deepens, the rational design of novel pyrazole derivatives targeting specific biological pathways will undoubtedly lead to the development of the next generation of innovative medicines. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to harnessing the full potential of this remarkable heterocyclic system.
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Application Notes and Protocols for the Antimicrobial Screening of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile
Introduction: The Growing Imperative for Novel Antimicrobial Agents
The relentless rise of antimicrobial resistance (AMR) poses a formidable threat to global public health, necessitating an urgent and sustained effort in the discovery and development of new therapeutic agents. Heterocyclic compounds, by virtue of their diverse structural motifs and broad range of biological activities, represent a particularly fertile ground for this endeavor. Among these, the pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] Pyrazole derivatives are known to exhibit a wide spectrum of pharmacological properties, including anti-inflammatory, analgesic, anticancer, and, critically, antimicrobial activities.[1][3][4]
The compound of interest, 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile, is a member of this promising class of molecules. Its structural features—a substituted pyrazole ring linked to a propanenitrile moiety—suggest the potential for interaction with microbial biochemical pathways, making it a candidate worthy of rigorous antimicrobial evaluation. The rationale for screening this specific compound is rooted in the established antimicrobial potential of the pyrazole core.[3][5][6] The precise mechanism of action for pyrazole-based antimicrobials can vary, but some have been shown to inhibit essential enzymes like DNA gyrase, a type II topoisomerase vital for bacterial DNA replication.[2][7]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic screening of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile for its antimicrobial activity. It outlines detailed, field-proven protocols for determining its efficacy against a panel of clinically relevant bacteria and fungi, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.
Experimental Design and Workflow
A tiered approach is recommended for the antimicrobial screening of a novel compound. This begins with a primary qualitative screen to identify any antimicrobial activity, followed by quantitative assays to determine the potency of the compound.
Caption: Tiered workflow for antimicrobial screening.
Detailed Protocols
The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which are globally recognized for standardizing antimicrobial susceptibility testing.[8][9][10][11][12][13]
Preparation of Test Compound
The purity of the test compound is paramount for accurate results.
-
Stock Solution Preparation: Accurately weigh a sample of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile and dissolve it in a minimal amount of a suitable solvent, such as dimethyl sulfoxide (DMSO). The choice of solvent is critical; it must be able to dissolve the compound at a high concentration and be non-toxic to the test microorganisms at the final concentration used in the assays. A stock concentration of 10 mg/mL is a common starting point.
-
Sterilization: The stock solution should be sterilized by filtration through a 0.22 µm syringe filter into a sterile container.
Test Microorganisms and Culture Conditions
A representative panel of microorganisms should be selected to assess the spectrum of activity. This panel should include Gram-positive and Gram-negative bacteria, as well as a fungal species. Quality control (QC) strains with known antimicrobial susceptibility profiles must be included in every experiment to validate the results.[14]
Recommended Test Panel:
| Microorganism | Type | ATCC Number | Growth Medium | Incubation Conditions |
| Staphylococcus aureus | Gram-positive | 29213 | Mueller-Hinton Broth/Agar | 37°C, 18-24 hours |
| Bacillus subtilis | Gram-positive | 6051 | Mueller-Hinton Broth/Agar | 37°C, 18-24 hours |
| Escherichia coli | Gram-negative | 25922 | Mueller-Hinton Broth/Agar | 37°C, 18-24 hours |
| Klebsiella pneumoniae | Gram-negative | 700603 | Mueller-Hinton Broth/Agar | 37°C, 18-24 hours |
| Candida albicans | Fungus (Yeast) | 10231 | Sabouraud Dextrose Broth/Agar | 30°C, 24-48 hours |
Primary Screening: Agar Disk Diffusion Method
The agar disk diffusion method, also known as the Kirby-Bauer test, is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to antimicrobial agents.[15][16][17][18] It is based on the principle that an antimicrobial-impregnated disk placed on an inoculated agar plate will create a concentration gradient of the agent in the surrounding medium.[15]
Protocol:
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several isolated colonies of the test microorganism. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Inoculation of Agar Plates: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.[16] Streak the swab evenly across the entire surface of a Mueller-Hinton agar (MHA) plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure a confluent lawn of growth.[16][17]
-
Disk Application: Aseptically place sterile blank paper disks (6 mm in diameter) onto the inoculated agar surface.[15] Carefully apply a known volume (e.g., 10 µL) of the 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile stock solution or its dilutions onto each disk. A solvent control (disk with only DMSO) and a positive control (disk with a standard antibiotic) must be included.
-
Incubation: Incubate the plates at the appropriate temperature and duration for each microorganism (see table above).
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters. The size of the zone is inversely proportional to the minimum inhibitory concentration (MIC).
Quantitative Analysis: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used and highly accurate technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[19][20] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[20][21][22][23]
Protocol:
-
Preparation of 96-Well Plate: Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into wells 2 through 12 of a 96-well microtiter plate.
-
Serial Dilution of Test Compound: Add 100 µL of the 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile working solution (prepared at twice the highest desired test concentration) to well 1. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10.
-
Controls: Well 11 will serve as the growth control (broth and inoculum, no compound), and well 12 will be the sterility control (broth only).
-
Inoculum Preparation and Inoculation: Prepare the microbial inoculum as described for the disk diffusion method (0.5 McFarland standard). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[20] Add 50 µL of this final bacterial suspension to wells 1 through 11. The final volume in these wells will be 100 µL.[20]
-
Incubation: Cover the plate and incubate at the appropriate temperature and duration.
-
MIC Determination: After incubation, visually inspect the plate for turbidity (cloudiness), which indicates microbial growth. The MIC is the lowest concentration of the compound at which there is no visible growth.[14]
Caption: Workflow for MIC determination via broth microdilution.
Cidal Activity Assessment: MBC/MFC Determination
While the MIC indicates the concentration that inhibits growth (bacteriostatic or fungistatic), the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) determines the lowest concentration that kills the microorganism.
Protocol:
-
Subculturing: Following the MIC determination, take a 10 µL aliquot from each well of the microtiter plate that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).
-
Plating: Spot-inoculate the aliquots onto separate, appropriately labeled MHA plates.
-
Incubation: Incubate the plates at the appropriate temperature and duration.
-
MBC/MFC Determination: The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (typically corresponding to ≤ 2-3 colonies).
Data Presentation and Interpretation
All quantitative data should be summarized in a clear and structured table for easy comparison.
Hypothetical Data Summary:
| Compound | Microorganism | MIC (µg/mL) | MBC/MFC (µg/mL) | Interpretation |
| 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile | S. aureus ATCC 29213 | 16 | 32 | Bactericidal |
| E. coli ATCC 25922 | 64 | >128 | Bacteriostatic | |
| C. albicans ATCC 10231 | >128 | >128 | Inactive | |
| Positive Control (e.g., Ciprofloxacin) | S. aureus ATCC 29213 | 0.5 | 1 | Bactericidal |
| E. coli ATCC 25922 | 0.25 | 0.5 | Bactericidal | |
| Positive Control (e.g., Fluconazole) | C. albicans ATCC 10231 | 2 | 8 | Fungicidal |
Interpretation:
-
Bactericidal/Fungicidal: If the MBC/MFC is no more than four times the MIC.
-
Bacteriostatic/Fungistatic: If the MBC/MFC is more than four times the MIC.
-
Inactive: If the MIC is above the highest concentration tested.
Conclusion
These detailed application notes and protocols provide a robust framework for the comprehensive antimicrobial screening of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile. Adherence to these standardized methods, including the use of appropriate controls and reference strains, will ensure the generation of reliable and reproducible data. The results of these assays will provide critical insights into the antimicrobial potential of this novel pyrazole derivative, guiding further research and development efforts in the quest for new treatments to combat infectious diseases.
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Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 13-29). Tigbauan, Iloilo, Philippines: Aquaculture Department, Southeast Asian Fisheries Development Center. Available at: [Link]
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Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - NIH. Available at: [Link]
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Application Notes & Protocols: Evaluating the Anti-Inflammatory Properties of Substituted Pyrazoles
Audience: Researchers, scientists, and drug development professionals engaged in the exploration of novel anti-inflammatory therapeutics.
Objective: This document provides a comprehensive technical guide on the mechanisms of action and evaluation protocols for substituted pyrazole compounds as anti-inflammatory agents. It is designed to bridge theoretical knowledge with practical, field-proven methodologies, ensuring scientific rigor and reproducibility.
Introduction: The Pyrazole Scaffold in Inflammation Research
Inflammation is a fundamental protective response of the immune system to harmful stimuli, such as pathogens and damaged cells.[1] This process is mediated by a complex network of signaling molecules, including prostaglandins, leukotrienes, and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and various interleukins (IL-1β, IL-6).[1] While acute inflammation is crucial for healing, chronic inflammation is a key driver of numerous pathologies, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers.[1]
For decades, non-steroidal anti-inflammatory drugs (NSAIDs) have been the cornerstone of treatment, primarily by inhibiting cyclooxygenase (COX) enzymes.[1] However, traditional NSAIDs that block both COX-1 and COX-2 isoforms often carry a risk of gastrointestinal side effects.[2] This led to the development of selective COX-2 inhibitors, a class of drugs where the pyrazole scaffold has proven exceptionally valuable.[1]
The five-membered heterocyclic pyrazole ring is a versatile and privileged structure in medicinal chemistry.[3] Its unique electronic and steric properties allow for precise structural modifications that can dictate biological activity. The commercial success of Celecoxib , a diaryl-substituted pyrazole, validated this scaffold as a premier template for designing potent and selective anti-inflammatory agents with improved safety profiles.[4][5] This guide delves into the core mechanisms and essential protocols for identifying and characterizing the next generation of pyrazole-based anti-inflammatory drug candidates.
Mechanisms of Action: Beyond Simple COX Inhibition
While COX-2 inhibition is the most well-established mechanism for many anti-inflammatory pyrazoles, their biological activity can be multifaceted. A thorough understanding of these pathways is critical for designing comprehensive screening funnels.
Primary Mechanism: Selective COX-2 Inhibition
The primary anti-inflammatory effect of pyrazole derivatives like Celecoxib stems from the selective inhibition of the COX-2 enzyme.[4][6]
-
The Arachidonic Acid Cascade: COX enzymes catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various prostaglandins that mediate pain and inflammation.[7]
-
COX Isoform Differentiation: COX-1 is a constitutive enzyme responsible for homeostatic functions, including protecting the gastric mucosa. In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[2][8]
-
Structural Basis for Selectivity: The active site of COX-2 is larger and features a hydrophilic side pocket not present in COX-1.[2][8] Diaryl-substituted pyrazoles, particularly those with a polar sulfonamide (-SO₂NH₂) or a similar pharmacophore on one of the phenyl rings, can bind to this side pocket.[6][8] This specific interaction anchors the molecule within the COX-2 active site, leading to potent and selective inhibition while sparing COX-1, thereby reducing the risk of gastrointestinal toxicity.[2]
Secondary and Emerging Mechanisms
Research indicates that the anti-inflammatory profile of some pyrazole derivatives may be augmented by their activity on other inflammatory pathways.[1] Investigating these secondary targets can help identify compounds with broader or more potent efficacy.
-
Cytokine Modulation: Certain pyrazoles can suppress the production and release of key pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 from immune cells like macrophages.[1][9]
-
NF-κB Pathway Suppression: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of genes involved in the inflammatory response. Some pyrazole compounds have been shown to inhibit NF-κB activation, thereby downregulating a wide array of inflammatory genes.[1][9]
-
Lipoxygenase (LOX) Inhibition: In addition to the COX pathway, arachidonic acid can be metabolized by lipoxygenase (LOX) enzymes to produce leukotrienes, another class of potent inflammatory mediators. Pyrazole-thiazole hybrids and other derivatives have demonstrated dual COX/LOX inhibitory potential, which could offer a broader spectrum of anti-inflammatory action.[1][10]
Structure-Activity Relationship (SAR) Summary
The anti-inflammatory potency and COX-2 selectivity of pyrazole derivatives are highly dependent on their substitution patterns. The following table summarizes key SAR insights gleaned from numerous studies.[3][11][12]
| Position/Substitution | Observation & Rationale | Representative Data |
| 1,5-Diaryl Rings | Two aryl rings at positions 1 and 5 are a common feature for potent COX-2 inhibitors. One ring inserts into the COX active site, while the other provides structural stability. | Celecoxib features a 1-phenyl and 5-(4-methylphenyl) substitution. |
| Para-position of 1-Phenyl Ring | A sulfonamide (-SO₂NH₂) or methylsulfone (-SO₂Me) group is critical for COX-2 selectivity. It forms hydrogen bonds within the hydrophilic side pocket of COX-2.[8] | A 3-(trifluoromethyl)-5-arylpyrazole with a sulfonamide group showed IC50 = 0.02 μM (COX-2) vs. 4.5 μM (COX-1).[1] |
| 3-Position | Small, electron-withdrawing groups like trifluoromethyl (-CF₃) or methyl (-CH₃) are often preferred and can enhance potency. | Celecoxib contains a -CF₃ group at the 3-position.[4] |
| 4-Position | Substitution at the 4-position can be varied. Introducing different heterocyclic rings can lead to novel scaffolds with unique activity profiles.[13] | A cyanopyridone derivative showed 89.57% edema inhibition, superior to celecoxib.[13] |
In Vitro Evaluation Protocols
A tiered approach to in vitro screening is recommended, starting with direct enzyme inhibition and progressing to more complex cell-based models.
Protocol 1: Human Whole Blood (HWB) COX-1/COX-2 Inhibition Assay
Principle: This assay is a highly relevant ex vivo method that measures the inhibition of prostaglandin E2 (PGE2) production in human whole blood. COX-1 activity is measured under basal conditions, while COX-2 activity is measured after stimulation with lipopolysaccharide (LPS), which induces COX-2 expression in monocytes. This provides a direct measure of potency and selectivity in a physiological matrix.
Methodology:
-
Blood Collection: Collect fresh human blood from healthy, consenting donors into heparinized tubes.
-
Compound Preparation: Prepare stock solutions of test pyrazoles in DMSO. Create a series of dilutions in saline to achieve the final desired concentrations (typically ranging from 0.01 nM to 100 µM).
-
COX-1 Assay (Basal):
-
Aliquot 500 µL of whole blood into tubes.
-
Add 5 µL of the test compound dilution or vehicle (DMSO/saline).
-
Mix and allow the blood to clot by incubating at 37°C for 1 hour.
-
Centrifuge at 10,000 x g for 10 minutes to separate the serum.
-
-
COX-2 Assay (LPS-Induced):
-
Aliquot 500 µL of whole blood into tubes.
-
Add 5 µL of the test compound dilution or vehicle.
-
Add 5 µL of LPS (final concentration 10 µg/mL) to induce COX-2.
-
Incubate at 37°C for 24 hours to allow for COX-2 expression and activity.
-
Centrifuge at 10,000 x g for 10 minutes to separate the plasma.
-
-
PGE2 Quantification: Measure the concentration of PGE2 in the collected serum (COX-1) and plasma (COX-2) samples using a validated Prostaglandin E2 ELISA kit according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage inhibition of PGE2 production for each compound concentration relative to the vehicle control.
-
Plot the % inhibition against the log of the compound concentration and use a non-linear regression model (four-parameter logistic fit) to determine the IC50 value for both COX-1 and COX-2.
-
Calculate the Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2) . A higher SI value indicates greater selectivity for COX-2.
-
Causality and Self-Validation: This protocol is self-validating because it directly compares COX-1 and COX-2 inhibition within the same biological system. The use of a vehicle control and a known standard (e.g., Celecoxib) provides necessary benchmarks for activity and selectivity. Ruling out hemolysis at high compound concentrations is a crucial quality control step.
Protocol 2: Cytokine & Nitric Oxide Suppression in RAW 264.7 Macrophages
Principle: This cell-based assay evaluates the ability of a compound to suppress the production of key inflammatory mediators (TNF-α, IL-6, Nitric Oxide) in a murine macrophage cell line stimulated by LPS. It provides insights into potential mechanisms beyond direct COX-2 inhibition.[14]
Methodology:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Remove the old media and replace it with fresh media containing serial dilutions of the test pyrazoles or vehicle control. Incubate for 1 hour.
-
LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the unstimulated control. Incubate for 24 hours.
-
Nitric Oxide (NO) Measurement: Transfer 50 µL of the cell culture supernatant to a new plate. Add 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B. Measure the absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.
-
Cytokine Measurement: Use the remaining supernatant to quantify TNF-α and IL-6 levels using specific ELISA kits as per the manufacturer's protocols.
-
Cell Viability Assay: After removing the supernatant, assess the viability of the remaining cells using an MTT or similar cytotoxicity assay to ensure that the observed reduction in inflammatory mediators is not due to cell death.
-
Data Analysis: Calculate the % inhibition of NO, TNF-α, and IL-6 production for each compound concentration relative to the LPS-stimulated vehicle control. Determine IC50 values where applicable.
In Vivo Evaluation Protocol
Promising candidates from in vitro screens must be validated in a living system to assess their efficacy and pharmacokinetic properties.
Protocol 3: Carrageenan-Induced Paw Edema in Rats
Principle: This is the most widely used preclinical model for acute inflammation. Subplantar injection of carrageenan, a phlogistic agent, induces a reproducible inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this edema is a strong indicator of its anti-inflammatory potential.[10][13]
Methodology:
-
Animals: Use male Wistar or Sprague-Dawley rats (150-200 g). Acclimatize the animals for at least one week before the experiment.
-
Grouping: Randomly divide animals into groups (n=6 per group):
-
Group 1: Vehicle Control (e.g., 0.5% CMC in saline, p.o.)
-
Group 2: Positive Control (e.g., Celecoxib, 10 mg/kg, p.o.)
-
Group 3-n: Test Pyrazole (e.g., at 10, 30, 100 mg/kg, p.o.)
-
-
Dosing: Administer the test compounds or controls orally (p.o.) via gavage.
-
Inflammation Induction: One hour after dosing, inject 0.1 mL of a 1% w/v carrageenan solution in sterile saline into the subplantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume of each rat immediately before the carrageenan injection (0 hr) and at subsequent time points (e.g., 1, 2, 3, 4, and 5 hours post-injection) using a digital plethysmometer.
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point: ΔV = Vₜ - V₀ , where Vₜ is the volume at time 't' and V₀ is the initial volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group, typically at the 3-hour mark (peak inflammation): % Inhibition = [(ΔV_control - ΔV_treated) / ΔV_control] x 100
-
Causality and Self-Validation: The use of both vehicle and positive control groups is essential. The vehicle group establishes the maximal inflammatory response, while the positive control (a known anti-inflammatory drug) validates the sensitivity of the model. A dose-dependent reduction in edema by the test compound provides strong evidence of its in vivo efficacy.
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Application Notes & Protocols: Investigating the Neuroprotective Effects of Pyrazole-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the neuroprotective potential of pyrazole-containing compounds, detailing their mechanisms of action and providing robust protocols for their evaluation. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but the scientific rationale behind them, ensuring a deep and applicable understanding for researchers in neuropharmacology and medicinal chemistry.
Introduction: The Pyrazole Scaffold in Neurotherapeutics
The treatment of neurological disorders remains one of the most significant challenges in modern medicine.[1][2][3] Neurodegenerative diseases like Alzheimer's, Parkinson's, and spinal cord injuries are characterized by the progressive loss of neuronal structure and function. The pyrazole scaffold, a five-membered aromatic ring with two adjacent nitrogen atoms, has emerged as a privileged structure in medicinal chemistry due to its diverse biological activities.[1][2][4] Its unique structural features allow for versatile functionalization, leading to the development of potent and selective agents targeting key pathways in neurodegeneration.[5] This document explores the multifaceted neuroprotective mechanisms of pyrazole derivatives and provides detailed protocols to assess their therapeutic potential.
Mechanisms of Neuroprotection by Pyrazole Compounds
Pyrazole derivatives exert their neuroprotective effects through various mechanisms, often acting on multiple targets simultaneously. This multi-target approach is highly desirable for complex diseases like neurodegeneration. Key mechanisms include anti-inflammatory action, modulation of critical enzymes, and interaction with specific receptor systems.
Attenuation of Neuroinflammation
Neuroinflammation, primarily mediated by activated microglia and astrocytes, is a hallmark of many neurodegenerative diseases.[6] Over-activated microglia release pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), which contribute to neuronal damage.[7][8] Several pyrazole compounds have demonstrated potent anti-inflammatory effects by suppressing these pathways.[7][9]
-
Mechanism: Pyrazole derivatives can inhibit the activation of key inflammatory signaling pathways, such as the NF-κB pathway, which is a central regulator of pro-inflammatory gene expression.[10][11] By down-regulating the production of inflammatory mediators, these compounds reduce the neurotoxic environment and promote neuronal survival.[6][9] For example, compound 6g in one study showed potent suppression of IL-6 expression with an IC₅₀ value of 9.562 μM in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.[7][8][12]
Caption: Inhibition of the NF-κB Inflammatory Pathway.
Enzyme Inhibition
Monoamine oxidase B (MAO-B) is an enzyme primarily located in the outer mitochondrial membrane of glial cells in the brain.[13] It is responsible for the degradation of dopamine.[13] Inhibition of MAO-B increases dopamine levels, providing symptomatic relief in Parkinson's disease, and reduces the production of reactive oxygen species (ROS) generated during dopamine metabolism, thereby conferring a neuroprotective effect.[11][14] Many pyrazole and pyrazoline derivatives have been identified as potent and selective MAO-B inhibitors.[15][16]
Caption: Mechanism of Neuroprotection via MAO-B Inhibition.
Cyclin-dependent kinase 5 (CDK5) is a crucial kinase in the central nervous system involved in neuronal development and synaptic plasticity.[][18] However, its hyperactivation, often through its association with the p25 regulatory subunit, is implicated in the pathology of Alzheimer's disease and other neurodegenerative conditions.[19][20] Overactive CDK5 contributes to tau protein hyperphosphorylation (leading to neurofibrillary tangles) and neuronal death.[][21] Pyrazole-based compounds, such as the aminopyrazole analog 20-223, have been developed as ATP-competitive inhibitors of CDK5, presenting a promising therapeutic strategy.[][19]
Cannabinoid Receptor (CB) Modulation
The endocannabinoid system, particularly the CB1 and CB2 receptors, plays a significant role in neuromodulation and immune response.
-
CB1 Receptors: Primarily expressed in the CNS, their activation can have neuroprotective effects, but also psychoactive side effects.[22]
-
CB2 Receptors: Mainly found on immune cells, including microglia.[23] Activating CB2 receptors is a promising strategy to reduce neuroinflammation without CNS side effects.[23][24]
Pyrazole derivatives have been instrumental in developing potent and selective modulators for both CB1 and CB2 receptors.[25] For instance, SR141716A (Rimonabant) is a well-known pyrazole-based CB1 antagonist/inverse agonist.[22][25] More recently, efforts have focused on developing peripherally restricted CB1 antagonists and selective CB2 agonists to harness therapeutic benefits while minimizing adverse effects.[22][26]
Protocols for Evaluating Neuroprotective Activity
A tiered screening approach is essential for identifying and characterizing novel neuroprotective compounds. This typically begins with high-throughput in vitro assays and progresses to more complex in vivo models for lead candidates.
PART A: In Vitro Experimental Protocols
In vitro assays using primary or immortalized cell cultures are fundamental for initial screening, allowing for the assessment of cytotoxicity, efficacy, and mechanism of action in a controlled environment.[27][28]
This protocol determines the concentration range at which a compound is non-toxic and evaluates its ability to protect neuronal cells from a toxic insult. The human neuroblastoma SH-SY5Y cell line is a common model.[6][27]
-
Objective: To determine the compound's intrinsic cytotoxicity and its protective effect against a neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or Amyloid-β 1-42).[9][29]
-
Principle: The MTT assay measures cell viability. Viable cells with active metabolism convert yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, quantifiable by spectrophotometry.
-
Methodology:
-
Cell Plating: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment (Cytotoxicity): Treat cells with increasing concentrations of the pyrazole compound (e.g., 0.1 µM to 100 µM) for 24-48 hours.
-
Compound Treatment (Neuroprotection):
-
Pre-treat cells with non-toxic concentrations of the pyrazole compound for 2 hours.
-
Introduce the neurotoxin (e.g., 100 µM 6-OHDA or 10 µM Aβ₁₋₄₂) and co-incubate for an additional 24 hours. Include control wells (cells only), toxin-only wells, and compound-only wells.
-
-
MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot dose-response curves to determine the CC₅₀ (cytotoxic concentration) and EC₅₀ (protective concentration).
This protocol assesses the ability of compounds to inhibit the inflammatory response in microglial cells, such as the murine BV2 cell line.[7][8]
-
Objective: To quantify the inhibition of nitric oxide (NO) production, a key inflammatory mediator, in LPS-stimulated microglia.
-
Principle: The Griess reagent detects nitrite (NO₂⁻), a stable product of NO metabolism, via a colorimetric reaction.
-
Methodology:
-
Cell Plating: Seed BV2 cells in a 96-well plate at 5 x 10⁴ cells/well and allow adherence overnight.
-
Treatment: Pre-treat cells with various concentrations of the pyrazole compound for 1 hour.
-
Stimulation: Add LPS (1 µg/mL) to induce an inflammatory response and incubate for 24 hours.
-
Sample Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide) followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Measurement: After 10 minutes, measure the absorbance at 540 nm. Use a sodium nitrite solution to generate a standard curve.
-
-
Data Analysis: Quantify the nitrite concentration and express the inhibitory effect as a percentage of the LPS-only control.
This assay evaluates the antioxidant potential of pyrazole compounds by measuring their ability to reduce intracellular ROS levels.[30]
-
Objective: To quantify intracellular ROS levels in neuronal cells under oxidative stress.
-
Principle: The cell-permeable dye DCFDA-H₂ (2',7'-dichlorodihydrofluorescein diacetate) is non-fluorescent until it is deacetylated by cellular esterases and oxidized by ROS into the highly fluorescent DCF.
-
Methodology:
-
Cell Culture: Culture SH-SY5Y cells on a black, clear-bottom 96-well plate.
-
Compound Treatment: Treat cells with the pyrazole compound for 1-2 hours.
-
Loading Dye: Wash cells with PBS and incubate with 10 µM DCFDA-H₂ for 30 minutes at 37°C.
-
Inducing Oxidative Stress: Wash away excess dye and add a stress-inducing agent (e.g., 100 µM H₂O₂ or rotenone).
-
Measurement: Immediately measure fluorescence intensity using a plate reader (Excitation/Emission ~485/535 nm) over time (kinetic read) or at a fixed endpoint (e.g., 60 minutes).
-
-
Data Analysis: Compare the fluorescence levels in compound-treated cells to the vehicle-treated, stressed control.
Caption: Typical In Vitro Screening Cascade for Neuroprotective Compounds.
Mitochondrial dysfunction is a central event in neuronal cell death.[31][32][33] This protocol assesses if a compound can prevent the collapse of the mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health.
-
Objective: To measure changes in ΔΨm in response to a mitochondrial toxin and assess the protective effect of pyrazole compounds.
-
Principle: JC-1 is a ratiometric dye that exists as green fluorescent monomers at low ΔΨm (in unhealthy cells) and forms red fluorescent "J-aggregates" at high ΔΨm (in healthy cells). A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.[34]
-
Methodology:
-
Cell Culture & Treatment: Plate and treat cells with compounds and a mitochondrial toxin (e.g., rotenone) as described in Protocol 1.
-
JC-1 Staining: Remove the treatment media, wash with PBS, and incubate cells with JC-1 staining solution (e.g., 2 µM) for 20-30 minutes at 37°C.
-
Washing: Gently wash cells with assay buffer to remove excess dye.
-
Measurement: Measure fluorescence intensity using a plate reader. Read green fluorescence (Ex/Em ~485/530 nm) and red fluorescence (Ex/Em ~550/600 nm).
-
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio signifies a loss of MMP. Compare the ratios in treated groups to controls to determine the protective effect.
PART B: In Vivo Experimental Protocols
In vivo studies are critical to confirm the efficacy and assess the pharmacokinetic and safety profiles of lead compounds in a complex biological system.[35][36]
This is a widely used model to study Parkinson's disease pathogenesis and evaluate potential neuroprotective drugs.[11]
-
Objective: To assess if a pyrazole compound can protect dopaminergic neurons and alleviate motor deficits in a mouse model of Parkinsonism.
-
Principle: The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is metabolized to MPP+, which selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.
-
Methodology:
-
Animal Groups: Use male C57BL/6 mice. Divide them into groups: Vehicle Control, MPTP + Vehicle, and MPTP + Pyrazole Compound (at various doses).
-
Drug Administration: Administer the pyrazole compound (e.g., via oral gavage or intraperitoneal injection) for a set period (e.g., 14 days). The vehicle group receives the vehicle.
-
MPTP Induction: On day 8, induce Parkinsonism by administering MPTP (e.g., 20 mg/kg, i.p., 4 doses at 2-hour intervals). The control group receives saline. Continue compound administration through day 14.
-
Behavioral Testing (Day 15):
-
Rotarod Test: Assess motor coordination and balance by measuring the latency to fall from a rotating rod.
-
Pole Test: Measure bradykinesia by timing the mouse as it descends a vertical pole.
-
-
Tissue Collection (Day 16):
-
Euthanize animals and perfuse with saline and paraformaldehyde.
-
Collect brains. Use one hemisphere for immunohistochemistry (IHC) and the other for biochemical analysis (e.g., HPLC measurement of dopamine levels in the striatum).
-
-
Analysis:
-
IHC: Stain brain sections for Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons, to quantify neuronal loss in the substantia nigra.
-
Biochemical: Measure dopamine and its metabolites in the striatum.
-
-
-
Data Analysis: Compare behavioral scores, TH-positive cell counts, and dopamine levels between the treatment groups and the MPTP + Vehicle group to determine the neuroprotective efficacy.
Data Summary: Efficacy of Selected Pyrazole Derivatives
The following table summarizes the reported in vitro activities of representative pyrazole-containing compounds, illustrating the diverse targets and potencies achieved with this scaffold.
| Compound Class | Target | Assay System | Reported Activity (IC₅₀/EC₅₀) | Reference |
| Pyrazole Derivative (6g) | IL-6 Production | LPS-stimulated BV2 cells | 9.562 µM | [7][8] |
| Pyrazolo[3,4-d]pyridazine (5d) | COX-2 Expression | LPS-stimulated RAW 264.7 cells | 42.8 ± 1.4% inhibition | [9] |
| Pyrazolo[3,4-d]pyridazine (5e) | Neuroprotection | 6-OHDA-treated SH-SY5Y cells | 110.7 ± 4.3% relative protection | [9] |
| Aminopyrazole (20-223) | CDK5/cyclin E | Cell-free kinase assay | 0.021 µM | [] |
| Pyrazole Derivative (170) | Acetylcholinesterase (AChE) | MC65 cells | 90% viability at 50 µM | [5] |
Conclusion and Future Directions
The pyrazole scaffold is a cornerstone in the development of neuroprotective agents.[1][3] Its synthetic tractability and ability to interact with a wide range of biological targets—including inflammatory pathways, key enzymes like MAO-B and CDK5, and cannabinoid receptors—make it an exceptionally valuable template for drug discovery.[4][15] The protocols outlined in this guide provide a robust framework for the systematic evaluation of novel pyrazole compounds, from initial cell-based screening to validation in preclinical animal models. Future research should focus on optimizing drug-like properties, such as blood-brain barrier permeability and metabolic stability, to translate the promising in vitro and in vivo efficacy of these compounds into viable clinical therapies for devastating neurological disorders.
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Kondeva-Burdina, M., et al. (2022). Neurotoxicity, Neuroprotection, In Vitro MAOA/MAOB Inhibitory Activity Assessment, Molecular Docking, and Permeability Assay Studies of Newly Synthesized Hydrazones Containing a Pyrrole Ring. Molecules, 27(19), 6660. [Link]
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Wiley, J. L., et al. (2002). Novel pyrazole cannabinoids: insights into CB(1) receptor recognition and activation. Journal of Pharmacology and Experimental Therapeutics, 300(1), 123-32. [Link]
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Al-Hayali, L., et al. (2014). Discovery of 1,3-Disubstituted Pyrazole Peripheral Cannabinoid Receptor Partial Agonists. ACS Medicinal Chemistry Letters, 5(5), 580-584. [Link]
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Thota, S., et al. (2019). Systemic Administration of a Brain Permeable Cdk5 Inhibitor Alters Neurobehavior. Frontiers in Molecular Neuroscience, 12, 118. [Link]
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JoVE. (2017). Screening Assay: Oxidative Stress In Feline Astrocyte Cell Line, G355-5. JoVE. [Link]
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Al-Hayali, L., et al. (2016). Pyrazole Antagonists of the CB1 receptor with reduced brain penetration. Bioorganic & Medicinal Chemistry Letters, 26(15), 3613-3617. [Link]
-
Nagy, B., et al. (2024). A highly potent, orally bioavailable pyrazole-derived cannabinoid CB2 receptor-selective full agonist for in vivo studies. bioRxiv. [Link]
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Nagy, B., et al. (2024). A highly potent, orally bioavailable pyrazole-derived cannabinoid CB2 receptor-selective full agonist for in vivo studies. bioRxiv. [Link]
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BioWorld. (2023). Novel MAO-B inhibitor ameliorates Parkinson's disease symptoms in mice. BioWorld. [Link]
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Kondeva-Burdina, M., et al. (2023). Evaluation of Pyrrole Heterocyclic Derivatives as Selective MAO-B Inhibitors and Neuroprotectors. Molecules, 28(23), 7859. [Link]
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Jarret, S. G., et al. (2016). Approaches for Reactive Oxygen Species and Oxidative Stress Quantification in Epilepsy. Antioxidants, 5(4), 45. [Link]
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Kondeva-Burdina, M., et al. (2023). Evaluation of Pyrrole Heterocyclic Derivatives as Selective MAO-B Inhibitors and Neuroprotectors. Molecules, 28(23), 7859. [Link]
-
Chaurasiya, B., et al. (2018). Pyrazoline and oxadiazole based MAO-B selective inhibitors. ResearchGate. [Link]
-
Kumar, A., & Singh, A. (2023). Mitochondrial Dysfunction in Neurodegenerative Diseases. Biomedicines, 11(11), 2912. [Link]
-
Mushtaq, G., et al. (2016). Neuroprotective Mechanisms Mediated by CDK5 Inhibition. Current Drug Metabolism, 17(3), 297-304. [Link]
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Liu, S., et al. (2022). The role of Cdk5 in neurological disorders. Frontiers in Neuroscience, 16, 960241. [Link]
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Li, S., et al. (2018). Targeting CDK5 post-stroke provides long-term neuroprotection and rescues synaptic plasticity. Journal of Cerebral Blood Flow & Metabolism, 38(11), 2024-2039. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile
Welcome to the technical support guide for the synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to optimize reaction yield and purity. Our guidance is grounded in established chemical principles and field-proven insights to ensure you can navigate experimental challenges effectively.
Introduction to the Synthesis
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile is achieved via a cyanoethylation reaction, a specific type of conjugate addition known as a Michael-type reaction.[1][2] In this process, a nucleophile—in this case, the 3,5-dimethylpyrazole anion—attacks the β-carbon of acrylonitrile, an α,β-unsaturated nitrile.[3] The reaction is typically facilitated by a base, which deprotonates the pyrazole's N-H group, thereby increasing its nucleophilicity.[2] Mastering this synthesis requires careful control of reaction parameters to maximize the desired 1,4-addition product and minimize common side reactions, such as the polymerization of acrylonitrile.
Optimized Experimental Protocol
This protocol provides a robust starting point for the synthesis. Researchers should consider this a baseline, with optimization potentially required based on specific laboratory conditions and reagent purity.
Reagents & Equipment:
-
3,5-Dimethylpyrazole (purified)
-
Acrylonitrile (stabilized with hydroquinone)
-
Triton B (Benzyltrimethylammonium hydroxide, 40% in methanol) or another suitable base (e.g., NaOH, KOH)
-
Anhydrous Toluene or Acetonitrile (reaction solvent)
-
Ethyl Acetate (extraction solvent)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (drying agent)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Dropping funnel
-
Standard glassware for workup and purification
-
Rotary evaporator
-
Vacuum distillation or column chromatography setup
Experimental Workflow Diagram
Caption: High-level workflow for the synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile.
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3,5-dimethylpyrazole (1.0 eq) in anhydrous toluene (or acetonitrile).
-
Catalyst Addition: Add a catalytic amount of Triton B (e.g., 0.05 eq). Stir the mixture.
-
Reaction Initiation: Heat the mixture to 40-50°C.
-
Acrylonitrile Addition: Add acrylonitrile (1.1 eq) dropwise via a dropping funnel over 30-60 minutes. Many cyanoethylation reactions are exothermic, and controlled addition is crucial to prevent polymerization.[1]
-
Reaction Progression: Maintain the temperature at 50°C and stir for 4-6 hours. Monitor the reaction's completion by TLC or GC analysis.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with brine to remove residual catalyst and water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the resulting crude oil or solid by vacuum distillation or flash column chromatography to yield the pure product.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Q1: My reaction yield is very low, or no product is formed. What are the most likely causes?
Answer: Low or no product formation can typically be traced back to one of four key areas: catalyst activity, nucleophile generation, reaction conditions, or reagent quality.
-
Inactive Catalyst: The base catalyst is essential for deprotonating the pyrazole. If it is old, has been improperly stored, or is of low quality, it will be ineffective.[4]
-
Solution: Use a fresh, unopened bottle of the base catalyst. For solid bases like NaOH or KOH, ensure they are finely powdered and have not absorbed significant atmospheric CO₂ or water.
-
-
Inefficient Nucleophile Generation: The pKa of 3,5-dimethylpyrazole's N-H is approximately 14-15. The base must be strong enough to effectively deprotonate it and generate the pyrazolate anion. A weak base may not generate a sufficient concentration of the active nucleophile.[3]
-
Solution: Switch to a stronger base. Quaternary ammonium hydroxides like Triton B are particularly effective for cyanoethylation.[3] Alternatively, using a stronger base like sodium hydride (NaH) in an aprotic solvent like THF can also be effective, though it requires more stringent anhydrous conditions.
-
-
Suboptimal Temperature: The reaction may have a specific activation energy barrier.
-
Solution: If the reaction is sluggish at 40-50°C, consider a modest increase to 60-70°C. Conversely, if polymerization is an issue, the temperature may be too high. Always monitor for side reactions when adjusting temperature.[5]
-
-
Poor Reagent Quality: Impurities in either the 3,5-dimethylpyrazole or acrylonitrile can inhibit the reaction. Acrylonitrile is particularly prone to polymerization if not properly stabilized.[1]
-
Solution: Use purified 3,5-dimethylpyrazole.[6] Ensure the acrylonitrile contains a polymerization inhibitor (like hydroquinone) and is used fresh from the bottle.
-
Troubleshooting Flowchart: Low Yield
Sources
Technical Support Center: Synthesis of N-Alkylated Pyrazoles
A Guide to Troubleshooting Side Products and Optimizing Regioselectivity
Welcome to the Technical Support Center for N-Alkylated Pyrazole Synthesis. As a Senior Application Scientist, I understand the nuances and challenges that can arise during these critical synthetic transformations. The formation of side products, particularly regioisomers, is a frequent hurdle for researchers in medicinal chemistry and materials science. This guide is designed to provide you with not only solutions but also a deep understanding of the underlying chemical principles governing these reactions.
The primary challenge in the N-alkylation of unsymmetrical pyrazoles stems from the similar electronic properties of the two adjacent nitrogen atoms (N1 and N2) in the heterocyclic ring.[1] This similarity often leads to a mixture of N1 and N2 alkylated regioisomers, which can be challenging to separate and identify.[2][3] This guide provides a structured approach to diagnosing and resolving these issues.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most common problems encountered during the N-alkylation of pyrazoles in a direct question-and-answer format.
Q1: I'm getting a mixture of N1 and N2 alkylated isomers. How can I improve the regioselectivity?
Probable Cause: This is the most common side product issue. The formation of regioisomers occurs because both pyrazole nitrogens can act as nucleophiles after deprotonation. The ratio of these isomers is a delicate balance of steric, electronic, and reaction condition-dependent factors.[1][2]
Solutions:
-
Exploit Steric Hindrance: This is the most powerful tool for controlling regioselectivity. Alkylation will generally favor the less sterically hindered nitrogen atom.[4][5]
-
Substrate Control: If your pyrazole has substituents at the C3 and C5 positions, the alkylating agent will preferentially attack the nitrogen adjacent to the smaller substituent.
-
Reagent Control: Use a sterically demanding alkylating agent. For example, α-halomethylsilanes have been successfully employed as "masked" methylating reagents to achieve excellent N1 selectivity by sterically disfavoring the N2-alkylation pathway.[6]
-
-
Optimize the Base and Solvent System: The choice of base and solvent can dramatically influence the reaction's outcome.[2][7]
-
Strong, Non-Nucleophilic Bases: Switching from weaker bases (e.g., K₂CO₃) to a strong base like Sodium Hydride (NaH) in an aprotic polar solvent (like THF or DMF) can prevent the formation of regioisomeric mixtures in certain cases by ensuring complete deprotonation.[1][3]
-
Specific Base/Solvent Combinations: For many 3-substituted pyrazoles, the combination of K₂CO₃ in DMSO has been shown to be highly effective for achieving regioselective N1-alkylation.[8]
-
Weak Organic Bases: In some systems, a weaker, non-coordinating organic base such as 2,6-lutidine has been shown to provide excellent selectivity where strong bases failed.[9]
-
-
Change the Cation: The counter-ion of the base (e.g., Na⁺, K⁺, Cs⁺) can influence selectivity, potentially by forming chelate complexes with the pyrazolate anion and directing the alkylating agent.[2][10] Experimenting with different alkali metal bases (e.g., NaH vs. KH) can sometimes alter the isomeric ratio.
Q2: My reaction yield is very low, even though I see some product formation.
Probable Cause: Low yields can result from incomplete reaction, degradation of starting materials or products, or competing side reactions.
Solutions:
-
Ensure Complete Deprotonation: If the pyrazole NH is not fully deprotonated, the reaction rate will be slow. Consider switching from a carbonate base to a stronger hydride base (e.g., NaH) to drive the initial deprotonation to completion.[1]
-
Increase Electrophilicity: The reactivity of the alkylating agent is key. If you are using an alkyl chloride, consider switching to the more reactive alkyl bromide, iodide, or even a tosylate, which have better leaving groups.
-
Verify Anhydrous Conditions: Bases like NaH react violently with water. Ensure your solvent is anhydrous and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent quenching of the base and pyrazolate anion.
-
Optimize Temperature and Time: Some alkylations are slow at room temperature. Gently heating the reaction (e.g., to 50-80 °C) can improve the rate, but be mindful that this can sometimes decrease selectivity.[11] Always monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Q3: I'm observing the formation of a dialkylated product (quaternary salt). How do I prevent this?
Probable Cause: This occurs when the N-alkylated pyrazole product, which is still nucleophilic, reacts with a second molecule of the alkylating agent. This is more common with highly reactive alkylating agents or when an excess of the agent is used.
Solutions:
-
Control Stoichiometry: Use a precise amount of the alkylating agent, typically 1.0 to 1.1 equivalents relative to the pyrazole. Avoid significant excess.
-
Slow Addition: Add the alkylating agent dropwise or via syringe pump to the solution of the deprotonated pyrazole. This keeps the instantaneous concentration of the electrophile low, favoring the reaction with the more nucleophilic pyrazolate anion over the neutral N-alkylated product.
-
Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or room temperature) to reduce the rate of the second alkylation, which typically has a higher activation energy.
Mechanism & Regioselectivity Visualization
The key to troubleshooting is understanding the reaction mechanism. The N-alkylation of a pyrazole under basic conditions proceeds via the formation of a pyrazolate anion. This anion is a resonance-stabilized hybrid, which explains the nucleophilicity of both N1 and N2 nitrogens.
Caption: Mechanism of competing N1 vs. N2 pyrazole alkylation.
Frequently Asked Questions (FAQs)
Q4: What are the fundamental factors controlling N1 vs. N2 regioselectivity?
A: The regiochemical outcome is a result of the interplay between several factors:
-
Steric Effects: As mentioned, this is often the dominant factor. The alkyl group adds to the nitrogen with more available space.[4][5][12]
-
Electronic Effects: The electronic nature of substituents on the pyrazole ring modifies the nucleophilicity of the adjacent nitrogens. Electron-withdrawing groups can decrease the nucleophilicity of the nearby nitrogen, while electron-donating groups can increase it.[2]
-
The Alkylating Agent: The structure of the electrophile is critical. Besides steric bulk, the reaction mechanism can change. For example, using trichloroacetimidates with a Brønsted acid catalyst proceeds via a different pathway than alkyl halides with a strong base, which can affect the isomeric ratio.[4][5]
-
Chelation/Cation Coordination: The cation from the base can coordinate with the pyrazolate anion and a substituent on the ring, blocking one nitrogen and directing the alkylating agent to the other. This has been shown to be a significant factor in directing regioselectivity.[10]
Q5: Which analytical techniques are best for distinguishing between N1 and N2 isomers?
A: Differentiating the regioisomers is crucial.
-
NMR Spectroscopy: This is the most definitive method. 1D proton and carbon NMR can often distinguish isomers based on subtle differences in chemical shifts caused by the anisotropic effect of the substituents.
-
2D NMR (NOESY/ROESY): Nuclear Overhauser Effect (NOE) experiments are exceptionally powerful. An NOE correlation between the protons of the newly added alkyl group and a substituent at the C5 (or C3) position can unambiguously determine the site of alkylation.[5]
-
X-Ray Crystallography: If you can grow a suitable crystal of one of the isomers, this provides absolute structural proof.[8][13]
-
Chromatography: While not a characterization technique itself, the isomers often have different polarities and can be separated by silica gel column chromatography.[9] They will appear as distinct spots on a TLC plate.
Q6: Can I avoid using strong bases like NaH? What are the alternatives?
A: Yes, several methods avoid pyrophoric and moisture-sensitive bases.
-
Phase Transfer Catalysis (PTC): PTC conditions, often using a quaternary ammonium salt with a base like KOH, can be a milder and safer alternative to strong bases for N-alkylation.[12]
-
Acid-Catalyzed Alkylation: As mentioned, using electrophiles like trichloroacetimidates in the presence of a Brønsted acid (e.g., camphorsulfonic acid) is an effective method that proceeds under acidic, not basic, conditions.[4][5]
-
Enzymatic Alkylation: For high-value applications, engineered enzymes have been developed that can perform highly selective N-alkylation of pyrazoles using simple haloalkanes, offering unparalleled selectivity.[14]
Data & Protocols
Table 1: Influence of Reaction Conditions on N1/N2 Regioselectivity
| Pyrazole Substrate | Alkylating Agent | Base / Conditions | Solvent | N1:N2 Ratio | Reference |
| 3-Methyl-5-phenylpyrazole | Phenethyl trichloroacetimidate | CSA (cat.) | 1,2-DCE | 2.5 : 1 | [5] |
| Activated Pyrazole | Iodomethane | KOt-Bu | THF | 2 : 3 | [9] |
| Activated Pyrazole | Iodomethane | 2,6-Lutidine | Toluene | 20 : 1 | [9] |
| 3-Substituted Pyrazoles | Various Alkyl Halides | K₂CO₃ | DMSO | N1 Major | [8] |
| 3-Aryl Pyrazoles | (TMS)CH₂Cl | K₂CO₃ | DMF | >99 : 1 | [6] |
Protocol 1: General Procedure for N1-Selective Alkylation using NaH
This protocol is a standard starting point for many pyrazole alkylations, adapted from general procedures.[15]
-
Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (approx. 0.1 M concentration relative to pyrazole).
-
Base Addition: Cool the solvent to 0 °C in an ice bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.
-
Deprotonation: Add the substituted pyrazole (1.0 equivalent) dissolved in a minimum amount of anhydrous DMF dropwise to the stirred suspension of NaH.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes. Hydrogen gas evolution should be observed.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (e.g., benzyl bromide, 1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool it to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Dilute the mixture with water and extract with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to separate the isomers.
Workflow for Troubleshooting Regioselectivity Issues
Caption: A decision-making workflow for optimizing regioselectivity.
References
-
Iaroshenko, V. O., et al. (2021). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 22(19), 10335. [Link]
-
Reddy, R. E., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link]
-
El-Sayed, I., et al. (2009). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate. [Link]
-
Montoya, V., et al. (2005). Regioselective formation of N-alkyl-3,5-pyrazole derived ligands. A synthetic and computational study. Tetrahedron, 61(52), 12377-12385. [Link]
-
Bradley, P. A., et al. (2010). Synthetic Studies on a Nonsteroidal Progesterone Metabolite: Regioselective N-Alkylation of an Activated Pyrazole. Synlett, 2010(6), 873–876. [Link]
-
Iaroshenko, V. O., et al. (2021). Switching pyrazole N-alkylation regioselectivity. ResearchGate. [Link]
-
Meador, R., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 137-148. [Link]
-
Reddit r/OrganicChemistry. (2023). N-methylation of pyrazole. [Link]
-
Reddy, R. E., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. [Link]
-
Hammer, S. C., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(26), 14439-14444. [Link]
-
Meador, R., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]
-
Iaroshenko, V. O., et al. (2021). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. National Institutes of Health. [Link]
-
Yang, E., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. [Link]
-
Padilla, F., et al. (2012). N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]
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- 5. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates [mdpi.com]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Chromatographic Purification of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile
Welcome to the technical support guide for the chromatographic purification of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile. This document is designed for researchers, medicinal chemists, and process development professionals who require a high-purity final product. We will address common challenges encountered during the purification of this moderately polar, nitrogen-containing heterocyclic compound, providing field-proven troubleshooting advice and detailed protocols grounded in chromatographic theory.
Compound Profile: Understanding the Challenge
3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile possesses a unique chemical architecture that presents specific purification challenges. The molecule contains a basic pyrazole ring and a polar nitrile group. This combination can lead to strong interactions with the stationary phase, particularly the acidic silanol groups on standard silica gel, often resulting in poor peak shape and difficult separations.[1][2] The primary goal is typically to remove unreacted starting materials, such as 3,5-dimethylpyrazole, and other reaction byproducts.
| Property | Value | Source |
| Compound Name | 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile | - |
| Molecular Formula | C₈H₁₁N₃ | - |
| Molecular Weight | 149.20 g/mol | Calculated |
| Key Features | Basic pyrazole moiety, polar nitrile group | - |
| Likely Impurity | 3,5-dimethylpyrazole (Starting Material) | - |
| 3,5-dimethylpyrazole m.p. | 105-108 °C | [3] |
| 3,5-dimethylpyrazole b.p. | 218 °C | [3] |
Part 1: Troubleshooting Guide
This section directly addresses common issues encountered during the chromatographic purification of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile in a question-and-answer format.
Q1: My compound is streaking badly on the silica gel TLC plate and column, leading to poor separation and mixed fractions. What's happening and how do I fix it?
A1: Causality & Solution
Streaking or "tailing" is the most common problem for basic nitrogen-containing heterocycles like your pyrazole derivative.[1] It is caused by strong, non-ideal interactions between the basic nitrogen atoms on your compound and the acidic silanol (Si-OH) groups on the surface of the silica gel. This leads to a portion of your compound being retained much more strongly than the rest, resulting in a continuous "streak" rather than a compact spot or peak.
Solutions, from simplest to most effective:
-
Incorporate a Basic Modifier: The most direct solution is to neutralize the acidic sites on the silica gel. Add a small amount (0.5-2%) of a basic modifier like triethylamine (TEA) or ammonia (as a solution in methanol) to your mobile phase (eluent).[2] This competing base will bind to the active silanol sites, preventing your target compound from interacting too strongly and resulting in significantly improved peak shape.[2]
-
Switch to a Deactivated Stationary Phase: If a basic modifier is incompatible with your compound or downstream applications, consider using a different stationary phase.
-
Neutral or Basic Alumina: Alumina is a good alternative to silica gel for purifying basic compounds.[1]
-
End-Capped or Deactivated Silica: Use a commercially available, highly deactivated silica gel where the surface silanol groups have been minimized.
-
-
Check Sample Loading: Dissolving your crude sample in a solvent that is too polar (like pure methanol or DMSO) can cause streaking at the origin.[4] If possible, dissolve the sample in a minimal amount of a less polar solvent (like dichloromethane) or adsorb it onto a small amount of silica gel (dry loading).
Sources
Technical Support Center: Recrystallization of Pyrazole Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of pyrazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the critical final step of purification: recrystallization. Pyrazole cores are fundamental scaffolds in numerous pharmaceuticals and agrochemicals, making their purification to high standards a matter of utmost importance. This document moves beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common issues and understanding the physicochemical principles that govern success.
Section 1: Troubleshooting Guide
This section addresses the most common and frustrating issues encountered during the recrystallization of pyrazole derivatives. Each answer provides a diagnosis of the problem and a series of actionable solutions.
Q1: My pyrazole derivative "oiled out" instead of forming crystals. What is happening and how can I resolve this?
A1: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid. This happens when the supersaturated solution is cooled to a temperature that is still above the melting point of your compound.[1][2] Impurities are a primary cause, as they can significantly depress the melting point of your product.[1][2]
Causality & Diagnosis:
-
High Impurity Load: Significant amounts of impurities lower the mixture's melting point, making it more likely to separate as a liquid.
-
Solvent Choice: The boiling point of your chosen solvent may be too high relative to your compound's melting point.
-
Cooling Rate: Rapid cooling can cause the concentration to exceed the saturation point at a temperature where your compound is still molten.
Solutions Workflow:
-
Re-dissolve and Dilute: Place the flask back on the heat source and add more of the primary ("good") solvent until the oil re-dissolves completely. This lowers the saturation temperature of the solution.[1]
-
Slow Down the Cooling: Once re-dissolved, allow the flask to cool much more slowly. Insulate the flask by placing it on a wooden block or wrapping it in glass wool and covering the top. This provides more time for orderly crystal lattice formation.[1]
-
Induce Crystallization at a Higher Temperature: Try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide nucleation sites. Alternatively, add a single, pure seed crystal if available.[3][4]
-
Re-evaluate Your Solvent System: If the problem persists, your solvent may be unsuitable. Choose a solvent with a lower boiling point. Alternatively, if using a mixed-solvent system, you may have added too much of the "poor" solvent; try clarifying the hot solution with a few more drops of the "good" solvent.[5]
-
Pre-Purification: If the crude material is heavily impure, a preliminary purification by column chromatography may be necessary to remove the impurities that are depressing the melting point.[6]
Q2: My final crystal yield is extremely low. What are the common causes and how can I improve recovery?
A2: A low yield is a frequent issue that can often be rectified by carefully examining the procedure. The primary culprits are using an excessive amount of solvent or premature crystallization during filtration.[1][7]
Causality & Diagnosis:
-
Excess Solvent: The most common error is adding too much solvent to dissolve the crude material. Even cold, your compound has some residual solubility, and every excess milliliter of solvent will carry some of your product away in the mother liquor.[1]
-
Premature Crystallization: If your compound is poorly soluble, it can crystallize on the filter paper or in the funnel stem during hot filtration.[7]
-
Inappropriate Solvent Choice: The solvent may be too good; that is, your compound is still significantly soluble even at low temperatures (e.g., in an ice bath).
-
Transfer Losses: Mechanical losses during transfers between flasks and on the filtration apparatus can add up.[7]
Solutions Workflow:
-
Use the Minimum Solvent: During the dissolution step, add the hot solvent in small portions, waiting for the material to dissolve before adding more. The goal is to create a saturated solution at the solvent's boiling point, not just a dissolved one.
-
Prevent Premature Crystallization: When performing a hot filtration to remove insoluble impurities, use a pre-heated funnel and filter flask. A stemless funnel is also recommended to reduce the surface area for crystal growth.[7]
-
Check the Mother Liquor: After filtering your crystals, take a small sample of the filtrate (mother liquor) and place it on a watch glass. If a significant amount of solid appears as the solvent evaporates, a large quantity of your compound remains in solution.[1] You can try to recover this by evaporating some of the solvent and cooling for a second crop of crystals, though be aware this second crop may be less pure.
-
Optimize the Solvent System: Re-screen for a solvent that shows a very large difference in solubility between hot and cold conditions. For some pyrazole derivatives, a mixed-solvent system (e.g., ethanol/water) can be effective at "crashing out" the product upon cooling.[8]
-
Meticulous Transfers: Ensure all glassware is rinsed with a small amount of cold recrystallization solvent and add these rinsings to the Büchner funnel during filtration to recover any adhered product.[7]
Q3: My crystals are still colored or show impurities by TLC/NMR. Why isn't the recrystallization working?
A3: This indicates that the impurities have similar solubility properties to your desired compound in the chosen solvent, or that they are being trapped within the crystal lattice.
Causality & Diagnosis:
-
Co-crystallization: The impurity has similar polarity and structural features, allowing it to be incorporated into the crystal lattice of your product. This is a common issue with regioisomers.[7][9]
-
Trapped Impurities: If crystallization occurs too rapidly, solvent and dissolved impurities can become trapped in pockets within the crystals.[1]
-
Highly Colored Impurities: Some impurities, even in trace amounts, can impart a strong color.
Solutions Workflow:
-
Slow the Crystallization: Rapidly "crashing" a solid out of solution is a common cause of impurity inclusion. Ensure cooling is slow and gradual to allow for the formation of a more perfect, and therefore purer, crystal lattice.[1]
-
Use Activated Charcoal: For removing colored impurities, add a very small amount (spatula tip) of activated charcoal to the hot, dissolved solution and swirl for a few minutes. The colored impurities will adsorb to the charcoal surface. Perform a hot filtration to remove the charcoal before cooling.[7] Caution: Using too much charcoal can adsorb your product and reduce the yield.
-
Change the Solvent: An impurity that is co-soluble in one solvent may be insoluble or highly soluble in another. Experiment with solvents of different polarities.
-
Fractional Recrystallization: If you are dealing with regioisomers, this can be a powerful technique. It involves a series of recrystallization steps, where either the initial crystals or the material recovered from the mother liquor is re-processed to gradually enrich the desired isomer.[7]
-
Try Salt Formation: The basic nitrogen atoms in the pyrazole ring can be protonated with an acid (e.g., HCl, oxalic acid) to form a salt.[8][10] The resulting salt will have vastly different solubility properties than the free base, and may crystallize out, leaving the regioisomeric impurity behind (or vice-versa). The pure free base can then be recovered by neutralization.
Q4: No crystals are forming, even after the solution has cooled in an ice bath.
A4: Crystal formation, or nucleation, requires the solution to be supersaturated and for the molecules to arrange themselves into an initial crystal lattice. Failure to form crystals means one of these conditions has not been met.
Causality & Diagnosis:
-
Solution is Not Supersaturated: Too much solvent was used, and the solution remains unsaturated even when cold.
-
High Energy Barrier to Nucleation: The molecules have not overcome the initial energy barrier to form the first stable crystal nuclei.
-
Inhibitory Impurities: Certain impurities can act as crystallization inhibitors.
Solutions Workflow:
-
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic imperfections in the glass provide a surface that lowers the energy barrier for nucleation.
-
Add a Seed Crystal: If you have a small crystal of the pure product from a previous batch, add it to the cold solution. This provides a perfect template for further crystal growth, bypassing the difficult initial nucleation step.[3][11] This is the most reliable method.
-
Increase Concentration: If the first two methods fail, your solution is likely not supersaturated. Gently heat the solution to evaporate a portion of the solvent. Allow it to cool again and see if crystals form. Be careful not to evaporate too much solvent, or the product may "oil out" or "crash out" impurely.
-
Use an Anti-Solvent: If your compound is dissolved in a solvent like ethanol or acetone, you can sometimes induce crystallization by slowly adding a miscible "anti-solvent" (a solvent in which your compound is insoluble, such as water or hexane) dropwise to the cold solution until persistent cloudiness appears.[12]
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for recrystallizing my pyrazole derivative?
A1: The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[13] The impurities, conversely, should either be insoluble at high temperatures (allowing them to be filtered out hot) or remain soluble at low temperatures (staying in the mother liquor).
A systematic approach is best:
-
Consult the Literature: Often, a synthetic procedure will specify the recrystallization solvent.[14]
-
Small-Scale Testing: Place ~20-30 mg of your crude material into several small test tubes. Add ~0.5 mL of a different candidate solvent to each. Common starting solvents for pyrazole derivatives include ethanol, isopropanol, ethyl acetate, and toluene.[13][15]
-
Observe at Room Temperature: Note which solvents dissolve the compound and which do not. A good candidate will not dissolve the compound at room temperature.
-
Heat the Insoluble Samples: Gently heat the test tubes containing undissolved material. If the compound dissolves completely upon heating, it is a promising candidate.
-
Cool the Hot Samples: Place the test tubes that formed clear solutions upon heating into an ice bath. The solvent that produces a large amount of crystalline precipitate is likely your best choice.
Q2: When should I use a mixed-solvent system and what is the proper technique?
A2: A mixed-solvent system is useful when no single solvent has the ideal solubility properties. For example, your compound might be extremely soluble in solvent A (even when cold) and nearly insoluble in solvent B (even when hot). If solvents A and B are miscible, they can be used together.[5] Ethanol/water, methanol/ethyl acetate, and ethyl acetate/hexanes are common pairs.[8][12]
The Correct Technique is Crucial:
-
Dissolve your crude pyrazole derivative in the minimum amount of the hot "good" solvent (the one it is very soluble in, e.g., ethanol).[5]
-
While keeping the solution hot, add the "poor" solvent (the anti-solvent, e.g., water) dropwise until you observe persistent turbidity (cloudiness).[5]
-
Add a few more drops of the hot "good" solvent to just re-clarify the solution. This ensures you are at the exact saturation point.
-
Remove the flask from the heat and allow it to cool slowly, as you would for a single-solvent recrystallization.
Q3: What is "seeding" and when and how should I use it?
A3: Seeding is the process of adding a small amount of pure crystalline material to a supersaturated solution to initiate crystallization.[3][16] It is a powerful technique for controlling the outcome of a crystallization process.
When to Use Seeding:
-
When crystallization fails to start on its own (see Troubleshooting Q4).
-
To control polymorphism, ensuring that the desired crystal form is obtained.
-
To improve batch consistency in terms of crystal size and morphology.[16]
-
To induce crystallization within the metastable zone, preventing spontaneous nucleation at high supersaturation which can lead to smaller, less pure crystals.[4]
How to Seed:
-
Ensure your solution is supersaturated. This is typically achieved by cooling a saturated hot solution to a point where it is stable but has not yet spontaneously crystallized.
-
Add one or a few small, well-formed crystals of the pure pyrazole derivative. Avoid adding a large amount of fine powder, as this can cause uncontrolled, rapid crystallization.
-
Allow the solution to stand undisturbed. The seed crystals will act as templates, and crystal growth should proceed in a controlled manner.
Q4: How do I separate regioisomers of pyrazole derivatives using recrystallization?
A4: Separating regioisomers is a significant challenge because their physical properties, including polarity and solubility, are often very similar.[8][9] However, recrystallization can be effective if subtle differences are exploited.
Strategies for Separation:
-
Fractional Recrystallization: This is the most direct approach. It relies on finding a solvent system where the two isomers have a small but significant difference in solubility. By carefully recrystallizing the mixture, the initial crop of crystals will be enriched in the less soluble isomer. The mother liquor will be enriched in the more soluble isomer. By repeating the process on both the crystals and the material from the mother liquor, you can gradually separate the two. This requires patience and careful monitoring by TLC or HPLC.[7]
-
Salt Formation and Crystallization: This is often more effective. The two regioisomers may have slightly different pKa values or steric environments around the basic nitrogen atoms. Reacting the mixture with a carefully chosen acid (e.g., phosphoric acid, oxalic acid) can lead to one isomer's salt crystallizing preferentially.[8][10] After separation by filtration, the pure isomer can be liberated by neutralizing the salt.
Section 3: Protocols & Data
Protocol 1: Standard Cooling Recrystallization
-
Dissolution: Place the crude pyrazole derivative in an Erlenmeyer flask. Add a minimal volume of the selected hot solvent in portions, with stirring and heating, until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for 2-3 minutes.
-
Hot Filtration: Pre-heat a stemless funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and filter the hot solution to remove insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask containing the clear filtrate and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 20 minutes to maximize crystal formation.[7]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Allow the crystals to air-dry on the filter or in a desiccator under vacuum.
Table 1: Common Solvents for Pyrazole Derivative Recrystallization
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Ethanol | Protic, Polar | 78 | A good general-purpose solvent for many pyrazole derivatives; often used in a mix with water.[13][14] |
| Isopropanol | Protic, Polar | 82 | Similar to ethanol, good potential for cooling crystallization.[13] |
| Methanol | Protic, Polar | 65 | Effective, but its lower boiling point means a smaller temperature range for solubility differences. |
| Acetone | Aprotic, Polar | 56 | Often too effective a solvent for cooling crystallization; more suitable for evaporation methods or as the "good" solvent in a mixed pair.[15] |
| Ethyl Acetate | Aprotic, Med-Polar | 77 | Often effective for compounds of intermediate polarity.[13] |
| Toluene | Aprotic, Non-Polar | 111 | Can be effective for less polar pyrazole derivatives.[13] |
| Water | Protic, High-Polar | 100 | Generally a poor solvent for pyrazoles, making it an excellent anti-solvent when paired with alcohols.[13][17] |
Section 4: Visual Workflows
Diagram 1: General Recrystallization Workflow ```dot
Caption: A decision tree for troubleshooting the common issue of a compound "oiling out".
Section 5: References
-
Solubility of 1H-pyrazole (C3H4N2) . (n.d.). Solubility of Things. Retrieved January 17, 2026, from
-
Improving solubility of pyrazole derivatives for reaction . (2025). BenchChem. Retrieved January 17, 2026, from
-
Technical Support Center: Refining Purification Methods for Aminomethyl Pyrazole Derivatives . (2025). BenchChem. Retrieved January 17, 2026, from
-
Method for purifying pyrazoles . (2011). Google Patents. Retrieved January 17, 2026, from
-
Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives . (2025). BenchChem. Retrieved January 17, 2026, from
-
Dealing with poor solubility of pyrazole derivatives during synthesis . (2025). BenchChem. Retrieved January 17, 2026, from
-
What solvent should I use to recrystallize pyrazoline? (2017). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Technical Support Center: Purification of Pyrazolone Derivatives . (2025). BenchChem. Retrieved January 17, 2026, from
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Mixed Solvents . (2022). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
-
Recrystallization . (n.d.). vlab.amrita.edu. Retrieved January 17, 2026, from [Link]
-
Purification of Amino-Pyrazoles . (2022). Reddit. Retrieved January 17, 2026, from [Link]
-
Troubleshooting . (2022). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
-
Seeding Studies For Crystallization . (n.d.). Mettler Toledo. Retrieved January 17, 2026, from [Link]
-
Seeding Techniques and Optimization of Solution Crystallization Processes . (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Recrystallization Issues . (2024). Reddit. Retrieved January 17, 2026, from [Link]
-
Technical Support Center: Overcoming Side Product Formation in Pyrazole Synthesis . (2025). BenchChem. Retrieved January 17, 2026, from
-
Recrystallization (help meeeeee) . (2013). Reddit. Retrieved January 17, 2026, from [Link]
-
Progress and Opportunities of Seeding Technique in Crystallization Processes . (n.d.). White Rose Research Online. Retrieved January 17, 2026, from [Link]
-
Seeding in Crystallisation . (2017). ResearchGate. Retrieved January 17, 2026, from [Link]
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Technical Support Center: Navigating the Challenges of Pyrazole N-Alkylation
A Senior Application Scientist's Guide to Preventing Dialkylation and Controlling Regioselectivity
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the intricacies of pyrazole chemistry. As a senior application scientist, I've frequently encountered the frustration that arises from unexpected side reactions, particularly the challenge of dialkylation and the perennial issue of controlling N-alkylation regioselectivity. This resource is structured to provide not just protocols, but a deeper, mechanistic understanding to empower you to troubleshoot and optimize your synthetic routes effectively.
Frequently Asked Questions (FAQs)
Let's start by addressing some of the most common questions that cross our support desk regarding pyrazole alkylation.
Q1: I'm getting a significant amount of a doubly alkylated product in my pyrazole synthesis. What's causing this?
A: Dialkylation is a common byproduct when the newly formed N-alkylated pyrazole, which is also a tertiary amine, acts as a nucleophile and reacts with another molecule of your alkylating agent. This is especially prevalent when using highly reactive alkylating agents or harsh reaction conditions. The N-alkylated pyrazole can be sufficiently nucleophilic to compete with the starting pyrazole for the electrophile, leading to the formation of a quaternary pyrazolium salt.
Q2: My reaction is producing a mixture of N1 and N2 alkylated isomers. How can I favor one over the other?
A: The formation of regioisomers is a classic challenge in pyrazole chemistry due to the similar nucleophilicity of the two nitrogen atoms.[1] The outcome is a delicate interplay of steric and electronic factors of the pyrazole substituents, the nature of the alkylating agent, and the reaction conditions (base, solvent, temperature).[1][2] Generally, the alkylation occurs at the less sterically hindered nitrogen.[1]
Q3: What is the first thing I should check if I'm seeing poor regioselectivity?
A: Before diving into more complex solutions, first re-evaluate your choice of base and solvent. These two parameters can have a dramatic impact on the regiochemical outcome.[1][2] For instance, certain combinations like sodium hydride in THF or potassium carbonate in DMSO are known to favor N1-alkylation.[1]
Troubleshooting Guide: A Mechanistic Approach to Problem-Solving
When experiments go awry, a systematic, mechanistically informed approach is your most powerful tool. This section breaks down common problems, their underlying causes, and provides actionable solutions.
Issue 1: Excessive Dialkylation
The formation of a quaternary pyrazolium salt is a frustrating yield-killer. Let's dissect the cause and explore preventative strategies.
Underlying Cause: The N-alkylated pyrazole product is itself a nucleophile. Under the reaction conditions, it can compete with the starting pyrazole anion for the alkylating agent.
Visualizing the Competing Reactions:
Caption: Competing pathways of mono- and dialkylation.
Troubleshooting & Preventative Measures:
| Strategy | Rationale |
| 1. Control Stoichiometry | Use a slight excess (1.05-1.1 equivalents) of the pyrazole relative to the alkylating agent. This ensures the electrophile is the limiting reagent, minimizing its availability for a second alkylation. |
| 2. Lower Reaction Temperature | Running the reaction at a lower temperature (e.g., 0 °C or room temperature) can disfavor the second alkylation, which often has a higher activation energy. |
| 3. Use a Weaker Base | Strong bases like NaH or BuLi can lead to a high concentration of the pyrazole anion, which can accelerate both the desired reaction and the undesired dialkylation. Consider using a milder base like K₂CO₃ or Cs₂CO₃. |
| 4. Choose a Less Reactive Alkylating Agent | Highly reactive agents like methyl iodide or dimethyl sulfate are more prone to over-alkylation.[3] If possible, switch to a less reactive halide (e.g., R-Br or R-Cl) or a tosylate. |
| 5. Gradual Addition | Add the alkylating agent slowly to the reaction mixture. This keeps the instantaneous concentration of the electrophile low, favoring reaction with the more abundant starting pyrazole. |
Issue 2: Poor Regioselectivity (N1 vs. N2 Alkylation)
Controlling the site of alkylation is paramount for accessing the desired isomer. This is often a game of exploiting subtle differences in the electronic and steric environment of the two nitrogen atoms.
Underlying Cause: The pyrazole anion exists as two tautomers, and alkylation can occur at either nitrogen. The product distribution is determined by the relative rates of these two competing reactions, a concept known as kinetic versus thermodynamic control.[4][5][6][7]
Visualizing the Regioselective Challenge:
Caption: Competing pathways leading to N1 and N2 regioisomers.
Troubleshooting & Optimization Strategies:
| Strategy | Rationale & Key Considerations |
| 1. Steric Hindrance | Principle: Alkylation will preferentially occur at the less sterically hindered nitrogen.[1] Action: If your pyrazole has substituents at C3 and C5, the incoming alkyl group will favor the nitrogen adjacent to the smaller substituent. You can also employ a sterically bulky alkylating agent to amplify this effect. For instance, using α-halomethylsilanes as masked methylating agents has been shown to significantly improve N1 selectivity. |
| 2. Choice of Base and Solvent | Principle: The nature of the counter-ion from the base and the solvating properties of the solvent can influence the position of alkylation.[2] Action: Non-coordinating bases in non-polar solvents often favor the thermodynamically more stable product. Conversely, coordinating bases and solvents can direct alkylation through chelation control. For example, using a weaker, non-coordinating organic base like 2,6-lutidine has been shown to provide excellent selectivity for N-alkylation in certain systems.[8] |
| 3. Temperature Control | Principle: Lower temperatures generally favor the kinetic product (the one that forms faster), while higher temperatures allow for equilibrium to be reached, favoring the thermodynamic product (the more stable one).[6][7] Action: Experiment with running your reaction at different temperatures (e.g., -78 °C, 0 °C, RT, reflux) to see how it impacts the isomeric ratio. |
| 4. Protecting Groups | Principle: A protecting group can be used to temporarily block one of the nitrogen atoms, forcing alkylation to occur at the other.[9] Action: A common strategy is to use a removable protecting group like tetrahydropyranyl (THP) or Boc.[9][10][11] The pyrazole is first protected, then alkylated, and finally deprotected to yield the desired single isomer. |
| 5. Alternative Synthetic Routes | Principle: If direct alkylation proves intractable, consider building the pyrazole ring with the desired N-substituent already in place. Action: The Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine, is a classic and highly versatile method.[12][13][14][15][16][17][18][19][20][21] By choosing the appropriate substituted hydrazine, you can dictate the N1-substituent from the outset. |
Experimental Protocols
Here are some starting-point protocols for common procedures discussed. Remember to always adapt these to your specific substrate and perform small-scale trials first.
Protocol 1: Regioselective N1-Methylation using a Sterically Hindered Reagent
This protocol is adapted from methodologies employing masked methylating agents to favor the less sterically hindered nitrogen.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted pyrazole (1.0 mmol) and a suitable base such as potassium carbonate (2.0 mmol).
-
Solvent: Add a dry, aprotic solvent such as acetonitrile or DMF (5 mL).
-
Alkylation: Add a sterically bulky methylating agent like (chloromethyl)trimethylsilane (1.2 mmol) to the mixture.
-
Reaction: Stir the reaction at room temperature or gentle heat (e.g., 50 °C) and monitor by TLC or LC-MS.
-
Work-up and Deprotection: Once the initial alkylation is complete, the reaction is cooled and quenched. The silyl group is then removed using a fluoride source (e.g., TBAF) to yield the N1-methyl pyrazole.
-
Purification: Purify the product by column chromatography.
Protocol 2: Knorr Pyrazole Synthesis for Regiocontrolled N-Alkylation
This classic method builds the ring with the desired N-substituent.[12][13][14][15][16][17][18][19][20][21]
-
Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 mmol) in a suitable solvent like ethanol or acetic acid.[19]
-
Hydrazine Addition: Add the desired substituted hydrazine (e.g., methylhydrazine, 1.1 mmol) to the solution. A small amount of acid catalyst may be beneficial.[14][18][21]
-
Reaction: Stir the mixture at room temperature or with gentle heating. The reaction is often rapid, with the product precipitating out of solution.[16][19]
-
Isolation: If a precipitate forms, collect the product by filtration and wash with cold solvent.
-
Purification: If necessary, the product can be purified by recrystallization or column chromatography.
Concluding Remarks
The challenges of dialkylation and regioselectivity in pyrazole synthesis are not insurmountable. By understanding the underlying reaction mechanisms and systematically manipulating reaction parameters, you can significantly improve the outcome of your experiments. This guide provides a framework for troubleshooting, but the key to success lies in careful observation, methodical optimization, and a willingness to explore alternative synthetic strategies when necessary.
References
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Institutes of Health (NIH). Retrieved January 16, 2026, from [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI. Retrieved January 16, 2026, from [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]
-
Knorr Pyrazole Synthesis. (2025, February 23). J&K Scientific LLC. Retrieved January 16, 2026, from [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (n.d.). Semantic Scholar. Retrieved January 16, 2026, from [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022, July 25). ACS Publications. Retrieved January 16, 2026, from [Link]
-
synthesis of pyrazoles. (2019, January 19). YouTube. Retrieved January 16, 2026, from [Link]
-
Regioselective formation of N-alkyl-3,5-pyrazole derived ligands. A synthetic and computational study. (2005, December 26). Universitat Autònoma de Barcelona Research Portal. Retrieved January 16, 2026, from [Link]
-
Synthetic Studies on a Nonsteroidal Progesterone Metabolite: Regioselective N-Alkylation of an Activated Pyrazole. (n.d.). Retrieved January 16, 2026, from [Link]
-
Knorr Pyrazole Synthesis. (n.d.). Retrieved January 16, 2026, from [Link]
-
Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (n.d.). Wiley Online Library. Retrieved January 16, 2026, from [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]
-
Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023, January 20). Springer. Retrieved January 16, 2026, from [Link]
-
Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare. Retrieved January 16, 2026, from [Link]
-
Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved January 16, 2026, from [Link]
-
Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. (2022, August 14). National Institutes of Health (NIH). Retrieved January 16, 2026, from [Link]
-
Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Retrieved January 16, 2026, from [Link]
-
Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. (2025, August 6). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. (2015, February 26). Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]
-
Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. (2025, October 13). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022, May 24). Semantic Scholar. Retrieved January 16, 2026, from [Link]
-
N-methylation of pyrazole. (2023, June 10). Reddit. Retrieved January 16, 2026, from [Link]
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (n.d.). National Institutes of Health (NIH). Retrieved January 16, 2026, from [Link]
-
Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. (n.d.). Arkivoc. Retrieved January 16, 2026, from [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]
-
N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. (2024, February 29). ACS Publications. Retrieved January 16, 2026, from [Link]
-
What's the best way to protect the NH group in Heterocyclic Compounds?. (2012, October 2). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. (2022, August 14). PubMed. Retrieved January 16, 2026, from [Link]
-
N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. (2024, March 15). PubMed. Retrieved January 16, 2026, from [Link]
-
Thermodynamic vs Kinetic Products. (2012, February 9). Master Organic Chemistry. Retrieved January 16, 2026, from [Link]
-
Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022, August 5). PubMed. Retrieved January 16, 2026, from [Link]
-
Thermodynamic and kinetic reaction control. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]
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Technical Support Center: Reaction Condition Optimization for Cyanoethylation
Welcome to the Technical Support Center for Cyanoethylation Reaction Optimization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile yet often challenging reaction. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you achieve optimal yields and purity in your cyanoethylation experiments.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during cyanoethylation and provides systematic approaches to diagnose and resolve them.
Issue 1: Low or No Product Yield
A common frustration in any synthesis is the failure to obtain the desired product. Several factors can contribute to a low or nonexistent yield in a cyanoethylation reaction.
Potential Causes & Recommended Solutions:
| Potential Cause | Underlying Science | Recommended Solutions |
| Inactive Catalyst | The cyanoethylation of many substrates, particularly alcohols and less reactive amines, requires a basic or, in some cases, acidic catalyst to proceed.[1][2] The catalyst facilitates the deprotonation of the nucleophile, making it more reactive towards acrylonitrile. | For Basic Catalysis: Use freshly prepared or properly stored strong bases like sodium hydroxide, potassium hydroxide, or quaternary ammonium hydroxides.[2][3] For heterogeneous catalysis, consider activated layered double hydroxides or zeolites.[4][5] For Acidic Catalysis (primarily for certain aromatic amines): Acetic acid or cupric acetate can be effective.[1][6] Ensure the catalyst is not deactivated by moisture. |
| Insufficient Reaction Temperature | Like most chemical reactions, cyanoethylation has an activation energy barrier that must be overcome. Insufficient thermal energy can lead to a sluggish or stalled reaction. | Gradually increase the reaction temperature while monitoring the progress by TLC or GC. A common temperature range is between 15°C and 65°C.[7] However, be cautious as excessive heat can promote side reactions.[8][9] |
| Poor Substrate Solubility | If the substrate and acrylonitrile are not in the same phase, the reaction rate will be severely limited. | Select a solvent that dissolves all reactants. For polar substrates like cellulose, solvents like DMSO can be effective.[3] In some cases, a solvent-free system can be employed, particularly with liquid substrates.[4][10] |
| Reversible Reaction | The initial Michael addition can be reversible, with the equilibrium favoring the starting materials under certain conditions.[11] | To drive the reaction forward, consider using a slight excess of acrylonitrile. However, this must be balanced with the risk of di- or poly-cyanoethylation.[8] |
Issue 2: Formation of Dicyanoethylated or Polycyanoethylated Byproducts
A frequent challenge, especially when working with primary amines or polyols, is the addition of more than one cyanoethyl group.[1] This reduces the yield of the desired mono-adduct and complicates purification.
Potential Causes & Recommended Solutions:
| Potential Cause | Underlying Science | Recommended Solutions |
| Incorrect Stoichiometry | An excess of acrylonitrile relative to the nucleophilic sites provides the opportunity for multiple additions. | Carefully control the stoichiometry. Use a 1:1 or even a slight excess of the nucleophile to acrylonitrile molar ratio.[8] |
| High Local Concentration of Acrylonitrile | Rapid addition of acrylonitrile can create localized areas of high concentration, favoring multiple additions before the mixture becomes homogeneous. | Add acrylonitrile dropwise or via a syringe pump to the stirred reaction mixture. This maintains a low, steady concentration of the Michael acceptor.[8] |
| High Reaction Temperature | Elevated temperatures can increase the rate of the second and subsequent cyanoethylation steps.[8] | Conduct the reaction at a lower temperature (e.g., 0-25°C), especially during the addition of acrylonitrile.[8] Using an ice bath can help dissipate heat from the exothermic reaction.[2] |
| Strongly Basic Catalyst | While necessary for the reaction, a highly basic catalyst can also accelerate the second addition. | For sensitive substrates, consider using a milder base or a heterogeneous catalyst like an anion exchange resin, which can favor mono-cyanoethylation.[1][7] |
Issue 3: Polymerization of Acrylonitrile
Acrylonitrile can undergo anionic polymerization, especially in the presence of strong bases and at elevated temperatures, leading to the formation of a sticky, insoluble precipitate.[9]
Potential Causes & Recommended Solutions:
| Potential Cause | Underlying Science | Recommended Solutions |
| High Temperature | Heat can initiate and accelerate the polymerization of acrylonitrile.[9] | Maintain strict temperature control, especially for exothermic reactions. An ice bath is highly recommended.[2] |
| Presence of Impurities | Certain impurities can act as initiators for polymerization. | Use purified acrylonitrile. Commercial acrylonitrile contains inhibitors that may need to be removed for certain applications, but be aware that this increases the risk of polymerization. |
| Excessively Strong Base | Very strong bases can readily initiate the anionic polymerization of acrylonitrile. | Use the minimum effective concentration of the basic catalyst. Consider weaker bases if the reaction still proceeds at an acceptable rate. |
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in cyanoethylation reactions.
Caption: A logical workflow for troubleshooting cyanoethylation.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of cyanoethylation?
A1: Cyanoethylation is a nucleophilic addition reaction, specifically a Michael addition.[3][12] The reaction involves the addition of a compound with an active hydrogen atom (a protic nucleophile like an alcohol, amine, or thiol) to the carbon-carbon double bond of acrylonitrile (CH₂=CHCN).[2] The nitrile group (-CN) is strongly electron-withdrawing, which polarizes the double bond, making the β-carbon atom electrophilic and susceptible to attack by a nucleophile.[1] The reaction is typically catalyzed by a base, which deprotonates the nucleophile to increase its reactivity.[12]
Caption: General mechanism of base-catalyzed cyanoethylation.
Q2: How do I choose the right catalyst for my reaction?
A2: The choice of catalyst depends heavily on the substrate.
-
For Alcohols and Thiols: Strong bases are generally required.[1] These include alkali metal hydroxides (NaOH, KOH), alkoxides, and quaternary ammonium hydroxides like Triton B.[1][2] Heterogeneous catalysts like K₂CO₃ on zeolites have also shown high efficiency.[5]
-
For Primary and Secondary Aliphatic Amines: These are often nucleophilic enough to react without a catalyst.[1]
-
For Aromatic Amines: The basicity of the amine is a key factor.[1]
-
For Carbon Nucleophiles (e.g., ketones): Strong bases are typically necessary. Anion exchange resins can be useful for these reactions.[7]
Q3: What are the key safety precautions when working with acrylonitrile?
A3: Acrylonitrile is a hazardous material and requires strict safety protocols.
-
Toxicity: It is highly toxic and can be absorbed through inhalation, skin contact, and ingestion.[13][14] It is also a suspected carcinogen.[15] All work must be conducted in a well-ventilated chemical fume hood.[14]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (butyl rubber is recommended), splash-proof goggles, a face shield, and a lab coat.[13][16] Do not wear contact lenses.[16]
-
Flammability: Acrylonitrile is a highly flammable liquid, and its vapors can form explosive mixtures with air.[14][15] Keep it away from heat, sparks, open flames, and strong oxidizers.[16][17]
-
Reactivity: It can polymerize violently, especially when exposed to strong bases or acids, or when uninhibited.[17] Store it stabilized, in a cool, dark, well-ventilated area.[14]
Q4: How can I monitor the progress of my cyanoethylation reaction?
A4: The most common methods for monitoring reaction progress are:
-
Thin-Layer Chromatography (TLC): A quick and effective way to qualitatively track the disappearance of the starting material and the appearance of the product.
-
Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative data on the conversion of starting materials and the formation of products and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots of the reaction mixture to determine the ratio of starting material to product.
Q5: My product is difficult to purify. What are some common strategies?
A5: Purification can be challenging, especially if the product has similar polarity to byproducts like the dicyanoethylated species.
-
Column Chromatography: This is the most common method. Experiment with different solvent systems to achieve better separation. For amine products, adding a small amount of triethylamine to the eluent can prevent tailing on silica gel.
-
Distillation: If the product is a liquid with a sufficiently different boiling point from impurities, vacuum distillation can be an effective purification method.
-
Crystallization: If the product is a solid, recrystallization from an appropriate solvent can yield highly pure material.
Section 3: Optimized Experimental Protocol
This section provides a general, optimized protocol for the cyanoethylation of an alcohol. This should be adapted based on the specific substrate and scale.
General Protocol: Base-Catalyzed Cyanoethylation of a Primary Alcohol
Materials:
-
Primary Alcohol (1.0 eq)
-
Acrylonitrile (1.05 eq, freshly distilled if necessary)
-
Sodium Hydroxide (or other suitable base, 0.05 - 0.1 eq)
-
Anhydrous Dioxane or Tetrahydrofuran (THF) as solvent
-
Deionized Water
-
Diethyl Ether or Ethyl Acetate for extraction
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser under a nitrogen atmosphere, add the primary alcohol and the anhydrous solvent.
-
Catalyst Addition: Add the sodium hydroxide catalyst to the solution and stir until it dissolves or is finely suspended.
-
Cooling: Cool the reaction mixture to 0-5°C using an ice-water bath. Many cyanoethylation reactions are exothermic.[2]
-
Acrylonitrile Addition: Add the acrylonitrile to the dropping funnel. Add the acrylonitrile dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or GC.
-
Quenching: Once the reaction is complete, cool the mixture in an ice bath and neutralize the catalyst by adding dilute hydrochloric acid or acetic acid until the pH is ~7.
-
Workup: Transfer the mixture to a separatory funnel. Add deionized water and extract the product with diethyl ether or ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with deionized water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by vacuum distillation to obtain the pure cyanoethylated alcohol.
References
- Grokipedia.
- Wikipedia.
- Occupational Safety and Health Administration (OSHA). 1910.
- BenchChem. Technical Support Center: Minimizing Bis(2-cyanoethyl)
- Centers for Disease Control and Prevention (CDC). Acrylonitrile | Medical Management Guidelines.
- International Chemical Safety Cards (ICSCs). ICSC 0092 - ACRYLONITRILE.
- INEOS Group. Acrylonitrile.
- New Jersey Department of Health. ACRYLONITRILE HAZARD SUMMARY.
- Rajasekaran, et al. Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry.
- Google Patents.
- Xie, M., et al. Highly efficient Michael additions of acrylonitrile with alcohols over K2CO3/zeolite catalysts in a solvent-free system. Micro & Nano Letters.
- Bruson, H. L.
- ResearchGate. Solvent-Free Cyanoethylation of Selected Alcohols Using Amberlyst A-21 Polymer Resin.
- ResearchGate.
- BenchChem.
- BenchChem. Optimizing reaction conditions for cyanamide with carbonyl compounds.
- C&EN Global Enterprise.
Sources
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- 2. organicreactions.org [organicreactions.org]
- 3. grokipedia.com [grokipedia.com]
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- 5. digital-library.theiet.org [digital-library.theiet.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US2579580A - Cyanoethylation - Google Patents [patents.google.com]
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- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Cyanoethylation - Wikipedia [en.wikipedia.org]
- 13. Acrylonitrile | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 14. ICSC 0092 - ACRYLONITRILE [chemicalsafety.ilo.org]
- 15. nj.gov [nj.gov]
- 16. 1910.1045 App A - Substance Safety Data Sheet for Acrylonitrile | Occupational Safety and Health Administration [osha.gov]
- 17. ineos.com [ineos.com]
Technical Support Center: Characterization of Impurities in 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile. This document is designed for researchers, chemists, and drug development professionals to provide expert guidance on identifying, characterizing, and troubleshooting impurities that may arise during the synthesis and handling of this compound. Our approach is rooted in mechanistic understanding and validated analytical strategies to ensure the integrity of your research.
Part 1: Frequently Asked Questions (FAQs) on Impurity Formation
This section addresses the most common questions regarding the origin and identity of impurities.
Q1: I've synthesized 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile, and my initial analysis shows several unexpected peaks. What are the most likely impurities?
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile is typically achieved via a base-catalyzed aza-Michael addition of 3,5-dimethylpyrazole to acrylonitrile.[1] Consequently, the impurity profile is generally composed of unreacted starting materials, reaction byproducts, and potential degradation products.
Most Common Impurities:
-
Unreacted Starting Materials:
-
3,5-Dimethylpyrazole
-
Acrylonitrile (highly volatile)
-
-
Reaction Byproducts:
-
Hydrolysis Product: 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide. The nitrile group is susceptible to hydrolysis to the primary amide, especially during aqueous workup or if moisture is present. The synthesis of the corresponding propanamide has been reported, confirming the feasibility of this structure.[2]
-
Polyacrylonitrile: Acrylonitrile can undergo anionic polymerization under basic conditions, forming oligomeric or polymeric impurities that are often insoluble or appear as a broad baseline hump in chromatograms.
-
-
Solvent-Related Impurities:
Q2: Can you explain the chemical pathways that lead to these impurities?
Certainly. Understanding the reaction mechanism is key to anticipating and controlling the impurity profile. The primary reaction is the nucleophilic attack of the deprotonated pyrazole nitrogen onto the electron-deficient β-carbon of acrylonitrile.[1][4] However, several competing or subsequent reactions can occur.
The diagram below illustrates the intended synthesis pathway and the formation routes of key impurities.
Caption: Synthesis pathway and impurity formation.
Part 2: Analytical Strategy & Troubleshooting Guides
This section provides detailed workflows and protocols for the systematic characterization of impurities.
Q3: What is the recommended analytical workflow for identifying an unknown impurity peak?
A multi-technique, systematic approach is essential for unambiguous impurity identification. Simply relying on one analytical method is insufficient for regulatory or high-impact research purposes. The goal is to determine the mass of the impurity and then elucidate its precise chemical structure.
The workflow diagram below outlines our recommended, field-proven strategy.
Caption: Workflow for impurity identification.
Guide 1: High-Performance Liquid Chromatography (HPLC) Method Development
Rationale: Reversed-phase HPLC is the primary technique for separating the polar parent compound from its non-volatile impurities. A C18 column provides excellent hydrophobic retention, while a buffered mobile phase ensures reproducible ionization states for consistent retention times.
Detailed Protocol:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
Start at 10% B.
-
Linear ramp to 95% B over 15 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to 10% B over 1 minute.
-
Equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detector: UV-Vis Diode Array Detector (DAD) monitoring at 220 nm.
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a 50:50 mixture of Acetonitrile:Water.
Data Interpretation:
The table below shows a hypothetical impurity profile based on this method. The relative retention time (RRT) is a reliable indicator for tracking impurities across different runs.
| Peak ID | Hypothetical RRT | Likely Identity | Rationale for Elution Order |
| 1 | 0.45 | 3,5-Dimethylpyrazole | More polar (N-H group) than the product, elutes earlier. |
| 2 | 0.80 | 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide | More polar than the parent nitrile due to the amide group. |
| 3 | 1.00 | 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile | Main Peak (Product) |
| 4 | >1.10 | Less Polar Byproducts | Could be dimers or other side-reaction products. |
Guide 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Rationale: GC-MS is exceptionally powerful for analyzing volatile and semi-volatile compounds, making it ideal for detecting unreacted starting materials and certain thermally stable byproducts.[5] The mass spectrometer provides fragmentation patterns that act as a "fingerprint" for structural confirmation. Pyrazoles exhibit characteristic fragmentation, often involving the loss of HCN or N₂ from the molecular ion or [M-H]⁺ ion.[5][6]
Detailed Protocol: [3]
-
GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Injector: 250 °C, Split mode (20:1 ratio).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range m/z 40-400.
-
Sample Preparation: Prepare a dilute solution (approx. 100 µg/mL) in Dichloromethane or Ethyl Acetate.[3]
Data Interpretation:
| Compound | Expected Retention Time | Key Mass Fragments (m/z) |
| Acrylonitrile | Very Early | 53 (M⁺), 52, 26 |
| 3,5-Dimethylpyrazole | Early | 96 (M⁺), 95, 81, 68, 54, 42[7] |
| Product | Mid-eluting | 163 (M⁺), 122, 96, 95, 68 |
Guide 3: Nuclear Magnetic Resonance (NMR) for Structural Confirmation
Rationale: NMR spectroscopy is the definitive method for unambiguous structure elucidation of an isolated impurity. By analyzing the chemical shifts, coupling constants, and integrations in ¹H and ¹³C NMR spectra, the exact connectivity of atoms can be determined.
Expected Spectral Data for the Parent Compound:
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~5.9 ppm (s, 1H, pyrazole C4-H)
-
δ ~4.3 ppm (t, 2H, N-CH₂)
-
δ ~2.8 ppm (t, 2H, CH₂-CN)
-
δ ~2.3 ppm (s, 3H, pyrazole C5-CH₃)
-
δ ~2.2 ppm (s, 3H, pyrazole C3-CH₃)
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~149 ppm (pyrazole C5)
-
δ ~140 ppm (pyrazole C3)
-
δ ~117 ppm (-CN)
-
δ ~107 ppm (pyrazole C4)
-
δ ~45 ppm (N-CH₂)
-
δ ~18 ppm (CH₂-CN)
-
δ ~14 ppm (pyrazole C5-CH₃)
-
δ ~11 ppm (pyrazole C3-CH₃)
-
Troubleshooting with NMR:
-
Is your impurity the propanamide hydrolysis product?
-
Look for: The disappearance of the nitrile signal (~117 ppm) in the ¹³C NMR and the appearance of a carbonyl signal (~170-175 ppm). In the ¹H NMR, two new broad singlets for the -NH₂ protons will appear, typically downfield. The triplet for the adjacent CH₂ will also shift.
-
-
Is your impurity unreacted 3,5-dimethylpyrazole?
-
Look for: A broad N-H proton signal in the ¹H NMR (often >10 ppm), and the absence of the ethylnitrile side chain signals (-CH₂CH₂CN).[7] The two methyl groups will be equivalent, showing a single peak around δ 2.2-2.3 ppm.
-
References
-
Semantic Scholar. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (2015). 3-(3,5-Dimethyl-1H-Pyrazol-1-yl)-3-Oxopropanenitrile as Precursor for Some New Mono-Heterocyclic and Bis-Heterocyclic Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). GC-MS molecular fragmentation of compound 2 and its structural visualization with mass value. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Retrieved from [Link]
-
ResearchGate. (n.d.). Characterization data for new pyrazole derivatives. Retrieved from [Link]
-
MDPI. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Retrieved from [Link]
-
MDPI. (2012). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Retrieved from [Link]
-
PubMed Central. (2023). Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]
-
TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). (R)-3-Cyclopentyl-3-(4-(7-nitroso-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
Marmara Pharmaceutical Journal. (n.d.). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates. Retrieved from [Link]
-
Mapana Journal of Sciences. (2023). Synthesis, Characterization, In Silico ADME Profiling, MD Simulations and Unveiling Antibacterial Activities of Novel (E)-5-Amino-3-Styryl-1H-Pyrazole-4-Carbonitrile Derivatives: A Tandem Michael Addition Approach. Retrieved from [Link]
-
PubMed Central. (2015). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. Retrieved from [Link]
-
ResearchGate. (2021). Aza-Michael addition of pyrazoles to crotonic acid. Retrieved from [Link]
-
ResearchGate. (2018). Conversions after given time of the aza-Michael addition of 1 and 2 to acrylonitrile. Retrieved from [Link]
-
Sci-Hub. (2015). 3-(3,5-Dimethyl-1H-Pyrazol-1-yl)-3-Oxopropanenitrile as Precursor for Some New Mono-Heterocyclic and Bis-Heterocyclic Compounds. Retrieved from [Link]
Sources
- 1. Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. 3,5-Dimethylpyrazole(67-51-6) 1H NMR spectrum [chemicalbook.com]
Technical Support Center: Stability of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile
Welcome to the technical support guide for 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile. This document is designed for researchers, chemists, and formulation scientists to provide in-depth insights and practical guidance on the stability of this molecule, particularly under acidic conditions. Here, we will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot experiments and predict compound behavior with greater confidence.
Frequently Asked Questions (FAQs): Core Stability Concepts
This section addresses fundamental questions regarding the stability of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile.
Q1: What are the primary stability concerns for this molecule in acidic conditions?
The primary stability concern is the acid-catalyzed hydrolysis of the nitrile group (-C≡N) on the propanenitrile side chain.[1][2][3] The pyrazole ring itself, particularly the 3,5-dimethyl substituted variant, is generally stable under standard acidic conditions. However, the nitrile group is susceptible to reaction with water in the presence of an acid catalyst, which can lead to the formation of two potential degradation products: an intermediate amide and a final carboxylic acid.[3][4]
Q2: What is the mechanism of nitrile hydrolysis in acid?
The reaction proceeds in two main stages:
-
Conversion to Amide: The reaction begins with the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the nitrile carbon.[1][2] A water molecule then acts as a nucleophile, attacking this carbon. Following a series of proton transfers, an amide intermediate is formed.[1][2]
-
Hydrolysis of Amide: Under acidic conditions, the reaction typically does not stop at the amide stage.[1] The amide is further hydrolyzed to yield the corresponding carboxylic acid and an ammonium ion, which serves as a driving force for the reaction to proceed to completion.[1][3][5]
Q3: Which part of the molecule is more stable in acid: the pyrazole ring or the nitrile group?
The 3,5-dimethylpyrazole ring is significantly more stable than the propanenitrile side chain under acidic conditions. Pyrazoles are aromatic heterocyclic compounds known for their stability. The methyl groups at the 3 and 5 positions provide electronic stabilization and some steric hindrance. While the ring nitrogen can be protonated, this does not typically lead to ring-opening or degradation under moderately acidic conditions.[6][7] The nitrile group, however, is a functional group well-known to undergo hydrolysis.[3] Therefore, any observed degradation is almost certain to originate from the nitrile moiety.
Q4: What factors can accelerate the degradation of the nitrile group?
Several factors can increase the rate of acid-catalyzed nitrile hydrolysis:
-
Acid Strength & Concentration: Higher concentrations of strong acids (e.g., HCl, H₂SO₄) will accelerate the initial protonation step and increase the overall reaction rate.[1][3]
-
Temperature: Like most chemical reactions, hydrolysis is accelerated by elevated temperatures. Heating the acidic solution under reflux is a common method to intentionally drive the hydrolysis to completion.[1][3]
-
Water Availability: As water is a key reactant, its concentration can influence the reaction rate. While the reaction can occur in aqueous acidic solutions, it may be slower in mixed organic-aqueous systems where the water concentration is lower.
Troubleshooting Guide: Diagnosing Experimental Issues
This section provides solutions to common problems encountered during the handling and analysis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile.
| Observed Problem / Symptom | Potential Root Cause | Recommended Action & Explanation |
| Appearance of new, more polar peaks in HPLC/LC-MS analysis over time. | Acid-catalyzed hydrolysis of the nitrile group. | The primary degradation products, the amide intermediate and the final carboxylic acid, are both more polar than the parent nitrile. Action: Confirm the identity of the new peaks by LC-MS/MS. The expected mass of the amide will be [M+18], and the carboxylic acid will be [M+19, exchanging -N for -OH]. |
| Inconsistent results or poor recovery in acidic mobile phases. | On-column degradation. | If the mobile phase is sufficiently acidic (e.g., pH < 3) and run times are long or column temperature is elevated, the nitrile may be hydrolyzing during the analytical run. Action: Increase the mobile phase pH if possible. Perform a time-course study by letting the sample sit in the autosampler and injecting at regular intervals to see if degradation increases. |
| The reaction mixture turns cloudy or a precipitate forms when acid is added. | Protonation and salt formation. | The pyrazole ring contains basic nitrogen atoms. In the presence of a strong acid, the molecule can be protonated to form a salt, which may have different solubility characteristics than the free base. Action: This is not necessarily degradation. Check the solubility of the expected salt (e.g., the hydrochloride salt). The precipitate should redissolve upon neutralization or dilution. |
| pH of the solution drifts during the experiment. | Consumption of H⁺ during hydrolysis. | The hydrolysis reaction consumes acid.[1] In a weakly buffered or unbuffered system, the pH may increase as the reaction proceeds, which can affect the reaction rate. Action: Use a suitable buffer system (e.g., citrate, phosphate) to maintain a constant pH throughout the experiment, especially for kinetic studies. |
Experimental Protocols & Methodologies
These protocols provide a framework for systematically evaluating the stability of your compound. They are designed to be self-validating by including necessary controls.
Protocol 1: Forced Degradation Study (Acid Hydrolysis)
This protocol is designed to intentionally degrade the compound to identify potential degradants, as recommended by ICH guidelines.
Objective: To determine the degradation pathway of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile under acidic stress.
Materials:
-
3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH) for neutralization
-
HPLC-grade Methanol and Water
-
Class A volumetric flasks and pipettes
-
HPLC or LC-MS system
Procedure:
-
Stock Solution Prep: Prepare a 1 mg/mL stock solution of the compound in methanol.
-
Sample Preparation:
-
Acid Stress: In a 10 mL volumetric flask, add 1 mL of the stock solution and 5 mL of 0.1 M HCl. Dilute to volume with water.
-
Control Sample: In a separate 10 mL flask, add 1 mL of the stock solution and dilute to volume with a 50:50 methanol:water mixture.
-
-
Incubation:
-
Place both flasks in a water bath set to 60°C.
-
Withdraw aliquots (e.g., 100 µL) from each flask at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Quenching: Immediately neutralize the acidic aliquots by adding an equimolar amount of 0.1 M NaOH to stop the reaction. Dilute with mobile phase for analysis.
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC or LC-MS method. Compare the chromatograms of the stressed samples to the control sample.
Diagram: Forced Degradation Workflow
This diagram outlines the logical flow of the forced degradation study.
Caption: Workflow for an acid-based forced degradation study.
Data Interpretation & Visualization
Potential Degradation Pathway
The primary degradation route involves the sequential hydrolysis of the nitrile group.
Caption: Acid-catalyzed hydrolysis pathway of the target molecule.
Hypothetical Stability Data
The following table illustrates the kind of data you might generate from a stability study at 50°C.
| Time (hours) | pH 2.0 (% Parent Remaining) | pH 4.5 (% Parent Remaining) | pH 7.0 (% Parent Remaining) |
| 0 | 100.0% | 100.0% | 100.0% |
| 4 | 91.5% | 98.8% | 99.9% |
| 8 | 84.2% | 97.5% | 99.8% |
| 16 | 70.1% | 95.2% | 99.7% |
| 24 | 58.9% | 92.8% | 99.5% |
Interpretation: The data clearly shows that the compound's stability is highly dependent on pH, with significant degradation occurring under strongly acidic conditions (pH 2.0) and minimal degradation at neutral pH.
References
- Berkeley Learning Hub. (2025, April 18). 5 Nitrile Hydrolysis Steps.
- ChemicalBook. 3,5-Dimethylpyrazole CAS#: 67-51-6.
- Guidechem. 3,5-Dimethylpyrazole 67-51-6 wiki.
- Organic Chemistry Tutor. Hydrolysis of Nitriles.
- LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles.
- MedCrave online. (2016, December 14).
- MedCrave online. (2016, December 14).
- Chemguide. Hydrolysing Nitriles.
- Ataman Kimya. 3,5-DMP (3,5 DIMETHYLPYRAZOLE).
- Reddit. (2020, October 30). How does 3.5-dimethylpyrazole-1-succinic acid be a stable molecule??
- Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
- Wikipedia. 3,5-Dimethylpyrazole.
- BYJU'S. Acidic Hydrolysis of Nitriles.
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 5. byjus.com [byjus.com]
- 6. reddit.com [reddit.com]
- 7. 3,5-Dimethylpyrazole - Wikipedia [en.wikipedia.org]
Technical Support Center: Managing Regioselectivity in Pyrazole Alkylation
Welcome to the technical support center for pyrazole alkylation. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of controlling regioselectivity in their synthetic workflows. Here, we address common challenges and provide in-depth, field-proven insights to help you achieve your desired N1 or N2 substituted pyrazole isomers with high fidelity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding pyrazole alkylation, providing a solid starting point for troubleshooting and experimental design.
Q1: What is the primary challenge in the N-alkylation of unsymmetrical pyrazoles?
The core challenge lies in controlling regioselectivity. Alkylation of an unsymmetrical pyrazole can occur at two distinct nitrogen atoms, N1 and N2, often leading to a mixture of regioisomers.[1] These isomers can be difficult to separate due to their similar physical properties, complicating downstream processes and reducing the overall yield of the desired product.
Q2: What are the key factors that influence whether alkylation occurs at the N1 or N2 position?
Regioselectivity in pyrazole alkylation is a multifactorial issue governed by a delicate interplay of several parameters:
-
Steric Hindrance: This is often the most dominant factor. Alkylation typically favors the less sterically hindered nitrogen atom. Large substituents on the pyrazole ring (at positions 3 or 5) or the use of a bulky alkylating agent will direct the incoming group to the more accessible nitrogen.[2][3]
-
Electronic Effects: The electronic nature of substituents on the pyrazole ring influences the nucleophilicity of the nitrogen atoms. Electron-withdrawing groups can decrease the nucleophilicity of the adjacent nitrogen, while electron-donating groups can increase it.
-
Choice of Base and Counterion: The base used to deprotonate the pyrazole is critical. The size and nature of the resulting counterion (e.g., Li+, Na+, K+, Cs+) can influence the aggregation state of the pyrazolate anion and its coordination, thereby directing the alkylating agent to a specific nitrogen.[4]
-
Solvent Polarity: The solvent plays a crucial role in solvating the pyrazolate anion and the counterion. Polar aprotic solvents like DMF and DMSO are commonly used and can favor the formation of a single regioisomer.[1] In some cases, specialized solvents like fluorinated alcohols have been shown to dramatically improve regioselectivity.[1]
-
Alkylating Agent: The structure of the alkylating agent itself can have a profound impact. For instance, calculations have shown that changing the alkylating agent from methyl bromide to N-methyl chloroacetamide can completely reverse the N1/N2 selectivity due to stabilizing hydrogen bond interactions in the transition state.[5]
-
Temperature and Reaction Time (Kinetic vs. Thermodynamic Control): The reaction temperature can determine whether the product distribution is governed by the rate of formation (kinetic control) or the stability of the products (thermodynamic control).[6][7] Typically, lower temperatures favor the kinetic product, which is formed faster, while higher temperatures allow for equilibrium to be reached, favoring the more stable thermodynamic product.
Q3: What is the difference between kinetic and thermodynamic control in this context?
In the context of pyrazole alkylation, the kinetic product is the regioisomer that is formed more quickly because its formation has a lower activation energy.[6] The thermodynamic product is the more stable of the two possible regioisomers.[6]
-
Kinetic Control: Favored at lower temperatures and shorter reaction times. The product ratio reflects the relative rates of the two competing alkylation reactions.[7]
-
Thermodynamic Control: Favored at higher temperatures and longer reaction times, where the initial alkylation may be reversible. The system reaches equilibrium, and the product ratio reflects the relative stabilities of the N1 and N2 isomers.[7]
Q4: How can I reliably determine the N1/N2 ratio and identify the major regioisomer?
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
-
¹H and ¹³C NMR: The chemical shifts of the pyrazole ring protons and carbons are sensitive to the position of the N-substituent. A consistent steric effect on chemical shifts is often observed for N-alkyl pyrazole analogs.[8]
-
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These 2D NMR experiments are definitive for structure elucidation. An NOE correlation between the protons of the alkyl group and a substituent at the C5 position of the pyrazole ring confirms the N1-alkylation product. Conversely, an NOE between the alkyl group protons and a C3 substituent indicates the N2-isomer.[3]
-
Heteronuclear Multiple Bond Correlation (HMBC): This experiment can show long-range (2-3 bond) correlations between the protons on the N-alkyl group and the carbons of the pyrazole ring (C3 and C5), unambiguously confirming the point of attachment.[9]
-
X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides unequivocal proof of the molecular structure and regiochemistry.[8]
Section 2: Troubleshooting Guide
This section is structured to address specific problems you might encounter during your experiments, providing potential causes and actionable solutions.
Problem 1: Poor or Undesired Regioselectivity (Mixed Isomers)
-
Potential Cause A: Steric and Electronic Factors are Competing. The directing effects of steric hindrance and substituent electronics may be poorly matched, leading to a mixture of products.
-
Solution 1: Modify the Pyrazole Substrate. If synthetically feasible, introduce a bulky protecting group, such as a triphenylsilyl group, at the C3 or C5 position to sterically block one of the nitrogen atoms, directing alkylation to the other.[8] This group can often be removed later.
-
Solution 2: Modify the Alkylating Agent. Increase the steric bulk of the alkylating agent. For example, switching from methyl iodide to isopropyl iodide or a benzyl halide can significantly enhance selectivity for the less hindered nitrogen.
-
Solution 3: Change the Base/Counterion. The choice of base can switch the regioselectivity.[4] Systematically screen different bases (e.g., NaH, K₂CO₃, Cs₂CO₃). Stronger, harder bases like NaH can lead to different outcomes than weaker, softer bases like K₂CO₃.[1][4] Cesium bases are often effective in promoting selectivity.[10]
-
-
Potential Cause B: Suboptimal Solvent Choice. The solvent may not be adequately differentiating the reactivity of the two nitrogen atoms.
-
Solution 1: Screen Solvents. A standard starting point is K₂CO₃ in DMF or DMSO.[1][8] If this fails, screen a range of solvents with varying polarities.
-
Solution 2: Employ Fluorinated Alcohols. Solvents like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity in some systems.[1]
-
-
Potential Cause C: Reaction is Under Thermodynamic Control When Kinetic is Desired (or vice-versa). The reaction temperature may be allowing for equilibration between the two isomers.
-
Solution 1: Adjust Temperature. To favor the kinetic product, run the reaction at a lower temperature (e.g., 0 °C or room temperature). To favor the thermodynamic product, increase the temperature and reaction time to allow the mixture to equilibrate to the more stable isomer.
-
| Parameter | Condition to Favor N1 (Less Hindered N) | Condition to Favor N2 (More Hindered N) | Rationale |
| Sterics | Use a bulky alkylating agent (e.g., t-BuBr) | Use a small alkylating agent (e.g., MeI) | Directs attack to the most accessible nitrogen atom.[2] |
| Base | K₂CO₃, Cs₂CO₃ | NaH (can vary) | The counterion influences the pyrazolate's reactivity.[1][4] |
| Solvent | Polar Aprotic (DMF, DMSO) | Nonpolar or specialized (e.g., TFE) | Solvent polarity affects ion pairing and transition state energy.[1] |
| Temperature | Lower Temperature (e.g., 0 °C) | Higher Temperature (e.g., Reflux) | Favors kinetic vs. thermodynamic product distribution.[6] |
Problem 2: Low Reaction Yield or No Reaction
-
Potential Cause A: Insufficiently Strong Base. The pyrazole N-H is not acidic enough to be fully deprotonated by the chosen base.
-
Solution 1: Use a Stronger Base. If using a carbonate base (e.g., K₂CO₃), switch to a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). Always handle strong bases with appropriate safety precautions.
-
-
Potential Cause B: Poor Reactivity of the Alkylating Agent. The electrophile may not be reactive enough under the applied conditions.
-
Solution 1: Use a More Reactive Alkylating Agent. If using an alkyl chloride, switch to the corresponding bromide or iodide, which are better leaving groups. Alkyl triflates are even more reactive.
-
Solution 2: Consider Alternative Alkylation Methods. For challenging substrates, methods using trichloroacetimidate electrophiles with a Brønsted acid catalyst can be effective and provide an alternative to base-mediated reactions.[3]
-
-
Potential Cause C: Catalyst or Reagent Degradation. Bases like NaH can be inactivated by moisture. Some alkylating agents can be unstable.
-
Solution 1: Ensure Anhydrous Conditions. Dry solvents and glassware thoroughly. Use freshly opened or properly stored reagents. If using NaH, wash it with dry hexanes to remove the mineral oil coating before use.
-
Section 3: Experimental Protocols
Protocol 1: General Procedure for Regioselective N1-Alkylation of a 3-Substituted Pyrazole
This protocol provides a robust starting point for achieving N1-alkylation, which is often favored due to steric hindrance at the N2 position.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the 3-substituted pyrazole (1.0 equiv).
-
Solvent and Base Addition: Add anhydrous DMF or DMSO to create a 0.2-0.5 M solution. Add finely powdered anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 equiv).
-
Reaction Initiation: Stir the suspension at room temperature for 15-30 minutes.
-
Alkylating Agent Addition: Add the alkylating agent (1.1 equiv) dropwise to the stirring suspension.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction can be gently heated (e.g., 50-80 °C) to increase the rate if necessary.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Quench by carefully adding water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, DCM) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Characterize the purified product and determine the regioisomeric ratio using NMR spectroscopy as described in FAQ #4.
Protocol 2: Analysis of Regioisomeric Ratio by ¹H NMR
-
Sample Preparation: Prepare a clean, dry NMR tube with a well-dissolved sample of the crude reaction product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Analysis:
-
Identify distinct, well-resolved signals corresponding to each regioisomer. Protons on the alkyl group or unique protons on the pyrazole ring are often the best for this analysis.
-
Integrate the area of a signal corresponding to a specific proton (or group of equivalent protons) for the N1 isomer.
-
Integrate the area of a corresponding, non-overlapping signal for the N2 isomer.
-
The ratio of these integrals directly corresponds to the molar ratio of the two regioisomers in the mixture. For example, if a methyl group signal for the N1 isomer integrates to 2.5 and the corresponding signal for the N2 isomer integrates to 0.5, the ratio is 2.5:0.5, or 5:1.
-
References
- BenchChem. (2025). Technical Support Center: Optimizing N-Alkylation of Pyrazoles.
- WuXi AppTec. (n.d.). Activation Energy Estimation for Alkylation of Pyrazole (Part II). WuXi AppTec.
- ResearchGate. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
- Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). 2.1.5. N-Alkylation of Pyrazole: Reaction in an Ionic Liquid.
- ResearchGate. (n.d.). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves.
- MDPI. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.
- MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
- Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products.
- PubMed Central. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives.
- Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
- 5. Activation Energy Estimation for Alkylation of Pyrazole (Part II)-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile
Welcome to the technical support center for the scale-up synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. Here, we provide in-depth, experience-driven advice in a troubleshooting and FAQ format to ensure a safe, efficient, and successful scale-up.
I. Introduction to the Synthesis
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile is a crucial step in the development of various pharmaceutical intermediates. Pyrazole derivatives are known for a wide range of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties.[1][2][3] The target molecule is typically synthesized via a Michael addition (aza-Michael reaction) of 3,5-dimethylpyrazole to acrylonitrile. While straightforward on a small scale, this reaction presents several challenges during scale-up, primarily related to its exothermic nature and the handling of hazardous materials.
Reaction Scheme:
3,5-Dimethylpyrazole + Acrylonitrile → 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile
This guide will address the critical aspects of this process, from reaction initiation and control to product purification and safety management.
II. Troubleshooting Guide
This section addresses specific problems that may arise during the scale-up synthesis. Each issue is presented with potential causes and actionable solutions.
Issue 1: Runaway Reaction and Poor Temperature Control
Symptoms:
-
A rapid, uncontrolled increase in reaction temperature.
-
Vigorous boiling of the solvent, even with cooling.
-
Pressure build-up in the reactor.
Potential Causes:
-
Exothermic Nature of the Michael Addition: The reaction between 3,5-dimethylpyrazole and acrylonitrile is exothermic.[4] Without adequate heat removal, the reaction rate can accelerate, leading to a thermal runaway.
-
Rapid Addition of Acrylonitrile: Adding acrylonitrile too quickly can generate heat faster than the cooling system can dissipate it.
-
Insufficient Cooling Capacity: The reactor's cooling system may be inadequate for the scale of the reaction.
-
Inadequate Agitation: Poor mixing can lead to localized "hot spots" where the reaction accelerates, initiating a runaway.
-
Spontaneous Polymerization of Acrylonitrile: Acrylonitrile can polymerize explosively, especially in the presence of strong bases or acids, or when heated.[5][6][7]
Solutions:
-
Controlled Addition of Acrylonitrile: Implement a slow, controlled addition of acrylonitrile using a dosing pump. The addition rate should be tied to the internal reaction temperature, ensuring it does not exceed a predetermined setpoint.
-
Process Cooling: Ensure the reactor is equipped with a cooling system capable of handling the heat load. Perform a calorimetric study (e.g., using a Reaction Calorimeter - RC1) on a smaller scale to determine the heat of reaction and the required cooling capacity.
-
Solvent Selection and Concentration: Use a solvent with a suitable boiling point to act as a heat sink. Running the reaction at a more dilute concentration can also help manage the exotherm.
-
Efficient Agitation: Use an appropriate agitator (e.g., a pitched-blade turbine) and agitation speed to ensure good mixing and uniform temperature distribution.
-
Inhibitor for Acrylonitrile: Ensure the acrylonitrile used contains an appropriate inhibitor, such as hydroquinone monomethyl ether (MEHQ), to prevent spontaneous polymerization.[6]
-
Emergency Quenching Strategy: Have a pre-defined emergency quenching procedure in place. This could involve the rapid addition of a cold, inert solvent or a chemical quencher.
Issue 2: Low Yield and Incomplete Conversion
Symptoms:
-
Significant amounts of starting materials (3,5-dimethylpyrazole) remain after the reaction is complete, as determined by in-process controls (e.g., HPLC, GC).
-
The isolated product yield is consistently below expectations.
Potential Causes:
-
Sub-optimal Reaction Temperature: The reaction may be too slow at lower temperatures.
-
Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.
-
Base Catalyst Issues: If a basic catalyst is used, its activity may be low, or it may be present in an insufficient amount.
-
Reversibility of the Reaction: Under certain conditions, the Michael addition can be reversible.
Solutions:
-
Temperature Optimization: While managing the exotherm is critical, the reaction needs to be maintained at a temperature that allows for a reasonable reaction rate. This is often a trade-off that needs to be carefully optimized. A typical temperature range is 50-80°C, depending on the solvent and catalyst.
-
Reaction Monitoring: Implement robust in-process controls (IPCs) to monitor the reaction progress. Extend the reaction time until the starting material is consumed to an acceptable level.
-
Catalyst Screening and Loading: If a catalyst is employed (e.g., a mild base like potassium carbonate or triethylamine), screen different catalysts and optimize the loading to enhance the reaction rate.
-
Le Chatelier's Principle: While not always practical, using a slight excess of one reagent (typically the less expensive one) can help drive the reaction to completion.
Issue 3: Impurity Formation and Difficult Purification
Symptoms:
-
The presence of significant impurities in the crude product, making purification by crystallization or chromatography challenging.
-
The final product does not meet the required purity specifications.
Potential Causes:
-
Side Reactions:
-
Polymerization of Acrylonitrile: As mentioned, this is a major concern and can lead to oligomeric and polymeric impurities.
-
Formation of Bis-adducts: Reaction of the product with another molecule of acrylonitrile.
-
Degradation of Product or Starting Materials: At elevated temperatures or in the presence of incompatible materials.
-
-
Contamination from Starting Materials: Impurities present in the 3,5-dimethylpyrazole or acrylonitrile.
Solutions:
-
Strict Temperature Control: Maintaining the optimized reaction temperature is crucial to minimize side reactions.
-
High-Purity Starting Materials: Use high-purity starting materials to avoid introducing impurities.
-
Optimized Work-up Procedure:
-
Quenching: Quench the reaction appropriately to stop it cleanly.
-
Extraction: Develop a robust extraction procedure to remove catalyst and water-soluble impurities.
-
Crystallization: The product is a solid at room temperature.[8] Develop a reliable crystallization process for purification. This involves screening different solvent systems to find one that provides good recovery and effectively purges impurities. Common solvents for recrystallization of pyrazole derivatives include ethanol and ethyl acetate.[9][10]
-
-
Chromatographic Purification: For very high purity requirements, column chromatography may be necessary, although this is less desirable for large-scale production due to cost and solvent usage.
Data Summary Table: Typical Reaction Parameters
| Parameter | Laboratory Scale (Typical) | Pilot/Production Scale (Recommended) | Rationale |
| 3,5-Dimethylpyrazole | 1.0 eq | 1.0 eq | Stoichiometric balance is generally effective. |
| Acrylonitrile | 1.0 - 1.2 eq | 1.0 - 1.1 eq | A slight excess can drive the reaction, but a large excess increases risks. |
| Solvent | Toluene, DMF, Acetonitrile | Toluene, 2-Methyl-THF | Higher boiling point solvents for better temperature control. |
| Temperature | 25 - 80 °C | 50 - 70 °C (controlled) | Balance between reaction rate and safety. |
| Addition Time | 10 - 30 minutes | 2 - 6 hours | Slow addition is critical for heat management. |
| Agitation | Magnetic Stirring | Overhead Mechanical Stirring | Ensures homogeneity and efficient heat transfer. |
III. Frequently Asked Questions (FAQs)
Q1: What are the primary safety hazards associated with the scale-up of this synthesis?
A1: The two main hazards are the thermal runaway of the Michael addition and the handling of acrylonitrile . Acrylonitrile is a flammable, toxic, and carcinogenic liquid that can be fatal if inhaled, absorbed through the skin, or swallowed.[5][6] It can also polymerize violently.[4][5] A thorough risk assessment must be conducted, and appropriate personal protective equipment (PPE), engineering controls (e.g., fume hoods, closed systems), and emergency procedures must be in place.
Q2: Is a catalyst necessary for this reaction?
A2: The reaction can proceed without a catalyst, but it is often slow. A mild base is frequently used to deprotonate the pyrazole N-H, increasing its nucleophilicity and accelerating the reaction.[1] However, strong bases should be avoided as they can vigorously promote the polymerization of acrylonitrile.[6]
Q3: How can I effectively monitor the reaction progress on a large scale?
A3: In-process controls (IPCs) are essential. The most common methods are High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). Samples can be carefully taken from the reactor at regular intervals to determine the consumption of starting materials and the formation of the product. This data allows for a clear determination of the reaction endpoint.
Q4: What is the best method for purifying the final product at scale?
A4: Recrystallization is the most viable and cost-effective purification method for large quantities of solid material.[11] The key is to perform a thorough solvent screen to find a system that provides high purity and good yield. A common approach is to dissolve the crude product in a hot solvent in which it is soluble and then cool it down to induce crystallization, leaving impurities behind in the mother liquor.
Q5: The reaction seems to stall before reaching full conversion. What should I do?
A5: First, confirm with your IPC that the reaction has indeed stalled and is not just proceeding slowly. If it has stalled, consider the following:
-
Temperature: The temperature may be too low. A controlled, slight increase in temperature might restart the reaction.
-
Catalyst: If a catalyst is being used, it may have deactivated.
-
Equilibrium: The reaction may have reached equilibrium. Adding a small, additional charge of the excess reagent could shift the equilibrium towards the product.
IV. Experimental Protocol: A Scalable Approach
This protocol outlines a generalized, scalable procedure. Note: All quantities and parameters should be optimized for your specific equipment and safety protocols.
Materials:
-
3,5-Dimethylpyrazole
-
Acrylonitrile (stabilized with MEHQ)
-
Toluene (or another suitable solvent)
-
Mild base (e.g., Potassium Carbonate, optional)
Equipment:
-
Jacketed glass reactor with overhead stirring, reflux condenser, and temperature probe.
-
Dosing pump for acrylonitrile addition.
-
Heating/cooling circulator connected to the reactor jacket.
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Charge Reagents: Charge the reactor with 3,5-dimethylpyrazole, the solvent, and the optional catalyst.
-
Heating: Begin agitation and heat the mixture to the desired reaction temperature (e.g., 60°C).
-
Acrylonitrile Addition: Once the temperature is stable, begin the slow, dropwise addition of acrylonitrile via the dosing pump over 2-4 hours. Monitor the internal temperature closely; if it rises more than a few degrees above the setpoint, stop the addition until it stabilizes.
-
Reaction Monitoring: After the addition is complete, hold the reaction mixture at temperature. Take samples periodically for IPC analysis (e.g., every hour) to monitor the conversion.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid catalyst was used, filter it off. Wash the organic solution with water or brine to remove any remaining catalyst and water-soluble impurities.
-
Solvent Removal: Concentrate the organic layer under reduced pressure to remove the solvent.
-
Crystallization: Dissolve the resulting crude solid in a minimal amount of a hot recrystallization solvent (e.g., ethanol). Allow the solution to cool slowly to room temperature, then further cool in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.
V. Visualizations
Workflow for Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low yield issues.
Scale-Up Safety Considerations
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 2. Buy 3-(5-Methyl-3-oxo-2,3-dihydro-1H-pyrazol-1-yl)propanenitrile [smolecule.com]
- 3. jetir.org [jetir.org]
- 4. ineos.com [ineos.com]
- 5. southwest.tn.edu [southwest.tn.edu]
- 6. uwindsor.ca [uwindsor.ca]
- 7. ACRYLONITRILE, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile | 36140-83-7 [sigmaaldrich.com]
- 9. 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tdcommons.org [tdcommons.org]
- 11. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides an in-depth comparative analysis of various analytical techniques for the characterization of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the nuances of NMR analysis and objectively compare its performance with alternative methods, supported by predictive data and established principles.
The Central Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for determining the structure of organic molecules in solution. Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a molecule such as 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile, with its distinct aromatic and aliphatic regions, NMR offers a comprehensive and definitive analytical solution.
Predicted ¹H and ¹³C NMR Spectral Data
While a publicly available, experimentally verified NMR spectrum for 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile is not readily found in the literature, we can confidently predict the ¹H and ¹³C NMR spectra based on the well-established chemical shifts of the 3,5-dimethylpyrazole moiety and the N-propylnitrile substituent. These predictions serve as a robust guide for researchers synthesizing or analyzing this compound.
Table 1: Predicted ¹H and ¹³C NMR Data for 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| CH ₂-CN | ~2.90 | Triplet (t) | ~18 |
| N-CH ₂ | ~4.20 | Triplet (t) | ~45 |
| Pyrazole C4-H | ~5.90 | Singlet (s) | ~106 |
| Pyrazole C3-CH ₃ | ~2.20 | Singlet (s) | ~14 |
| Pyrazole C5-CH ₃ | ~2.25 | Singlet (s) | ~11 |
| C N | - | - | ~117 |
| Pyrazole C 4 | - | - | ~106 |
| Pyrazole C 3 | - | - | ~148 |
| Pyrazole C 5 | - | - | ~140 |
Note: Predicted chemical shifts are relative to TMS in CDCl₃ and are based on data from analogous structures. Actual experimental values may vary slightly.
The causality behind these predicted shifts lies in the electronic environments of the nuclei. The protons of the ethyl bridge are expected to be triplets due to coupling with each other. The pyrazole ring proton (C4-H) appears as a singlet, and the two methyl groups on the pyrazole ring will also be singlets, though they may have slightly different chemical shifts due to the asymmetry introduced by the N-substituent. In the ¹³C NMR spectrum, the nitrile carbon is characteristically found at a lower field (~117 ppm), while the pyrazole ring carbons have distinct chemical shifts reflecting their positions within the heterocyclic ring.
A Comparative Analysis of Analytical Techniques
While NMR is a powerful tool, a multi-technique approach is often employed for comprehensive characterization. Here, we compare NMR with other common analytical methods for the analysis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile, we would expect to see characteristic absorption bands for the C≡N stretch of the nitrile group (around 2240 cm⁻¹), C-H stretches of the aliphatic and aromatic/methyl groups, and C=N and C=C stretches of the pyrazole ring.
Comparison with NMR:
-
Advantages of FTIR: Rapid, requires only a small amount of sample, and provides a quick confirmation of key functional groups.
-
Disadvantages of FTIR: Provides limited information about the overall molecular structure and connectivity of atoms. It confirms the presence of the nitrile and pyrazole groups but does not detail their arrangement.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile (C₈H₁₁N₃), the expected molecular weight is approximately 149.19 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The fragmentation pattern can also offer clues about the structure.
Comparison with NMR:
-
Advantages of MS: High sensitivity, provides accurate molecular weight and elemental composition (with HRMS), and can offer structural information through fragmentation analysis.
-
Disadvantages of MS: Isomeric compounds can be difficult to distinguish based on mass alone. While fragmentation can help, it may not provide the unambiguous connectivity information that NMR does.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems. Pyrazole and its derivatives typically exhibit absorption maxima in the UV region.[1][2][3][4][5]
Comparison with NMR:
-
Advantages of UV-Vis: Simple, rapid, and can be used for quantitative analysis.
-
Disadvantages of UV-Vis: Provides limited structural information. The UV-Vis spectrum would confirm the presence of the pyrazole chromophore but would not provide detailed structural insights.
Elemental Analysis
Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. For C₈H₁₁N₃, the theoretical elemental composition is approximately C 64.40%, H 7.43%, and N 28.16%.
Comparison with NMR:
-
Advantages of Elemental Analysis: Provides the empirical formula of the compound, which is crucial for confirming its identity.
-
Disadvantages of Elemental Analysis: Does not provide any information about the arrangement of atoms within the molecule. It can confirm the elemental composition but not the specific isomer.
Experimental Protocols
NMR Data Acquisition Protocol
A standardized protocol for acquiring high-quality NMR data is essential for accurate structural elucidation.
Sources
A Comparative Guide to the Mass Spectrometry of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile: EI vs. ESI
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the precise structural elucidation of novel compounds is paramount. 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile, a molecule featuring a substituted pyrazole ring linked to a propanenitrile side chain, presents a unique analytical challenge. The pyrazole moiety is a cornerstone in many pharmaceutical agents, valued for its diverse biological activities.[1][2] This guide offers a comparative analysis of two common mass spectrometry ionization techniques—Electron Ionization (EI) and Electrospray Ionization (ESI)—for the characterization of this compound, providing insights into expected fragmentation patterns and practical experimental considerations.
Understanding the Molecule: Structural and Chemical Context
3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile possesses a molecular weight of 149.19 g/mol and a molecular formula of C₈H₁₁N₃. The structure combines a heterocyclic aromatic pyrazole ring with a flexible aliphatic nitrile chain. This hybrid structure suggests that its behavior under different ionization conditions will be distinct, influencing the choice of analytical approach for either qualitative identification or quantitative analysis.
Ionization Techniques: A Head-to-Head Comparison
The choice between a "hard" ionization technique like EI and a "soft" technique like ESI has profound implications for the resulting mass spectrum and the structural information that can be gleaned.
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Ionization Principle | High-energy electron beam bombardment | Formation of charged droplets and solvent evaporation |
| Typical Adducts | Molecular ion (M⁺•) | Protonated molecule ([M+H]⁺) or other adducts |
| Fragmentation | Extensive, provides structural details | Minimal, often requires MS/MS for fragmentation |
| Best For | Volatile, thermally stable compounds | Polar, non-volatile, and thermally labile compounds |
| Molecular Ion Intensity | Often low or absent | Typically the base peak |
Electron Ionization (EI-MS): Unveiling the Structural Skeleton
EI is a highly energetic technique that often leads to extensive fragmentation, providing a detailed fingerprint of a molecule's structure. While no direct experimental data for 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile is publicly available, we can predict its fragmentation based on established patterns for pyrazole and nitrile compounds.[3][4][5]
The molecular ion (M⁺•) at m/z 149 would likely be observed, though it may be of low abundance due to the molecule's propensity to fragment. Key fragmentation pathways would involve cleavages within both the pyrazole ring and the propanenitrile side chain.
A primary fragmentation event is often the loss of a methyl group from the pyrazole ring, leading to a stable ion. Another significant fragmentation pathway for pyrazoles involves the expulsion of a neutral molecule of hydrogen cyanide (HCN).[4] Cleavage of the propanenitrile side chain is also expected.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) with EI
-
Sample Preparation: Dissolve 1 mg of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.
-
Injection: Inject 1 µL of the sample solution into the GC inlet, typically set at 250°C, using a split or splitless injection mode.
-
Chromatographic Separation: Employ a non-polar capillary column (e.g., DB-5ms) with a temperature program starting at 50°C, holding for 2 minutes, then ramping to 280°C at 10°C/min. Helium is used as the carrier gas at a constant flow rate.
-
Mass Spectrometry: The mass spectrometer is operated in EI mode at 70 eV. The ion source temperature is maintained at 230°C, and the quadrupole mass analyzer scans from m/z 40 to 300.
Predicted Major Fragments in EI-MS:
| m/z | Proposed Fragment | Comments |
| 149 | [C₈H₁₁N₃]⁺• | Molecular Ion |
| 134 | [C₇H₈N₃]⁺ | Loss of a methyl radical (•CH₃) |
| 108 | [C₅H₆N₃]⁺ | Cleavage of the C-C bond alpha to the nitrile |
| 96 | [C₅H₈N₂]⁺• | 3,5-dimethylpyrazole radical cation |
| 81 | [C₄H₅N₂]⁺ | Loss of a methyl group from the dimethylpyrazole ion |
| 54 | [C₃H₄N]⁺ | Further fragmentation of the pyrazole ring |
Diagram: Predicted EI Fragmentation of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile
Caption: Predicted EI fragmentation pathway.
Electrospray Ionization (ESI-MS): A Gentler Approach for the Intact Molecule
ESI is a soft ionization technique ideal for polar and less volatile compounds. It typically produces a protonated molecule [M+H]⁺ with minimal fragmentation. This makes it highly suitable for accurate mass determination and for coupling with liquid chromatography.[6]
Given the presence of nitrogen atoms which can be readily protonated, 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile is expected to ionize efficiently in positive ion mode ESI, yielding a prominent [M+H]⁺ ion at m/z 150.10. To induce fragmentation for structural confirmation, tandem mass spectrometry (MS/MS) is necessary.
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI
-
Sample Preparation: Prepare a 1 µg/mL solution of the analyte in a mixture of water and acetonitrile (1:1) with 0.1% formic acid.
-
Chromatographic Separation: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Use a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid) at a flow rate of 0.3 mL/min.
-
Mass Spectrometry: The mass spectrometer is operated in positive ESI mode. Key parameters include a capillary voltage of 3.5 kV, a source temperature of 120°C, and a desolvation gas temperature of 350°C. Full scan spectra are acquired from m/z 50 to 300.
-
Tandem MS (MS/MS): For fragmentation data, the [M+H]⁺ ion at m/z 150.10 is selected as the precursor ion and subjected to collision-induced dissociation (CID) with argon gas.
Predicted Major Fragments in ESI-MS/MS:
| Precursor m/z | Fragment m/z | Proposed Fragment | Comments |
| 150.10 | 97.08 | [C₅H₉N₂]⁺ | Protonated 3,5-dimethylpyrazole |
| 150.10 | 82.07 | [C₄H₆N₂]⁺ | Loss of a methyl group from the pyrazole |
| 150.10 | 54.05 | [C₃H₅N]⁺ | Propanenitrile fragment |
Diagram: Predicted ESI-MS/MS Fragmentation of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile
Caption: Predicted ESI-MS/MS fragmentation.
Conclusion: Selecting the Right Tool for the Job
Both EI-MS and ESI-MS offer valuable, yet distinct, information for the characterization of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile.
-
GC-MS with EI is the method of choice for obtaining a detailed fragmentation pattern that can serve as a unique fingerprint for library matching and for elucidating the core structure of the molecule. However, the molecular ion may be weak or absent, potentially complicating molecular weight determination.
-
LC-MS with ESI excels in providing a clear indication of the molecular weight through the prominent [M+H]⁺ ion. When coupled with MS/MS, it allows for controlled fragmentation, which is invaluable for targeted structural analysis and quantification in complex matrices, a common requirement in drug development.
For comprehensive characterization, a dual-pronged approach employing both techniques is recommended. This ensures confident molecular weight assignment and provides a rich dataset of fragmentation information for unequivocal structural confirmation.
References
-
Metwally, N. H., Abdelrazek, F. M., Eldaly, S. M., & Metz, P. (2015). 3‐(3,5‐Dimethyl‐1H‐Pyrazol‐1‐yl)‐3‐Oxopropanenitrile as Precursor for Some New Mono‐Heterocyclic and Bis‐Heterocyclic Compounds. Journal of Heterocyclic Chemistry, 54(1), 289–294. [Link]
-
Badawy, D. S., Kappe, C. O., & El-Gohary, N. S. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836. [Link]
-
Kuhn, B. L., Wust, K. M., Paz, A. V., & Bonacorso, H. G. (2019). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Gas Chromatography. IntechOpen. [Link]
-
ResearchGate. (n.d.). 3-(3,5-Dimethyl-1H-Pyrazol-1-yl)-3-Oxopropanenitrile as Precursor for Some New Mono-Heterocyclic and Bis-Heterocyclic Compounds. [Link]
-
Wang, X., et al. (2014). 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o778. [Link]
-
NIST. (n.d.). 1H-Pyrazole, 4,5-dihydro-3,5,5-trimethyl-. NIST Chemistry WebBook. [Link]
-
ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]
-
The Royal Society of Chemistry. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 6(10), 8345-8351. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research, 7(3), 1166-1171. [Link]
-
Royal Society of Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 917-934. [Link]
-
International Journal for Research in Applied Science & Engineering Technology. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. International Journal for Research in Applied Science & Engineering Technology, 10(9), 2415-2423. [Link]
-
ResearchGate. (n.d.). Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles. [Link]
-
NIST. (n.d.). 3,5-Dimethylpyrazole. NIST Chemistry WebBook. [Link]
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A Senior Application Scientist's Guide to FTIR Spectroscopy of Pyrazole Nitrile Compounds
For: Researchers, scientists, and drug development professionals.
This guide provides an in-depth technical comparison of the Fourier-Transform Infrared (FTIR) spectroscopy of pyrazole nitrile compounds. Moving beyond a simple recitation of data, we will explore the causal relationships behind spectral features, offering insights grounded in experimental evidence and theoretical principles. The objective is to equip researchers with the expertise to not only acquire high-quality spectra but also to interpret them with confidence, enabling the unambiguous characterization of these vital heterocyclic scaffolds.
The Significance of Pyrazole Nitriles and the Role of FTIR
Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, renowned for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] The incorporation of a nitrile (C≡N) group into the pyrazole ring introduces a unique electronic and structural element, enhancing the molecule's polarity and its potential as a hydrogen bond acceptor. This functionalization can significantly influence a compound's pharmacokinetic and pharmacodynamic profile.
FTIR spectroscopy serves as a rapid, non-destructive, and highly informative tool for the structural elucidation of these compounds. The technique relies on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations, resulting in a unique spectral fingerprint.[2] For pyrazole nitriles, FTIR is particularly adept at confirming the presence and electronic environment of the key nitrile and pyrazole functional groups.
The Vibrational Landscape of Pyrazole Nitriles: A Comparative Analysis
The FTIR spectrum of a pyrazole nitrile is a composite of the vibrational modes of the pyrazole ring and the characteristic stretching of the nitrile group. The precise position of these absorption bands provides a wealth of information about the molecule's substitution pattern and electronic structure.
The Nitrile (C≡N) Stretching Vibration: A Powerful Diagnostic Tool
The most prominent and diagnostically useful feature in the FTIR spectrum of a pyrazole nitrile is the stretching vibration of the carbon-nitrogen triple bond (νC≡N). This absorption typically appears in a relatively uncongested region of the spectrum, between 2200 and 2260 cm⁻¹ .[3] Its intensity can range from weak to medium.
The position of the νC≡N band is exquisitely sensitive to the electronic environment of the nitrile group. Conjugation with the pyrazole ring or other aromatic substituents generally weakens the C≡N bond, resulting in a shift to a lower wavenumber (a "red shift"). The nature and position of other substituents on the pyrazole ring can further modulate this frequency through inductive and resonance effects.
Below is a comparative table of experimentally observed νC≡N stretching frequencies for a series of substituted 5-amino-1H-pyrazole-4-carbonitriles.
| Compound | ν(C≡N) (cm⁻¹) | Reference |
| 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | 2206 | [4] |
| 5-amino-3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | 2205 | [4] |
| 5-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | 2206 | [4] |
| 5-amino-3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | 2204 | [4] |
| 5-amino-3-(p-tolyl)-1-phenyl-1H-pyrazole-4-carbonitrile | 2225 | [4] |
| 5-amino-3-(naphthalen-2-yl)-1-phenyl-1H-pyrazole-4-carbonitrile | 2210 | [4] |
| 5-amino-1H-pyrazole-3-carbonitrile | 2206 | [1] |
Analysis of Trends:
As the data indicates, the νC≡N frequency for these 4-cyano-pyrazoles consistently appears around 2205-2225 cm⁻¹. The relatively minor variation among the different aromatic substituents at the 3-position suggests that the electronic effect on the nitrile group is primarily governed by its direct attachment to the pyrazole ring. However, subtle electronic perturbations from these substituents do lead to small but measurable shifts.
Pyrazole Ring Vibrations: The Fingerprint of the Heterocycle
The pyrazole ring itself gives rise to a complex series of vibrational modes, including C=C, C=N, and C-N stretching, as well as in-plane and out-of-plane bending vibrations. These bands typically appear in the fingerprint region of the spectrum (below 1650 cm⁻¹). While a detailed assignment of every peak can be challenging, the overall pattern is highly characteristic of the pyrazole scaffold.
Key vibrational modes for the pyrazole ring include:
-
N-H Stretching (for N-unsubstituted pyrazoles): A broad band in the region of 3200-3400 cm⁻¹ .[1]
-
Aromatic C-H Stretching: Weak to medium bands typically appearing just above 3000 cm⁻¹ .[5]
-
C=N and C=C Stretching: A series of medium to strong bands between 1400 and 1650 cm⁻¹ .[6]
-
Ring Stretching and Bending Vibrations: Multiple peaks in the 1000-1400 cm⁻¹ region.[6]
The presence of an amino group, as in the examples in the table above, will introduce additional characteristic vibrations:
-
N-H Stretching (Amino Group): Two or more distinct bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching.[4]
-
N-H Bending (Amino Group): A medium to strong band around 1630 cm⁻¹ .[1]
Experimental Protocols: A Self-Validating System
The acquisition of high-quality, reproducible FTIR spectra is paramount for accurate compound characterization. The following protocols are designed to be self-validating, with built-in checks to ensure data integrity.
Sample Preparation: The KBr Pellet Method
For solid pyrazole nitrile compounds, the potassium bromide (KBr) pellet technique is a widely used and reliable method. The principle is to disperse the analyte in an IR-transparent matrix (KBr) to minimize light scattering.[7][8]
Step-by-Step Protocol:
-
Material Preparation:
-
Use spectroscopy-grade KBr, dried in an oven at 110 °C for at least 4 hours and stored in a desiccator. Moisture is the primary contaminant and will show broad absorption bands around 3400 cm⁻¹ and 1630 cm⁻¹.[8]
-
Ensure the agate mortar and pestle, and the pellet die set are scrupulously clean and dry.
-
-
Sample Grinding and Mixing:
-
Weigh approximately 1-2 mg of the pyrazole nitrile sample.
-
In the agate mortar, grind the sample to a fine, consistent powder. The particle size should be smaller than the wavelength of the IR radiation to minimize scattering.[7]
-
Add approximately 100-200 mg of the dried KBr powder to the mortar.
-
Gently but thoroughly mix the sample and KBr with the pestle for 1-2 minutes to ensure a homogenous mixture.
-
-
Pellet Pressing:
-
Assemble the pellet die. Transfer the KBr-sample mixture into the die, ensuring an even distribution.
-
Place the die in a hydraulic press. If the die has a vacuum port, apply a vacuum to remove trapped air.
-
Gradually apply pressure up to 8-10 metric tons and hold for 2-3 minutes. The KBr will flow under pressure, forming a transparent or translucent pellet.[8]
-
Carefully release the pressure and disassemble the die to retrieve the pellet.
-
-
Quality Control:
-
A good KBr pellet should be transparent or translucent. An opaque or cloudy pellet indicates poor grinding, insufficient pressure, or moisture contamination.
-
The baseline of the resulting spectrum should be relatively flat. A sloping baseline is often indicative of light scattering from large particles.
-
Alternative Sampling: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a powerful alternative that requires minimal sample preparation. The solid sample is simply placed in direct contact with a high-refractive-index crystal (often diamond or germanium). The IR beam undergoes total internal reflection within the crystal, creating an evanescent wave that penetrates a few micrometers into the sample, generating the absorption spectrum.[9] This method is particularly useful for rapid screening and for samples that are difficult to grind.
Visualizing the Process and Structure
To better understand the workflow and the molecular structure being analyzed, the following diagrams are provided.
Caption: Experimental workflow for FTIR analysis.
Caption: 1H-pyrazole-4-carbonitrile structure.
Conclusion: The Power of a Corroborative Approach
FTIR spectroscopy is an indispensable technique in the arsenal of chemists and drug development professionals working with pyrazole nitrile compounds. The nitrile stretching frequency provides a clear and sensitive probe of the electronic environment within the molecule, while the fingerprint region confirms the integrity of the pyrazole scaffold. For unambiguous structural assignment, it is crucial to adopt a corroborative approach, integrating FTIR data with other analytical techniques such as NMR spectroscopy and mass spectrometry. Furthermore, comparison of experimental spectra with data from theoretical calculations, such as Density Functional Theory (DFT), can provide deeper insights into the vibrational modes and support the empirical assignments.[10][11] By understanding the principles outlined in this guide and adhering to rigorous experimental protocols, researchers can fully leverage the power of FTIR spectroscopy for the confident characterization of this important class of compounds.
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Al-Hourani, B., Al-Awaida, W., Matalkah, F., & Al-Zuheir, I. (2021). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 11(48), 30299-30311. [Link]
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Tucker, S. A. (2020). Nitrile groups as vibrational probes of biomolecular structure and dynamics: An overview. Spectroscopy, 35(9), 8-16. [Link]
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Olori, J., & Segun, O. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. International Journal of Science Academic Research, 2(2), 1015-1020. [Link]
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Kintek. (n.d.). How Do You Prepare A Kbr Sample? Master The Technique For Clear Ftir Analysis. [Link]
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Gałęzowska, J., & Sobczyk, L. (2011). Anharmonic Vibrational Spectroscopy of Nitriles and Their Complexes with Water. The Journal of Physical Chemistry A, 115(34), 9696-9703. [Link]
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Vlasyuk, N. S., & Łyszczek, R. (2021). Effect of Different Synthesis Approaches on Structural and Thermal Properties of Lanthanide(III) Metal–Organic Frameworks Based on the 1H-Pyrazole-3,5-Dicarboxylate Linker. Materials, 14(11), 2928. [Link]
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Lee, J., et al. (2019). Nitrile Vibrational Lifetimes as Probes of Local Electric Fields. The Journal of Physical Chemistry B, 123(25), 5353-5362. [Link]
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Chemical Science Teaching. (2023, October 2). How to do Frequency Vibrational DFT calculation & generate IR spectrum in Gauss view Using Gaussian? [Video]. YouTube. [Link]
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ResearchGate. (n.d.). Comparison of the experimental and calculated (DFT) vibrational frequencies (cm-1) for the title compound (a ν, stretching). [Link]
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Al-Hourani, B., et al. (2021). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 11(48), 30299-30311. [Link]
-
Naji, A. A., & Al-Shemary, R. K. (2014). Theoretical study of structure and vibrational frequencies of pyrazole and its derivatives, and x-ray structure determination. Journal of Basrah Researches (Sciences), 40(2), 44-55. [Link]
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Okparanma, R. N., & Ayotamuno, M. J. (2017). ATR-FTIR spectroscopy reveals polycyclic aromatic hydrocarbon contamination despite relatively pristine site characteristics: Results of a field study in the Niger Delta. Environmental Pollution, 222, 144-151. [Link]
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El-Gohary, A. R., & Shaaban, M. (2017). Synthesis and DFT calculation of novel pyrazole derivatives. Journal of Molecular Structure, 1134, 753-762. [Link]
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Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. (2023). Nanomaterials, 13(14), 2095. [Link]
-
DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine, Its Perchlorinated Derivative and Their Al, Ga and In Complexes. (2022). International Journal of Molecular Sciences, 23(19), 11849. [Link]
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Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy, 35(9), 22-26. [Link]
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X-ray crystal structure of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile derivatives
An In-Depth Comparative Guide to the Structural Landscape of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the X-ray crystal structures of derivatives based on the 3-(3,5-dimethyl-1H-pyrazol-1-yl) scaffold. As the precise crystal structure for the propanenitrile derivative is not publicly available, this document focuses on a close structural analog, 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide , for which a complete X-ray diffraction study has been published. By comparing this amide derivative with other structurally characterized pyrazoles, we can extrapolate key structure-property relationships and provide a robust framework for future research and development in this area.
The pyrazole nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast range of biological activities, including anti-inflammatory, antimicrobial, analgesic, and anticancer properties.[1][2][3] The specific orientation of substituents on the pyrazole ring, governed by the solid-state packing and intermolecular interactions, is critical to its function as a pharmacophore.[3] Understanding these three-dimensional arrangements through X-ray crystallography is therefore paramount for rational drug design.
The Propanamide Analog: A Structural Benchmark
The primary reference for our comparison is the X-ray crystal structure of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide (herein referred to as Compound A ).[4] This compound serves as an excellent proxy for the target nitrile derivative, differing only by the terminal amide group (-CONH₂) instead of a nitrile group (-C≡N).
The synthesis of Compound A involves the Michael addition of 3,5-dimethylpyrazole to acrylamide, a straightforward and efficient method for creating the N-substituted propanamide side chain.[4]
Key Structural Features of Compound A
The crystal structure of Compound A reveals a robust three-dimensional network stabilized by a combination of intermolecular hydrogen bonds.[4] Specifically, the amide group acts as both a hydrogen bond donor (N-H) and acceptor (C=O), linking molecules through N—H···N and N—H···O interactions.[4] This extensive hydrogen bonding network is a critical determinant of the crystal packing and the overall stability of the solid-state structure. Weak C-H···O interactions provide additional stabilization.[4]
Comparative Structural Analysis
To understand the potential impact of modifying the propanenitrile side chain, we will compare the structural data of Compound A with another relevant derivative, 3-(3-Chloroanilino)-1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one (herein Compound B ), which features a more complex side chain but shares the same pyrazole core.[5]
| Parameter | Compound A (Propanamide Derivative)[4] | Compound B (Chloroanilino Derivative)[5] |
| Formula | C₈H₁₃N₃O | C₁₄H₁₆ClN₃O |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pbca | P2₁/c |
| Unit Cell (a, Å) | 14.452 | 14.5389 |
| Unit Cell (b, Å) | 33.390 | 7.8731 |
| Unit Cell (c, Å) | 7.4354 | 12.1411 |
| Unit Cell (β, °) | 90 | 102.566 |
| Volume (ų) | 3588.0 | 1356.46 |
| Key Intermolecular Interactions | N—H···N and N—H···O Hydrogen Bonds | N—H···O Hydrogen Bonds, π–π stacking |
Insights from Comparison:
-
Hydrogen Bonding: The primary differentiating factor is the nature of the intermolecular forces. Compound A is dominated by a rich network of hydrogen bonds involving the amide group.[4] In contrast, the target molecule, 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile, lacks the hydrogen bond donating capability of the amide. Its solid-state structure would likely be governed by weaker C-H···N interactions and dipole-dipole interactions of the nitrile group. This would result in a significantly different, and likely less dense, crystal packing arrangement.
-
π–π Stacking: Compound B exhibits π–π stacking between its benzene and pyrazole rings, a stabilizing interaction that is absent in Compound A .[5] This highlights how the introduction of aromatic moieties can fundamentally alter the crystal packing by introducing new intermolecular forces.
-
Conformation: In Compound B , the dihedral angle between the benzene and pyrazole rings is minimal (3.50°), indicating a relatively planar conformation.[5] The flexibility of the propane chain in both Compound A and the target nitrile allows for various conformations, which would be influenced by the crystal packing forces.
Synthesis and Crystallization Protocols
Protocol 1: Synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide (Compound A)
This protocol is adapted from the experimental procedure described in the literature.[4]
Materials:
-
3,5-dimethylpyrazole
-
Acrylamide
-
Sodium hydroxide (NaOH)
-
N,N'-dimethylformamide (DMF)
-
Ethanol
Procedure:
-
A mixture of 3,5-dimethylpyrazole (40 mmol), sodium hydroxide (5 mmol), and 100 ml of DMF is stirred and heated to 373 K (100 °C).
-
A solution of acrylamide (40 mmol) in 20 ml of DMF is added dropwise to the heated mixture.
-
The reaction is maintained at 373 K for 6 hours.
-
After 6 hours, heating is terminated, and the reaction mixture is allowed to cool to room temperature.
-
The cooled mixture is filtered to remove any solids.
-
DMF is removed from the filtrate by vacuum distillation to yield the crude product.
-
Single crystals suitable for X-ray diffraction are obtained by recrystallization from an ethanol solution.[4]
Protocol 2: Proposed Synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile
This is a proposed protocol based on standard cyanoethylation reactions of pyrazoles.
Materials:
-
3,5-dimethylpyrazole
-
Acrylonitrile
-
A basic catalyst (e.g., Triton B or sodium methoxide)
-
An appropriate solvent (e.g., Dioxane or Acetonitrile)
Procedure:
-
Dissolve 3,5-dimethylpyrazole (1 eq) in the chosen solvent.
-
Add a catalytic amount of the basic catalyst.
-
While stirring, add acrylonitrile (1.1 eq) dropwise to the solution. An exothermic reaction may be observed.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours until TLC analysis indicates the consumption of the starting material.
-
Neutralize the catalyst with a dilute acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or distillation to obtain the target propanenitrile.
-
Attempt crystallization from various solvents (e.g., ethanol, ethyl acetate, hexane mixtures) to obtain single crystals.
Protocol 3: General X-Ray Diffraction Workflow
This protocol outlines the standard steps for determining the crystal structure of a synthesized compound.
Procedure:
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer (e.g., a Stoe IPDS II or similar). Data is collected at a controlled temperature (e.g., 173 K or 298 K) using a specific radiation source (e.g., Mo Kα).[5]
-
Data Reduction: The collected diffraction data is processed to correct for factors like absorption.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in geometrically calculated positions.
-
Validation and Deposition: The final structure is validated and can be deposited in a crystallographic database such as the Cambridge Structural Database (CSD).
Visualizing the Scientific Workflow
Caption: Workflow from synthesis to comparative structural analysis.
Caption: Hydrogen bonding in 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide.
Conclusion and Future Outlook
While the crystal structure of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile remains to be determined, a detailed comparative analysis using its close amide analog provides critical insights for researchers. The substitution of the amide group with a nitrile is predicted to fundamentally alter the intermolecular forces, moving from a structure dominated by strong N-H···O/N hydrogen bonds to one governed by weaker dipole-dipole and C-H···N interactions. This change would invariably lead to different crystal packing, which could influence physical properties such as solubility and melting point, as well as biological activity by affecting how the molecule presents itself to a target receptor.
The protocols provided herein offer a clear pathway for the synthesis, crystallization, and structural determination of the target nitrile and other novel derivatives. Future work should focus on obtaining single crystals of the title compound to validate these hypotheses and further enrich our understanding of the structure-property relationships within this versatile class of molecules.
References
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Convenient One‐Pot Synthesis and Biological Evaluation of New 3,5‐Dimethyl‐1H‐pyrazole‐1‐carbothiohydrazide Derivatives as Anti‐Tumor Agents. (n.d.). Semantic Scholar. [Link]
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Naim, M. J., Alam, O., Nawaz, F., Alam, M. J., & Alam, P. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 8(1), 2-17. [Link]
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Kabi, A. K., et al. (2022). Overview on Biological Activities of Pyrazole Derivatives. In Materials Horizons: From Nature to Nanomaterials (pp. 229-306). Springer Singapore. [Link]
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Waghmare, B. G., Gaikwad, N. D., & Patil, P. V. (2012). Synthesis and antimicrobial activity of some new 3, 5-dimethyl azopyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(11), 4886-4890. [Link]
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Gaikwad, S. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]
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Li, J.-L., Lu, Z.-L., & Jin, X.-L. (2009). 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 65(4), o813. [Link]
-
Fun, H.-K., Liau, B.-C., & Chinnakali, K. (2010). 3-(3-Chloroanilino)-1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3138. [Link]
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A Comparative Guide to the Reactivity of 3,5-Dimethylpyrazole and Other Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Pyrazole Chemistry
Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals due to its diverse pharmacological activities.[1][2] The reactivity of the pyrazole ring is of paramount importance as it dictates the ease and regioselectivity of functionalization, a critical aspect in the synthesis of novel drug candidates and other functional materials.[3][4][5] This guide provides an in-depth comparison of the reactivity of 3,5-dimethylpyrazole with other key pyrazole derivatives, supported by experimental data and detailed protocols.
Understanding Pyrazole Reactivity: Electronic and Steric Influences
The reactivity of the pyrazole ring is governed by the interplay of its electronic properties and the nature of its substituents. The pyrazole ring is considered an electron-rich heteroaromatic system, making it susceptible to electrophilic attack.[6] However, the presence of two nitrogen atoms also imparts a degree of basicity and can influence the position of substitution.
Electrophilic Aromatic Substitution: The Primary Reaction Pathway
Electrophilic aromatic substitution (SEAr) is the most common reaction pathway for functionalizing the pyrazole ring. The reaction typically occurs at the C4 position, which is the most electron-rich carbon atom.[7][8][9] This is because the intermediates formed by attack at C3 or C5 are highly unstable.[8]
Key Electrophilic Substitution Reactions Include:
-
Nitration: Introduction of a nitro group (-NO2).
-
Halogenation: Introduction of a halogen atom (e.g., -Br, -Cl).
-
Sulfonation: Introduction of a sulfonic acid group (-SO3H).
-
Acylation: Introduction of an acyl group (-COR).
Nucleophilic Aromatic Substitution: A Less Common but Important Pathway
While less common due to the electron-rich nature of the pyrazole ring, nucleophilic aromatic substitution (SNAr) can occur.[10] This reaction is typically facilitated by the presence of strong electron-withdrawing groups on the pyrazole ring, which activate the ring towards nucleophilic attack.[10]
Comparative Reactivity Analysis: 3,5-Dimethylpyrazole vs. Other Pyrazoles
The presence of substituents on the pyrazole ring significantly influences its reactivity. This section compares the reactivity of 3,5-dimethylpyrazole with the parent pyrazole and pyrazoles bearing electron-withdrawing groups.
The Activating Effect of Methyl Groups in 3,5-Dimethylpyrazole
The two methyl groups at the C3 and C5 positions of 3,5-dimethylpyrazole are electron-donating groups. Through an inductive effect, they increase the electron density of the pyrazole ring, making it more susceptible to electrophilic attack compared to the unsubstituted pyrazole. This enhanced reactivity is a key feature of 3,5-dimethylpyrazole.
Kinetic studies on the aqueous bromination of pyrazoles provide quantitative evidence for this activating effect. The rate coefficient for the bromination of 3,5-dimethylpyrazole is significantly higher than that of pyrazole and 1-methylpyrazole, indicating a much faster reaction.[11]
| Compound | Rate Coefficient (k₂⁰) for Bromination (dm³ mol⁻¹ s⁻¹) |
| Pyrazole | 3.8 x 10⁵ |
| 1-Methylpyrazole | 8.0 x 10⁵ |
| 3,5-Dimethylpyrazole | 1.4 x 10⁹ |
Table 1: Comparative rate coefficients for the aqueous bromination of pyrazoles at 25°C. Data sourced from the Australian Journal of Chemistry.[11]
This enhanced reactivity makes 3,5-dimethylpyrazole a valuable synthon for the preparation of various derivatives. For instance, it readily undergoes nitration at the C4 position in high yield.[12][13]
The Deactivating Effect of Electron-Withdrawing Groups
In contrast to the activating effect of methyl groups, electron-withdrawing groups (EWGs) such as nitro (-NO2) or formyl (-CHO) groups decrease the electron density of the pyrazole ring. This deactivation makes the ring less reactive towards electrophilic substitution. However, the presence of EWGs can facilitate nucleophilic aromatic substitution by stabilizing the negatively charged intermediate.[10]
Experimental Protocols: A Practical Guide
To provide a practical understanding of the reactivity differences, detailed protocols for key electrophilic substitution reactions are provided below. These protocols are based on established literature procedures and are intended for researchers with appropriate laboratory training.
Protocol 1: Nitration of 3,5-Dimethylpyrazole
This protocol describes the synthesis of 3,5-dimethyl-4-nitropyrazole.
Materials:
-
3,5-Dimethylpyrazole
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Beaker
-
Magnetic Stirrer
Procedure:
-
In a beaker, carefully add 3,5-dimethylpyrazole to concentrated sulfuric acid while cooling in an ice bath and stirring.
-
Slowly add concentrated nitric acid to the mixture, maintaining the temperature below 10°C.
-
After the addition is complete, continue stirring at room temperature for 1-2 hours.
-
Pour the reaction mixture onto crushed ice.
-
Collect the precipitated product by filtration, wash with cold water, and dry.
Expected Yield: High yields of 3,5-dimethyl-4-nitropyrazole are typically obtained.[12][13]
Protocol 2: Bromination of Pyrazole
This protocol describes the synthesis of 4-bromopyrazole.
Materials:
-
Pyrazole
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve the pyrazole in dimethylformamide in a round-bottom flask and cool the solution to 0°C in an ice bath.[14]
-
Add N-bromosuccinimide (NBS) in small portions over a period of 20 minutes while stirring.[14]
-
Continue stirring at 0°C for an additional 30 minutes.[14]
-
Allow the reaction to warm to room temperature and monitor its completion using an appropriate analytical technique (e.g., TLC).[14]
-
Upon completion, the product can be isolated by standard workup procedures.
Visualization of Reaction Pathways
To illustrate the concepts discussed, the following diagrams created using the DOT language depict key reaction pathways and logical relationships.
Caption: General mechanism for electrophilic substitution on the pyrazole ring.
Caption: Comparative reactivity of pyrazoles towards electrophilic substitution.
Conclusion: Tailoring Reactivity for Drug Discovery
The reactivity of the pyrazole scaffold can be finely tuned through the strategic placement of substituents. 3,5-Dimethylpyrazole, with its electron-donating methyl groups, exhibits enhanced reactivity towards electrophilic substitution, making it a versatile building block for the synthesis of a wide array of functionalized pyrazoles.[11][15] Conversely, pyrazoles bearing electron-withdrawing groups are less reactive towards electrophiles but can undergo nucleophilic substitution.[10] A thorough understanding of these reactivity patterns is crucial for researchers in the field of drug development, enabling the rational design and efficient synthesis of novel pyrazole-based therapeutic agents.[5][16]
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A. El-Sayed, et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 134. [Link]
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Scribd. (n.d.). Complete Electrophilic Substitution Reactions Pyrazole. Retrieved from [Link]
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M. A. P. Martins, et al. (2007). Introduction of N‐Containing Heterocycles into Pyrazole by Nucleophilic Aromatic Substitution. Journal of Heterocyclic Chemistry, 44(4), 841-845. [Link]
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A. F. K. Amer, et al. (2004). First Nucleophilic Aromatic Substitution of Annelated Pyrazole. Organic Letters, 6(18), 3043-3046. [Link]
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A. El-Sayed, et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 134. [Link]
-
S. K. Guchhait, et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6529. [Link]
-
SlideShare. (2018). Pyrazole. Retrieved from [Link]
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H. Beyzaei, et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. Chemical Reviews Letters, 8, 867-882. [Link]
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S. G. R. Guin, et al. (2014). Selective Boc-Protection and Bromination of Pyrazoles. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 313-316). Royal Society of Chemistry. [Link]
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B. F. Cravatt, et al. (2011). N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases. Bioorganic & Medicinal Chemistry Letters, 21(16), 4887-4891. [Link]
-
M. K. R. Wasielewski, et al. (2025). Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. Green Chemistry. [Link]
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M. Zora, et al. (2011). Synthesis of Pyrazoles via Electrophilic Cyclization. The Journal of Organic Chemistry, 76(11), 4576-4583. [Link]
-
X. Chen, et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(10), 4069. [Link]
-
S. Trofimenko. (1967). The Bromination of Pyrazabole. DTIC. [Link]
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University of Bath. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity. Retrieved from [Link]
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M. L. S. Cristiano, et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4619. [Link]
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H. M. Hassaneen, et al. (2012). Synthesis, Cyclization and Nucleophilic Substitution Reactions of Substituted Pyrazole Carboxylic Acid. Zeitschrift für Naturforschung B, 67(10), 1039-1046. [Link]
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B. R. Davis, et al. (1974). Kinetics, stoicheiometry, and mechanism in the bromination of aromatic heterocycles. I. Aqueous bromination of pyrazole, 1-methylpyrazole, and 3,5-dimethylpyrazole. Australian Journal of Chemistry, 27(9), 1917-1925. [Link]
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V. V. Bon, et al. (2023). CuBr2 AS A BROMINATION AGENT OF PYRAZOLE-BASED LIGAND: SYNTHESIS OF COPPER(II) COORDINATION COMPOUNDS BY OXIDATIVE DISSOLUTION OF COPPER POWDER IN ORGANIC SOLVENTS. Journal of Chemistry and Technologies, 31(4), 541-551. [Link]
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biological activity of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile versus other pyrazoles
An In-Depth Comparative Guide to the Biological Activity of Pyrazole Derivatives: 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile in Context
Introduction: The Pyrazole Scaffold as a Cornerstone of Modern Medicinal Chemistry
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in the landscape of drug discovery.[1][2] Its remarkable versatility allows it to serve as the core structural motif for compounds targeting a vast spectrum of biological pathways. This has led to the development of blockbuster drugs for inflammatory diseases, cancer, viral infections, and cardiovascular conditions.[2][3][4] The biological activity of a pyrazole derivative is not inherent to the ring itself but is exquisitely dictated by the nature and arrangement of its substituents. This guide provides a comparative analysis, placing the relatively simple derivative, 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile , in context with highly successful, mechanistically diverse pyrazole-based drugs. By examining their contrasting biological activities and mechanisms of action, we can illuminate the critical principles of structure-activity relationships (SAR) that govern this potent chemical class.
Focus Compound: 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile
Structure and Synthesis: 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile is characterized by a core 3,5-dimethylpyrazole ring N-substituted with a propanenitrile group. This molecule is often synthesized as a precursor or intermediate for creating more complex heterocyclic systems.[5] Its relative simplicity makes it an excellent baseline for understanding how additional functionalization dramatically alters biological function.
Reported Biological Activity: While not a widely commercialized therapeutic agent itself, derivatives of 3,5-dimethyl pyrazole have demonstrated a range of biological activities, most notably in the antimicrobial domain.[6][7] Studies on structurally related azopyrazole derivatives have shown moderate activity against various bacterial strains when compared to standard antibiotics like ciprofloxacin.[6] The nitrile group and the dimethylated pyrazole core provide a foundational structure whose potential can be explored through various biological assays.
A logical first step in assessing the potential of a novel compound like this is a standardized screening workflow.
Caption: Workflow for evaluating the biological activity of a novel pyrazole derivative.
Comparative Analysis with Archetypal Pyrazole-Based Drugs
To truly understand the biological potential of the pyrazole scaffold, we will compare our focus compound to three landmark drugs, each with a distinct mechanism of action targeting different physiological systems.
Celecoxib (Celebrex®): The Anti-Inflammatory Powerhouse
Mechanism of Action: Celecoxib is a diaryl-substituted pyrazole renowned for its potent and selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[8][9] COX enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[10][11] While COX-1 is constitutively expressed and plays a protective role in the gastrointestinal tract, COX-2 is induced at sites of inflammation.[11] By selectively targeting COX-2, Celecoxib reduces inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs like ibuprofen.[3][9]
The polar sulfonamide side chain of Celecoxib is crucial for its selectivity, as it binds to a hydrophilic pocket near the active site of COX-2, a feature absent in COX-1.[9][10]
Caption: Celecoxib's mechanism of action via selective COX-2 inhibition.
Structural Contrast: Unlike the simple propanenitrile substitution on our focus compound, Celecoxib features two large aryl groups and a benzenesulfonamide moiety. These complex substitutions are directly responsible for its high-affinity, selective binding to the COX-2 active site, a capability that 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile lacks.
Sildenafil (Viagra®): A Revolution in Vasodilation
Mechanism of Action: Sildenafil operates in a completely different biological sphere by selectively inhibiting phosphodiesterase type 5 (PDE5).[12][13] PDE5 is the primary enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis.[14] During sexual stimulation, nitric oxide (NO) is released, which activates guanylate cyclase to produce cGMP. Elevated cGMP levels lead to smooth muscle relaxation and vasodilation, causing an erection.[13][15] By blocking PDE5, Sildenafil prevents the breakdown of cGMP, thereby enhancing and prolonging the vasodilatory effect of NO.[12][14]
Caption: Sildenafil's mechanism of action via PDE-5 inhibition.
Structural Contrast: Sildenafil's structure, which incorporates a fused pyrazolo[4,3-d]pyrimidine ring system, is designed to mimic the structure of cGMP.[13] This structural similarity allows it to act as a competitive inhibitor at the PDE5 active site. The simple alkyl nitrile of our focus compound bears no resemblance to cGMP and would not be expected to have any significant activity against PDE5.
Rimonabant (Acomplia®): Targeting the Endocannabinoid System
Mechanism of Action: Rimonabant, though withdrawn from the market due to psychiatric side effects, is a seminal example of a pyrazole-based receptor antagonist.[16][17] It was designed as a selective antagonist or inverse agonist of the cannabinoid receptor type 1 (CB1).[17][18] The endocannabinoid system, including the CB1 receptor, plays a crucial role in regulating appetite and energy balance.[16][19] By blocking the CB1 receptor in the brain and peripheral organs, Rimonabant was shown to decrease appetite and promote weight loss.[18][20]
Structural Contrast: The structure-activity relationships for CB1 antagonists are well-defined. Potent activity requires specific substitutions at the 1, 3, and 5-positions of the pyrazole ring, typically including a 2,4-dichlorophenyl group at N1, a piperidinyl carboxamide at C3, and a para-substituted phenyl ring at C5.[21][22] These bulky, lipophilic groups are essential for high-affinity binding to the CB1 receptor. 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile lacks all of these critical features and would have no predicted affinity for the CB1 receptor.
Quantitative Data Summary
The following table summarizes the key differences in the biological profiles of these compounds.
| Compound | Primary Target | Biological Activity | Potency (IC50) | Therapeutic Area |
| 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile | Not established; potential antimicrobial targets | Antimicrobial (predicted/reported for analogs) | Data not widely available | Investigational |
| Celecoxib | Cyclooxygenase-2 (COX-2)[3] | Anti-inflammatory, Analgesic[8] | ~0.02 µM (for some derivatives)[3] | Arthritis, Pain[9] |
| Sildenafil | Phosphodiesterase-5 (PDE5)[12] | Vasodilation[13] | ~3.5 nM[13] | Erectile Dysfunction[15] |
| Rimonabant | Cannabinoid Receptor 1 (CB1)[18] | Appetite Suppression[16] | ~1.8 nM (Ki)[21] | Obesity (Withdrawn)[16] |
Experimental Protocols
To ensure scientific integrity, the claims made about the biological activities of pyrazoles are validated through standardized in vitro assays.
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the selectivity and potency of a compound as a COX inhibitor.
Objective: To measure the IC50 values of a test compound against COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are prepared in a suitable assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Compound Preparation: The test compound (e.g., Celecoxib, or our focus compound) is serially diluted in DMSO to create a range of concentrations.
-
Assay Reaction: In a 96-well plate, the enzyme, a heme cofactor, and the test compound are pre-incubated for 10 minutes at room temperature.
-
Initiation: The reaction is initiated by adding arachidonic acid as the substrate.
-
Detection: The plate is incubated for a short period (e.g., 5 minutes), and the reaction is terminated. The amount of prostaglandin E2 (PGE2) produced is quantified using a commercial ELISA (Enzyme-Linked Immunosorbent Assay) kit.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a DMSO control. The IC50 value is determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
Causality: The choice of quantifying PGE2 is because it is a primary product of the COX pathway and a key inflammatory mediator. Comparing the IC50 values for COX-1 and COX-2 allows for the calculation of a selectivity index, which is a critical parameter for predicting the gastrointestinal safety profile of an NSAID.[3]
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This assay determines the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.
Methodology:
-
Bacterial Inoculum Preparation: A standardized suspension of the target bacterium (e.g., E. coli, S. aureus) is prepared in a cation-adjusted Mueller-Hinton Broth (CAMHB) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: The test compound is serially diluted across a 96-well microtiter plate using the broth as the diluent.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive (broth + bacteria) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a plate reader.
Causality: This method provides a quantitative measure of a compound's bacteriostatic activity. It is a gold-standard method used to screen for new antimicrobial agents and is essential for establishing a baseline of activity before more complex mechanistic studies are undertaken.
Conclusion: The Power of Substitution in Pyrazole-Based Drug Design
This guide demonstrates the profound impact of chemical substitution on the biological activity of the pyrazole scaffold. While 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile represents a simple, potentially antimicrobial building block, its activity profile is fundamentally different from that of highly functionalized, clinically proven drugs.
-
Celecoxib achieves its anti-inflammatory effect through large aryl and sulfonamide groups tailored to the specific topology of the COX-2 active site.[9][10]
-
Sildenafil leverages a fused ring system that mimics the endogenous substrate of the PDE5 enzyme to produce its vasodilatory effects.[13]
-
Rimonabant relies on a precise arrangement of bulky, lipophilic substituents to antagonize the CB1 receptor with high affinity.[21]
The journey from a simple pyrazole core to a potent and selective therapeutic agent is a testament to the power of medicinal chemistry and the principles of rational drug design. The stark contrast between our focus compound and these established drugs underscores that the "biological activity of pyrazoles" is not a monolith but a vast, tunable landscape where SAR is the guiding principle for innovation.[23]
References
- Sildenafil is a selective inhibitor of cGMP-specific phosphodiesterase (PDE-5). Penile erection involves relaxation of the corpus cavernosum, an event mediated by NO and cGMP. The biological actions of cGMP are terminated by phosphodiesterase enzymes and PDE-5 is the major cGMP metabolising enzyme in this tissue. (Source: PubMed, )
- Celecoxib is chemically designated 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide and is a diaryl-substituted pyrazole. The mechanism of celecoxib's action is due to the selective inhibition of cyclooxygenase-2 (COX-2), responsible for prostaglandin synthesis, an integral part of the pain and inflammation pathway.
- Celecoxib prevents the synthesis of a chemical called prostaglandin by inhibiting an enzyme called cyclooxygenase 2 (COX-2). Prostaglandins are important mediators of pain and inflammation in the body. (Source: News-Medical.Net, )
- Sildenafil protects cyclic guanosine monophosphate (cGMP) from degradation by cGMP-specific phosphodiesterase type 5 (PDE5) in the corpus cavernosum. (Source: Wikipedia, )
- Celecoxib is a highly selective reversible inhibitor of the COX-2 isoform of cyclooxygenase. It binds with its polar sulfonamide side chain to a hydrophilic side pocket region close to the active COX-2 binding site. (Source: Wikipedia, )
- Sildenafil is a selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5). When sexual stimulation causes local release of NO, inhibition of PDE5 by sildenafil increases concentrations of cGMP in the corpus cavernosum. (Source: fda.gov, )
- Pyrazole derivatives are pivotal in medicinal chemistry, renowned for their anti-inflammatory prowess. Mechanisms including COX inhibition, cytokine modulation, NF-κB suppression, and LOX inhibition are detailed. A 2023 study reported a 3-(trifluoromethyl)-5-arylpyrazole with IC50 = 0.02 μM (COX-2). (Source: Authorea, )
- Pyrazoles constitute a principal heterocyclic family exhibiting a wide range of chemical, biological, agrochemical and pharmacological properties. (Source: PubMed Central, )
- Pyrazole-based chalcone hybrids are notable in medicinal chemistry for their potential biological activity.
- Celecoxib (Celebrex) is a selective cycloxygenase-2 (PTGS2/ COX-2) inhibitor used for treatment of osteoarthritis and rheumatoid arthritis. It acts by reducing prostaglandin synthesis through inhibition of COX-2. (Source: ClinPGx, )
- Sildenafil, commonly known by its trade name Viagra, is a medication primarily used for the treatment of ED in men. It belongs to a class of drugs called phosphodiesterase type 5 (PDE5) inhibitors. (Source: ChemicalBook, )
- Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that specifically targets and inhibits the enzyme cyclooxygenase-2 (COX-2). COX-2 is inducible and is primarily expressed at sites of inflammation.
- Rimonabant acts as a blockade for endocannabinoid receptors found in the brain and peripheral organs that play an important role on carbohydrate and fat metabolism.
- Structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity included (a) a para-substituted phenyl ring at the 5-position, (b) a carboxamido group at the 3-position, and (c) a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring. (Source: Journal of Medicinal Chemistry, )
- As a potent, specific antagonist for the brain cannabinoid receptor (CB1), the biarylpyrazole N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2, 4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A; 1)
- Pyrazole and pyrazole derivatives have always constituted a privileged family of five-membered nitrogen-containing heterocycles, and the versatility of their structure, together with the wide spectrum of their biological activities, have made them of considerable interest in medicinal chemistry.
- Rimonabant is the first drug to target the endocannabinoid (CB) pathway by inhibiting the actions of anandamide and 2-archidonyl-glycerol on CB1 receptors. (Source: PubMed, )
- The substitution, replacement, or removal of functional groups on a pyrazole ring appears consistent with diverse molecular interactions, efficacy, and potency of these analogs. (Source: Frontiers, )
- Rimonabant specifically targets the CB1 receptors. It acts as a selective CB1 receptor antagonist or inverse agonist.
- Rimonabant is a drug that acts as a blockade for endocannabinoid receptors found in the brain and peripheral organs that play an important role on carbohydrate and fat metabolism.
- The expression of the cannabinoid type 1 (CB(1)) receptor in both brain and peripheral tissues suggests that selective antagonism at this receptor could target multiple tissues involved in metabolic homeostasis. (Source: PubMed, )
- Pyrazole-possessing kinase inhibitors play a crucial role in various disease areas, especially in many cancer types such as lymphoma, breast cancer, melanoma, cervical cancer, and others in addition to inflammation and neurodegener
- The synthesis of some new 3, 5-dimethyl azopyrazole derivatives has been carried out. Some of these compounds show moderate antimicrobial activity as compared to the known reference drug ciprofloxacin. (Source: JOCPR, )
- 3-(3,5-Dimethyl-1H -pyrazol-1-yl)-3-oxopropanenitrile 1 was used as a cyanoacetylating agent for synthesis of the acetanilide derivative 3.
- Chovatia et al. have reported the synthesis of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives and these compounds were tested in vitro for their anti-tubercular and anti-microbial properties. (Source: PubMed Central, )
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A Senior Application Scientist's Guide to the Validation of Synthetic Routes for Substituted Pyrazoles
Introduction: The Enduring Relevance of the Pyrazole Scaffold
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry and drug development.[1][2] Its remarkable versatility and ability to participate in various biological interactions have cemented its status as a "privileged scaffold." Compounds incorporating this nucleus exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anti-cancer, and anticonvulsant properties.[2][3][4] Notable blockbuster drugs such as Celecoxib (anti-inflammatory) and Rimonabant (anti-obesity) feature a pyrazole core, underscoring its significance.[4][5]
Given this importance, the efficient and reliable synthesis of substituted pyrazoles is a critical task for researchers. The choice of synthetic route directly impacts yield, purity, cost, scalability, and, crucially, the accessible chemical diversity for structure-activity relationship (SAR) studies. This guide provides an in-depth comparison of classical and contemporary methods for pyrazole synthesis, offering the experimental data and procedural rationale necessary for researchers to select and validate the optimal route for their specific target molecules.
Pillar 1: The Knorr Pyrazole Synthesis - A Timeless Workhorse
First reported by Ludwig Knorr in 1883, the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative remains one of the most direct and widely used methods for constructing the pyrazole ring.[6][7][8] Its enduring popularity stems from the ready availability of starting materials and the often straightforward reaction conditions.[9]
Mechanistic Rationale
The reaction proceeds via a cascade of condensation and cyclization steps. The fundamental causality involves the nucleophilic attack of the hydrazine nitrogen onto one of the carbonyl carbons, followed by an intramolecular cyclization and subsequent dehydration to yield the stable, aromatic pyrazole ring.[8][10][11] The reaction is typically catalyzed by acid, which serves to protonate a carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon for the initial nucleophilic attack.[11][12]
The Regioselectivity Challenge
A critical consideration in the Knorr synthesis is regioselectivity. When an unsymmetrical 1,3-dicarbonyl compound is reacted with a substituted hydrazine, a mixture of two constitutional isomers can be formed.[6][13] The reaction outcome is often dictated by the relative reactivity of the two carbonyl groups and the reaction conditions. For instance, in a β-ketoester, the ketone is generally more electrophilic than the ester, leading to preferential initial attack at the ketone position.[14] However, this is not always definitive, and separating the resulting isomers can be a significant purification challenge.
Pillar 2: Synthesis from α,β-Unsaturated Carbonyls
An alternative and powerful strategy involves the reaction of α,β-unsaturated aldehydes and ketones (including chalcones) with hydrazines.[13][15] This method is particularly valuable as the starting materials are readily synthesized via Aldol or Claisen-Schmidt condensations.
The reaction typically proceeds in two stages:
-
Michael Addition & Cyclization: The hydrazine first acts as a nucleophile, adding to the β-carbon of the unsaturated system. This is followed by an intramolecular condensation with the carbonyl group to form a 5-membered pyrazoline ring (a non-aromatic, partially saturated intermediate).[9][16]
-
Oxidation: The pyrazoline intermediate is then oxidized to the corresponding aromatic pyrazole.[9][17] This aromatization step is crucial and can be achieved using a variety of oxidizing agents, adding a step to the overall workflow but providing a reliable route to the final product.
Pillar 3: Modern Methodologies - Enhancing Efficiency and Control
While classical methods are robust, modern advancements have focused on accelerating reaction rates, improving yields, and addressing challenges like regioselectivity.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology.[18] By utilizing microwave irradiation instead of conventional heating, reactions can be completed in minutes rather than hours, often with significantly higher yields and purity.[18] This is attributed to efficient and uniform heating of the reaction medium.
Catalytic Innovations
The development of novel catalysts has also refined pyrazole synthesis. For example, the use of nano-ZnO as a heterogeneous, environmentally friendly catalyst has been shown to produce 1,3,5-substituted pyrazoles in excellent yields (up to 95%) with short reaction times and simple work-up procedures.[6][13][19] These catalytic systems are often recyclable, aligning with the principles of green chemistry.
Comparative Data Analysis: A Head-to-Head Validation
To provide a clear validation framework, the following table summarizes key performance indicators for different synthetic approaches. The data is compiled from representative literature procedures and highlights the trade-offs between methods.
| Method | Key Reactants | Typical Conditions | Reaction Time | Yield Range | Key Advantages | Key Disadvantages |
| Knorr Synthesis (Conventional) | 1,3-Dicarbonyl, Hydrazine | Acetic acid, ethanol, reflux | 1 - 4 hours | 70-95%[9][14] | Readily available starting materials, simple procedure. | Potential lack of regioselectivity with unsymmetrical substrates.[9][13] |
| From α,β-Unsaturated Carbonyls | Chalcone, Hydrazine | Ethanol, reflux | 4 - 8 hours | 66-88%[6][9] | Wide availability of starting materials. | Requires an additional oxidation step to achieve aromatization.[9] |
| Knorr Synthesis (Microwave) | 1,3-Dicarbonyl, Hydrazine | Glacial acetic acid, microwave irradiation | 5 - 10 minutes | 91-98%[18] | Drastically reduced reaction time, often higher yields. | Requires specialized microwave reactor equipment.[18] |
| 1,3-Dipolar Cycloaddition | Nitrile Imine, Alkyne | Base-mediated, room temp. | 2 - 12 hours | 70-86%[6][9] | High regioselectivity, mild conditions. | Starting materials (e.g., hydrazonoyl halides) can be less accessible. |
Experimental Protocols: Validated Methodologies
The following protocols provide detailed, step-by-step instructions for synthesizing a representative substituted pyrazole using both conventional and microwave-assisted Knorr methodologies.
Protocol 1: Conventional Reflux Synthesis of 3-phenyl-1H-pyrazol-5-ol
This protocol is a classic Knorr-type condensation of a β-ketoester with hydrazine, a self-validating system due to the high stability and crystallinity of the pyrazolone product.
Materials:
-
Ethyl benzoylacetate (1.0 eq)
-
Hydrazine hydrate (2.0 eq)
-
1-Propanol
-
Glacial Acetic Acid (catalytic, ~3 drops)
-
Deionized Water
Procedure:
-
To a 20-mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl benzoylacetate (1.0 mmol, 192 mg).
-
Add 1-propanol (3 mL) to dissolve the starting material.
-
Add hydrazine hydrate (2.0 mmol, 100 mg) dropwise with stirring.
-
Add 3 drops of glacial acetic acid to catalyze the reaction.
-
Heat the reaction mixture to reflux (approx. 100°C) using a heating mantle or oil bath.[14]
-
Maintain reflux for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Mobile Phase: 30% Ethyl Acetate / 70% Hexane). The disappearance of the ethyl benzoylacetate spot indicates reaction completion.
-
Once the reaction is complete, remove the heat source and add deionized water (10 mL) to the hot solution while stirring. A precipitate will form.[14]
-
Allow the mixture to cool to room temperature, then place it in an ice bath for 15 minutes to maximize crystallization.
-
Collect the solid product by vacuum filtration using a Büchner funnel. Wash the product with a small amount of cold water.
-
Dry the product in a desiccator to a constant weight. The expected yield of the pure pyrazolone is typically high.[9][14]
Protocol 2: Microwave-Assisted Synthesis of 1,5-Diarylpyrazoles
This protocol demonstrates the significant acceleration in reaction time and improvement in yield achievable with microwave technology for the synthesis of pyrazoles from chalcones.
Materials:
-
Chalcone (e.g., 1,3-diphenylprop-2-en-1-one) (1.0 eq)
-
Phenylhydrazine hydrochloride (1.2 eq)
-
Glacial Acetic Acid
Procedure:
-
In a 10-mL microwave process vial, combine the chalcone (1.0 mmol, 208 mg) and phenylhydrazine hydrochloride (1.2 mmol, 173 mg).
-
Add glacial acetic acid (2 mL) to serve as both the solvent and catalyst.
-
Seal the vial with a septum cap.
-
Place the vial in the cavity of a scientific microwave reactor.
-
Irradiate the mixture at a constant temperature of 118°C for 5-10 minutes. The reaction progress can be monitored by TLC.
-
After the irradiation cycle is complete, the instrument will automatically cool the vial to room temperature using compressed air.[18]
-
Carefully uncap the vial in a fume hood. Pour the reaction mixture into a beaker containing ice-cold water (20 mL).
-
Stir the mixture until a solid precipitate forms.
-
Collect the crude product by vacuum filtration, washing with cold water.
-
Purify the product by recrystallization from ethanol to afford the desired 1,3,5-triphenyl-1H-pyrazole.[18]
Conclusion and Route Selection
The validation of a synthetic route for substituted pyrazoles requires a careful analysis of project-specific needs.
The Knorr synthesis is an excellent starting point for its simplicity and use of common reagents. For rapid library synthesis and optimization, microwave-assisted methods offer unparalleled advantages in speed and efficiency.[18] When absolute control over regiochemistry is paramount, more sophisticated methods like 1,3-dipolar cycloadditions should be considered. By understanding the causality behind each method and leveraging comparative data, researchers can confidently select and validate a synthetic route that is robust, efficient, and tailored to their drug discovery and development goals.
References
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). National Center for Biotechnology Information (PMC). [Link]
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Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]
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Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). National Center for Biotechnology Information (PMC). [Link]
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A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (2020). Scientific Research Publishing. [Link]
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Recent Advances in the Synthesis of Pyrazoles. A Review. (2010). Taylor & Francis Online. [Link]
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Reported synthesis of various substituted pyrazoles. (2021). ResearchGate. [Link]
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synthesis of pyrazoles. (2019). YouTube. [Link]
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Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. [Link]
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Synthesis, Reactions and Medicinal Uses of Pyrazole. (2022). Pharmaguideline. [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). MDPI. [Link]
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A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. (2025). ResearchGate. [Link]
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Synthesis, Characterization and Biological evaluation of substituted Pyrazole derivatives. (2018). Slideshare. [Link]
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Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (2022). National Center for Biotechnology Information (PMC). [Link]
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Knorr pyrazole synthesis. (2023). Name-Reaction.com. [Link]
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Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. (2016). National Center for Biotechnology Information. [Link]
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Knorr Pyrazole Synthesis. (N.D.). S. V. K. M’s Institute of Pharmacy, Dhule. [Link]
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Knorr Pyrazole Synthesis. (N.D.). Chem Help Asap. [Link]
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Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (2022). Bentham Science. [Link]
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Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (2018). National Center for Biotechnology Information (PMC). [Link]
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A Senior Application Scientist's Guide to Comparing Catalysts for Pyrazole N-Alkylation
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Importance of the N-Alkyl Pyrazole Scaffold
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of FDA-approved drugs and agrochemicals, including celecoxib (anti-inflammatory), lorlatinib (anti-cancer), and various fungicides.[1][2] N-alkylation of the pyrazole ring is a critical and frequently employed strategy to modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby fine-tuning its pharmacological profile.[3]
However, the N-alkylation of unsymmetrically substituted pyrazoles presents a persistent challenge: the two nitrogen atoms in the ring often exhibit similar nucleophilicity, leading to the formation of regioisomeric mixtures that can be difficult and costly to separate.[1][2][4] The choice of catalyst is therefore paramount, not only for driving the reaction to completion but, more importantly, for controlling this regioselectivity.
This guide provides an in-depth comparison of various catalytic systems for pyrazole N-alkylation. We will move beyond simple protocols to explore the underlying mechanisms and rationale for catalyst selection, empowering you to make informed decisions for your specific synthetic challenges. We will examine classical base-mediated approaches, phase-transfer catalysis, modern transition-metal systems, acid-catalyzed methods, and cutting-edge biocatalytic strategies, supported by experimental data and detailed protocols.
The Foundation: Classical Base-Mediated N-Alkylation
The most traditional approach to pyrazole N-alkylation relies on the stoichiometric use of a base to deprotonate the pyrazole N-H, generating a nucleophilic pyrazolate anion that subsequently reacts with an alkyl halide electrophile.[1][5]
Causality Behind Experimental Choices: The choice of base and solvent is critical and interdependent. Strong, non-nucleophilic bases like sodium hydride (NaH) are highly effective for complete deprotonation, particularly for less acidic pyrazoles.[3][4] The reaction is typically run in anhydrous polar aprotic solvents like DMF or THF to ensure the solubility of the pyrazolate salt and prevent quenching by protic impurities. Weaker bases, such as potassium carbonate (K₂CO₃), can also be effective, often requiring higher temperatures but offering a milder alternative that can sometimes influence regioselectivity.[2][6] The regiochemical outcome is often governed by a delicate balance of steric effects, where the alkylating agent preferentially attacks the less hindered nitrogen atom.[4]
Caption: General workflow for classical base-mediated pyrazole N-alkylation.
Experimental Protocol: N1-Selective Alkylation using Sodium Hydride[3][4]
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen), add a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous N,N-Dimethylformamide (DMF).
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a solution of the substituted pyrazole (1.0 equivalent) in anhydrous DMF dropwise to the NaH suspension.
-
Anion Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation of the pyrazole nitrogen.
-
Alkylation: Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully cool the mixture to 0 °C and quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Work-up: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter the mixture, concentrate the solvent under reduced pressure, and purify the crude product by silica gel column chromatography to isolate the desired N-alkylated product.
Phase-Transfer Catalysis (PTC): A Greener, Efficient Alternative
Phase-transfer catalysis (PTC) offers a highly efficient and often more environmentally friendly method for N-alkylation.[7] This technique is particularly valuable for reactions involving a water-soluble base (like KOH) and an organic-soluble pyrazole, facilitating the transfer of the pyrazolate anion into the organic phase for reaction.
Mechanism & Rationale: A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), forms an ion pair with the pyrazolate anion generated in the aqueous or solid phase.[8] This lipophilic ion pair is soluble in the organic phase (or the liquid alkyl halide itself), where it can react with the electrophile. The catalyst then returns to the aqueous/solid phase to repeat the cycle. The key advantage is the ability to use inexpensive bases and often eliminate the need for anhydrous organic solvents, leading to high yields and simplified work-up procedures.[6][8][9] This method has been shown to be particularly effective for producing high yields of N-methylpyrazole, which can be lost during work-up due to co-distillation with solvents in other methods.[8]
Caption: Catalytic cycle for pyrazole N-alkylation via Phase-Transfer Catalysis.
Performance Data: PTC N-Alkylation of Pyrazole (Solvent-Free)[8]
| Alkylating Agent | Base | Temperature (°C) | Time (h) | Yield (%) |
| CH₃I | KOH | 70 | 0.5 | 92 |
| C₂H₅I | KOH | 80 | 0.5 | 95 |
| n-C₄H₉Br | KOH | 100 | 2 | 90 |
| Benzyl Chloride | KOH | 110 | 1.5 | 98 |
| Propargyl Bromide | K₂CO₃ | 80 | 1.5 | 85 (N1-propargyl) |
| Propargyl Bromide | KOH | 80 | 0.5 | 80 (N1-allenyl) |
Data synthesized from Diez-Barra, E., et al. (1990).[8] This table highlights the high efficiency and versatility of the PTC method. It also demonstrates how the choice of base (KOH vs. K₂CO₃) can be used to control the outcome of reactions with sensitive substrates like propargyl bromide.[8]
Experimental Protocol: Solvent-Free PTC N-Alkylation[8]
-
Mixing: In a round-bottom flask, thoroughly mix the pyrazole (1.0 eq.), the appropriate alkyl halide (1.0 eq.), powdered potassium hydroxide (KOH), and tetrabutylammonium bromide (TBAB, 3 mol%).
-
Reaction: Stir the mixture vigorously at the temperature indicated in the table above (70-110 °C).
-
Monitoring: Follow the reaction progress by TLC or GC analysis.
-
Work-up: Upon completion, cool the reaction mixture. Add water and extract with an appropriate organic solvent (e.g., dichloromethane or ether).
-
Purification: Dry the organic phase over a drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The N-alkylpyrazole is often obtained in high purity, but can be further purified by distillation or chromatography if necessary.
Transition-Metal Catalysis: Advanced and Atom-Economical Routes
Transition-metal catalysis, particularly with palladium, has opened new avenues for N-alkylation that offer high efficiency and unique reaction pathways, such as the "borrowing hydrogen" strategy.[10][11]
Mechanism & Rationale (Borrowing Hydrogen): This elegant and atom-economical process uses an alcohol as the alkylating agent, generating only water as a byproduct.[10] The palladium catalyst first facilitates the dehydrogenation of the alcohol to form an aldehyde intermediate. This aldehyde then undergoes condensation with the pyrazole to form an N-acylated intermediate or iminium species. In the final step, the palladium hydride species, which "borrowed" the hydrogen from the alcohol, reduces the intermediate to yield the N-alkylated product and regenerates the catalyst.[10] This approach avoids the use of alkyl halides, reducing waste and offering a greener synthetic route.
Caption: Simplified catalytic cycle for Pd-catalyzed "Borrowing Hydrogen" N-alkylation.
Another powerful palladium-catalyzed method is the N-allylic alkylation using unactivated vinylcyclopropanes as precursors, which proceeds with high atom economy, broad substrate scope, and excellent regio- and stereoselectivity.[12] Copper metallaphotoredox catalysis has also emerged as a versatile platform, enabling the coupling of various N-nucleophiles, including pyrazoles, with a wide range of alkyl bromides at room temperature.[13]
Brønsted Acid Catalysis: A Mild, Base-Free Approach
Recently, a novel method for pyrazole N-alkylation has been developed that operates under mild, acidic conditions, providing a valuable alternative to methods requiring strong bases or transition metals.[1][5] This strategy employs trichloroacetimidates as potent electrophiles, activated by a Brønsted acid catalyst.
Mechanism & Rationale: Trichloroacetimidates are excellent alkylating agents because the trichloroacetamide group is an outstanding leaving group upon protonation. A Brønsted acid, such as camphorsulfonic acid (CSA), protonates the nitrogen of the imidate.[1] This activation facilitates the departure of the leaving group and the formation of a carbocation intermediate. The pyrazole then acts as a nucleophile, attacking the carbocation to form the N-alkylated product.[1] The reaction's success hinges on the stability of the carbocation intermediate; benzylic, phenethyl, and benzhydryl imidates provide good to excellent yields, while those that cannot form a stable carbocation (like methyl imidate) fail to react.[1][5] For unsymmetrical pyrazoles, this method typically yields a mixture of regioisomers, with the major product dictated by steric hindrance—alkylation occurs at the less sterically crowded nitrogen.[1][5]
Performance Data: Optimization of Acid Catalyst[1][14]
Reaction: 4-Chloropyrazole + Phenethyl trichloroacetimidate in 1,2-DCE
| Entry | Catalyst (10 mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | 83 | 24 | Trace |
| 2 | BF₃·OEt₂ | 83 | 24 | 25 |
| 3 | Sc(OTf)₃ | 83 | 24 | 45 |
| 4 | TfOH | 83 | 24 | 65 |
| 5 | CSA | 83 | 24 | 77 |
| 6 | CSA | 83 | 4 | 75 |
Data from Reddy, K. et al. (2022).[1] The data clearly shows that while Lewis and other Brønsted acids catalyze the reaction, camphorsulfonic acid (CSA) provides the optimal yield, which can be achieved in a significantly shorter reaction time.[1][5]
Experimental Protocol: CSA-Catalyzed N-Alkylation with a Trichloroacetimidate[5]
-
Setup: To a vial, add the pyrazole (1.2 eq.), the trichloroacetimidate (1.0 eq.), and camphorsulfonic acid (CSA, 10 mol%).
-
Solvent: Add anhydrous 1,2-dichloroethane (DCE) as the solvent.
-
Reaction: Seal the vial and heat the reaction mixture to 83 °C (reflux) for 4-24 hours.
-
Monitoring: Monitor the reaction for the consumption of the trichloroacetimidate starting material by TLC.
-
Work-up: Upon completion, cool the reaction to room temperature and concentrate it under reduced pressure.
-
Purification: Purify the residue directly by silica gel column chromatography to yield the N-alkylated pyrazole product.
Biocatalysis: The Frontier of Regioselectivity
The ultimate goal in N-alkylation of unsymmetrical pyrazoles is catalyst-controlled, absolute regioselectivity. Biocatalysis using engineered enzymes has recently emerged as a groundbreaking solution to this challenge.[14][15]
Mechanism & Rationale: This innovative approach utilizes a cyclic two-enzyme cascade.[15][16]
-
Cofactor Synthesis: A promiscuous halide methyltransferase acts as an "NSA-synthase," using a simple haloalkane (e.g., iodomethane, iodoethane) to generate a non-natural analog of the common biological methylating agent S-adenosyl-L-methionine (SAM).
-
Selective Alkylation: A second, computationally engineered methyltransferase uses this cofactor to transfer the alkyl group to a specific nitrogen atom of the pyrazole substrate with near-perfect selectivity. The key is that the cofactor is recycled in the catalytic cycle, meaning only catalytic amounts are needed, and the inexpensive haloalkane is the only stoichiometric reagent consumed.[14][15] The enzyme's active site provides a precisely tailored chiral environment that forces the pyrazole to bind in a specific orientation, exposing only one of the two nitrogen atoms to the activated alkyl group, thus achieving unprecedented, catalyst-controlled regioselectivity.[14]
Caption: A two-enzyme cascade for highly regioselective pyrazole N-alkylation.
Performance Data: Enzymatic N-Alkylation of 3-cyclopropyl-1H-pyrazole[15]
| Alkylating Agent | Yield (%) | Regioisomeric Ratio (N1/N2) |
| Iodomethane | 37 (isolated) | >98:2 |
| Bromoethane | 31 | >99:1 |
| Iodoethane | 40 | >99:1 |
| 1-Iodopropane | 20 | >99:1 |
Data from Mallin, H., et al. (2021).[14][15] The results demonstrate near-perfect regioselectivity, a feat not achievable by the other methods discussed. While yields are moderate, they are reported for a preparative scale (1.0 mmol) reaction and highlight a powerful proof-of-concept.[14][15]
Summary and Recommendations
The choice of a catalytic system for pyrazole N-alkylation is a multi-faceted decision that depends on substrate scope, cost, scalability, and, most critically, the required level of regiocontrol.
| Catalyst System | Primary Mechanism | Key Advantages | Key Limitations | Best For... |
| Base-Mediated | Deprotonation & SN2 | Simple, inexpensive reagents, widely applicable.[3] | Requires strong base, anhydrous conditions, poor regioselectivity with unsymmetrical pyrazoles.[1][4] | Simple, symmetrical pyrazoles or when regioselectivity is not a concern. |
| Phase-Transfer (PTC) | Anion transport across phases | High yields, mild, often solvent-free, easy work-up.[7][8][9] | Catalyst can be "poisoned" by iodide ions, potential for side reactions with certain substrates.[8] | Green and scalable synthesis, especially for volatile products. |
| Transition-Metal | Borrowing Hydrogen, Allylation | Atom-economical (uses alcohols), high TON, unique reactivity.[10][12] | Catalyst cost, potential for metal contamination, requires specific ligands. | Accessing novel chemical space and green chemistry applications. |
| Brønsted Acid | Carbocation formation | Mild, base-free conditions, alternative to high-temp/strong-base methods.[1][5] | Regioselectivity is sterically controlled, limited electrophile scope.[1][5] | Substrates that are sensitive to base but can be alkylated via stable carbocations. |
| Biocatalysis | Enzyme-controlled group transfer | Unprecedented regioselectivity (>99%), mild aqueous conditions, catalyst-controlled.[14][15] | Requires specialized engineered enzymes, currently moderate yields.[14] | Synthesizing single, pure regioisomers of high-value pyrazoles for pharmaceutical applications. |
Final Recommendation: For routine synthesis of N-alkyl pyrazoles where regioselectivity is not an issue, classical base-mediated and PTC methods offer robust and cost-effective solutions. For greener processes and unique transformations using alcohols, palladium catalysis is a powerful tool. When absolute regiocontrol is the primary driver for synthesizing complex, high-value molecules, the emerging field of biocatalysis, despite its current limitations in scope, represents the future and is the unequivocal choice for obtaining a single, pure regioisomer.
References
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Diez-Barra, E., de la Hoz, A., Sánchez-Migallón, A., & Tejeda, J. (1990). Synthesis of n-alkylpyrazoles by phase transfer catalysis without solvent. Synthetic Communications, 20(18), 2849-2853. Available at: [Link]
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Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent Without Solvent. (2025). ResearchGate. Available at: [Link]
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Diez-Barra, E., de la Hoz, A., Sanchez-Migallon, A., & Tejeda, J. (1990). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent Without Solvent. Synthetic Communications. Available at: [Link]
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Reddy, K. H., DeWater, R., & Tunge, J. A. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 111-121. Available at: [Link]
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An overview of palladium-catalyzed N-alkylation reactions. (2024). Organic & Biomolecular Chemistry. Available at: [Link]
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Palladium-Catalyzed N-Allylic Alkylation of Pyrazoles and Unactivated Vinylcyclopropanes. ResearchGate. Available at: [Link]
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Reddy, K. H., DeWater, R., & Tunge, J. A. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Available at: [Link]
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Kosobutskyi, D., et al. (2024). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(10335). Available at: [Link]
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Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. (2025). ResearchGate. Available at: [Link]
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Optimization of pyrazole N-alkylation conditions. ResearchGate. Available at: [Link]
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Unveiling Cooperative Effects of Two Bidentate Pyridone-Pyrazole Ligands in the Regioselective C–H Activation: A Theoretical Study. (2026). Inorganic Chemistry. Available at: [Link]
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Mallin, H., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(16), 8936-8942. Available at: [Link]
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Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). The Journal of Organic Chemistry. Available at: [Link]
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A Senior Application Scientist's Guide to the Validation of In Vitro Assays for Pyrazole Compound Activity
Introduction: The Pyrazole Scaffold and the Imperative for Rigorous Assay Validation
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective inhibitors, particularly targeting the protein kinase family.[1][2] These compounds, by competing with ATP, can modulate signaling pathways implicated in a host of diseases, from cancer to inflammatory disorders.[2] However, the journey from a promising pyrazole "hit" in a primary screen to a validated lead candidate is fraught with potential pitfalls. A compound's apparent activity can be an artifact of the assay system itself, a consequence of non-specific effects like cytotoxicity, or a result of promiscuous off-target activity.[3][4]
This guide provides a framework for the rigorous validation of in vitro assays designed to characterize pyrazole compound activity. It is structured not as a rigid checklist, but as a logical workflow grounded in scientific causality. We will explore how to design self-validating experimental systems, compare key assay formats, and detail the critical validation parameters that ensure the data you generate is accurate, reproducible, and truly reflective of the compound's biological activity. Our approach is aligned with the principles outlined in the ICH Q2(R1) guidelines on the validation of analytical procedures, adapting them for the specific context of drug discovery research.[5][6]
Part 1: Choosing the Right Tool - A Comparison of Primary Assay Formats
The initial choice of assay format is a critical decision that influences the entire validation strategy. The two primary categories are biochemical assays and cell-based assays, each offering distinct advantages and limitations.[3]
Biochemical Assays: A Direct Measure of Target Engagement
Biochemical assays utilize purified, recombinant enzymes (e.g., a specific kinase) to measure the direct inhibitory effect of a compound.[7] They are indispensable for initial high-throughput screening (HTS) and for confirming that a compound directly interacts with its intended molecular target.[8]
Causality Behind the Choice: By isolating the target protein, we eliminate the complexities of the cellular environment (e.g., membrane permeability, efflux pumps, metabolic degradation). This allows for a clean, unambiguous measurement of direct target inhibition, which is fundamental to establishing a structure-activity relationship (SAR).[9]
| Assay Technology | Principle | Advantages | Considerations & Potential Pitfalls |
| Luminescence-Based (e.g., Kinase-Glo®) | Measures the depletion of ATP, which correlates with kinase activity. Less ATP remaining means higher kinase activity. | High sensitivity, wide dynamic range, simple "add-mix-read" format.[10] | Susceptible to interference from compounds that affect the luciferase reporter enzyme. |
| Fluorescence-Based (TR-FRET) | Measures the phosphorylation of a fluorescently labeled substrate. | Homogeneous (no-wash) format, ratiometric output reduces well-to-well variability, high sensitivity.[10] | Requires specific fluorescently labeled reagents; potential for light-scattering or autofluorescent compound interference. |
| Label-Free (e.g., DSF, SPR) | Measures biophysical changes upon compound binding, such as thermal stability (DSF) or mass changes (SPR). | Provides direct evidence of binding; can identify non-ATP competitive inhibitors.[1] | Lower throughput, requires specialized instrumentation, may not always correlate with functional inhibition. |
Cell-Based Assays: Assessing Activity in a Physiological Context
While biochemical assays confirm target interaction, they cannot predict a compound's behavior in a living system.[3] Cell-based assays are essential for confirming that a compound can penetrate the cell membrane, engage its target in the presence of high intracellular ATP concentrations, and elicit the desired downstream biological effect.[11]
Causality Behind the Choice: A potent biochemical inhibitor is of little value if it cannot reach its target inside a cell.[3] Cellular assays integrate multiple critical factors—permeability, stability, off-target effects, and cytotoxicity—providing a more physiologically relevant measure of a compound's potential.[12][13]
| Assay Type | Principle | Advantages | Considerations & Potential Pitfalls |
| Target Engagement (e.g., NanoBRET™) | Measures compound binding to a specific target protein inside living cells using bioluminescence resonance energy transfer. | Directly confirms intracellular target binding; allows for residence time studies.[14] | Requires genetic engineering of cells to express the target-reporter fusion protein. |
| Phosphorylation Assays | Measures the phosphorylation status of a downstream substrate of the target kinase using methods like ELISA or AlphaLISA. | Directly measures the functional consequence of target inhibition in a relevant pathway.[14] | Requires highly specific phospho-antibodies; signal can be influenced by other pathways. |
| Cell Proliferation / Viability Assays | Measures the overall effect of the compound on cell growth and survival. | Simple, high-throughput readout of a key phenotypic endpoint (e.g., anti-cancer effect).[14] | Non-specific; inhibition could be due to off-target effects or general cytotoxicity. Must be coupled with more specific assays. |
Part 2: The Validation Workflow: A Self-Validating System
Assay validation is not a single event, but a continuous process designed to demonstrate that an assay is suitable for its intended purpose.[15] A properly designed validation plan functions as a self-validating system, where the controls and parameters inherently report on the health and reliability of the assay itself.
Foundational Parameters: Building a Robust Assay
Before formal validation, the assay must be optimized to ensure it can reliably detect the biological activity of interest.
-
Z'-Factor (Z-Prime): The Litmus Test for Assay Quality. The Z'-factor is the single most important parameter for evaluating the quality of a high-throughput assay.[16][17] It measures the statistical separation between your positive and negative controls, accounting for both the dynamic range and the data variation.[18][19]
Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
Z'-Factor Value Assay Quality Interpretation & Action > 0.5 Excellent The assay is robust and reliable for screening.[18][19] 0 to 0.5 Marginal The assay may be acceptable, but optimization is highly recommended to reduce variability.[18] < 0 Unacceptable The signal windows of the positive and negative controls overlap; the assay cannot distinguish hits from noise.[18] Causality: A high Z'-factor provides confidence that any "hit" you identify is statistically significant and not just a random fluctuation in the data. It is a self-validating check; if the Z'-factor is poor for a given plate, the data from that plate should be considered unreliable.[20]
-
DMSO Tolerance: Most compound libraries are solubilized in dimethyl sulfoxide (DMSO). It is critical to determine the highest concentration of DMSO that can be used without affecting assay performance, as DMSO itself can inhibit enzymes or be toxic to cells.
Core Validation Parameters (Adapted from ICH Q2(R1))
These parameters demonstrate that the assay is fit for its purpose.[6][21]
-
Specificity & Selectivity: Specificity is the ability to assess the analyte in the presence of components that may be expected to be present.[6] For pyrazole kinase inhibitors, this extends to selectivity :
-
On-Target Specificity: The assay should generate a signal only in the presence of the active enzyme and substrate. Controls lacking enzyme or substrate should yield background-level signals.[7]
-
Compound Selectivity: Pyrazole inhibitors can be promiscuous.[1] It is crucial to profile lead compounds against a panel of related kinases to demonstrate selectivity for the intended target over others. A compound that inhibits dozens of kinases may have a challenging path forward due to potential off-target toxicities.[22][23]
-
-
Precision: This measures the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[15]
-
Repeatability (Intra-assay precision): The precision over a short interval of time with the same operator and equipment. This is typically assessed by running the same control compound multiple times on the same plate.
-
Intermediate Precision (Inter-assay precision): Assesses the variation within a laboratory over different days, with different analysts, or on different equipment.
-
Acceptance Criterion: Typically, the coefficient of variation (%CV) for replicate measurements should be ≤20%.
-
-
Accuracy: This is the closeness of the test results to the true value.[15] In the context of IC50 determination, this can be assessed by measuring the IC50 of a known, well-characterized reference inhibitor and comparing it to the published value.
-
Linearity & Range: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the assay has been demonstrated to be precise, accurate, and linear.[6] This is crucial for ensuring that the dose-response curve is well-defined.
Part 3: Practical Application - A Validated Cytotoxicity Counter-Screen
A common reason for false positives in a primary screen is that the pyrazole compound is simply killing the cells (in a cell-based assay) or denaturing the enzyme (in a biochemical assay). Therefore, a validated cytotoxicity assay is an essential counter-screen to eliminate non-specific actors early.[24][25][26]
Here, we provide a protocol for the MTS assay, a colorimetric method for assessing cell viability.[27][28] Metabolically active cells reduce the MTS tetrazolium compound to a colored formazan product.[29][30]
Detailed Experimental Protocol: MTS Assay for Cytotoxicity
Objective: To determine the concentration at which a pyrazole compound reduces cell viability by 50% (CC50), as an indicator of general cytotoxicity.
Materials:
-
Cells in culture (e.g., HeLa, HEK293) in logarithmic growth phase.[31]
-
Test Compound: Pyrazole inhibitor, 10 mM stock in 100% DMSO.
-
Positive Control: Doxorubicin, 10 mM stock in 100% DMSO.
-
96-well flat-bottom tissue culture plates.
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay Reagent (Promega, Cat. No. G3582 or similar).[28][32]
-
Multi-channel pipette.
-
Plate reader capable of measuring absorbance at 490 nm.[30]
Methodology:
-
Cell Seeding:
-
Trypsinize and count cells. Resuspend cells in complete culture medium to a concentration of 1 x 10^5 cells/mL.
-
Using a multi-channel pipette, dispense 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.
-
Leave the outer wells filled with 100 µL of sterile PBS to minimize edge effects.
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Preparation and Addition:
-
Prepare a 2X serial dilution of the pyrazole compound in complete medium, starting from 200 µM down to 0 µM (vehicle control). Ensure the final DMSO concentration in the highest dose is ≤0.5%.
-
Carefully remove the medium from the cells and add 100 µL of the compound dilutions to the appropriate wells. Include wells for "cells + vehicle (DMSO)" (0% cytotoxicity control) and "cells + high-concentration Doxorubicin" (100% cytotoxicity control).
-
Incubate for 48 hours at 37°C, 5% CO2.
-
-
MTS Reagent Addition and Incubation:
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a plate reader.[33]
-
-
Data Analysis and IC50/CC50 Determination:
-
Normalization: Subtract the background absorbance (media only wells) from all other values. Normalize the data by setting the vehicle-treated cells to 100% viability and the positive control (doxorubicin-treated) to 0% viability.[37]
-
Curve Fitting: Plot the normalized % viability against the log of the compound concentration. Fit the data using a non-linear regression model (variable slope, four-parameter fit) to determine the IC50 (or in this context, CC50) value.[38][39] This can be performed using software like GraphPad Prism.[40]
-
Conclusion
The validation of an in vitro assay is not merely a procedural formality; it is the foundation upon which all subsequent drug discovery decisions are built. For pyrazole compounds, a class of molecules with immense therapeutic potential but variable selectivity, this process is even more critical. By thoughtfully selecting assay formats, rigorously establishing performance with parameters like the Z'-factor, and systematically validating for specificity, precision, and accuracy, researchers can build a self-validating system. This approach ensures that the generated data is a true reflection of a compound's biological activity, enabling confident decision-making and accelerating the translation of promising molecules from the bench to the clinic.
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Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]
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Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. ResearchGate. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile Analogs
Introduction: The Promising Scaffold of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile
In the landscape of medicinal chemistry, the pyrazole nucleus is a cornerstone, recognized for its vast pharmacological potential.[1][2] This five-membered heterocyclic ring is a key feature in numerous FDA-approved drugs, demonstrating a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The subject of this guide, 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile, combines this privileged pyrazole scaffold with a propanenitrile side chain, introducing a functional group known to enhance target binding and improve pharmacokinetic profiles in drug candidates.[5][6]
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on this core structure. By dissecting the molecule into key regions for modification, we will explore how chemical alterations can modulate biological activity, drawing upon established principles from related pyrazole-based compounds and the well-documented role of the nitrile moiety in drug design. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for the discovery of novel therapeutic agents.
The Core Scaffold: Understanding the Building Blocks
The 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile molecule can be deconstructed into three primary regions for SAR analysis:
-
The 3,5-dimethylpyrazole Ring: This forms the heterocyclic core of the molecule. The methyl groups at positions 3 and 5 are key features that influence the molecule's electronics and steric profile.
-
The Propanenitrile Side Chain: This flexible linker connects the pyrazole ring to the terminal nitrile group. Its length and composition can significantly impact the molecule's conformation and ability to interact with biological targets.
-
The Terminal Nitrile Group: The cyano (-C≡N) group is a potent hydrogen bond acceptor and can participate in crucial interactions within a target's binding site.[7]
Below is a diagram illustrating the key regions for modification in our lead compound.
Caption: Key regions for SAR analysis of the lead compound.
Structure-Activity Relationship Analysis
The following sections will explore the hypothetical SAR for each region of the 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile scaffold, drawing parallels from existing literature on pyrazole-based inhibitors and the functional role of the nitrile group.
Region 1: The 3,5-dimethylpyrazole Ring
The pyrazole ring is a frequent component of kinase inhibitors, where it often acts as a hinge-binding motif.[8][9] Modifications to this ring can profoundly impact binding affinity and selectivity.
-
Substitution at the 4-position: The 4-position of the pyrazole ring is a common site for substitution. Introducing small, electron-withdrawing groups like halogens (e.g., Cl, F) or a cyano group could enhance binding interactions. For instance, studies on pyrazole-based COX-2 inhibitors have shown that a 4-cyano group can form a hydrogen bond with Ser530, significantly improving activity.[10]
-
Modification of the Methyl Groups (Positions 3 and 5): Replacing the methyl groups with other alkyl groups (e.g., ethyl, isopropyl) can probe the steric tolerance of the binding pocket. Larger or bulkier groups may either enhance van der Waals interactions or lead to steric clashes, thus defining the optimal substituent size. Alternatively, replacing one of the methyl groups with a hydrogen could explore the necessity of this substitution for activity.
Table 1: Hypothetical SAR of Pyrazole Ring Modifications
| Analog | Modification | Predicted Effect on Activity | Rationale |
| 1a | 4-Chloro substitution | Potential Increase | Enhances electron-withdrawing character, may improve binding. |
| 1b | 4-Cyano substitution | Potential Increase | Can act as a hydrogen bond acceptor.[10] |
| 1c | 3-Ethyl, 5-Methyl | Varies | Explores steric limits of the binding pocket. |
| 1d | 3-Hydrogen, 5-Methyl | Potential Decrease | Methyl groups may be crucial for hydrophobic interactions. |
Region 2: The Propanenitrile Side Chain
The propanenitrile linker provides flexibility, allowing the pyrazole and nitrile moieties to adopt an optimal orientation for binding.
-
Chain Length Variation: Shortening or lengthening the three-carbon chain can alter the distance between the pyrazole ring and the nitrile group. This is a critical parameter for aligning the key interacting groups with their counterparts in the target protein.
-
Introduction of Rigidity: Incorporating a double bond or a small ring (e.g., cyclopropane) into the linker can restrict conformational freedom. This can be advantageous if it locks the molecule into a bioactive conformation, but detrimental otherwise.
Table 2: Hypothetical SAR of Side Chain Modifications
| Analog | Modification | Predicted Effect on Activity | Rationale |
| 2a | Ethylenitrile linker | Varies | Alters the distance between key functional groups. |
| 2b | Butanenitrile linker | Varies | Alters the distance between key functional groups. |
| 2c | Propenenitrile linker | Varies | Introduces rigidity, may favor a bioactive conformation. |
Region 3: The Terminal Nitrile Group
The nitrile group is a versatile functional group in drug design, known for its ability to act as a hydrogen bond acceptor and its small steric footprint.[5][7]
-
Replacement with other Hydrogen Bond Acceptors: Substituting the nitrile with other polar groups such as an amide (-CONH2), a carboxylic acid (-COOH), or a tetrazole can help to understand the nature of the interaction with the target. While these groups are also hydrogen bond acceptors, their steric and electronic properties differ significantly.
-
Bioisosteric Replacement: Replacing the nitrile with a bioisostere, such as an acetylene, can probe the importance of the nitrogen atom's lone pair in binding. A significant loss in activity would suggest a crucial hydrogen bonding interaction.
Table 3: Hypothetical SAR of Nitrile Group Modifications
| Analog | Modification | Predicted Effect on Activity | Rationale |
| 3a | Amide (-CONH2) | Varies | Can act as both hydrogen bond donor and acceptor. |
| 3b | Carboxylic Acid (-COOH) | Varies | Introduces a negative charge at physiological pH. |
| 3c | Tetrazole | Potential Increase | A common bioisostere for carboxylic acids with different pKa. |
| 3d | Acetylene (-C≡CH) | Potential Decrease | Removes the hydrogen bond accepting nitrogen atom. |
Experimental Protocols
To validate the hypothetical SAR outlined above, a systematic approach to synthesis and biological evaluation is required.
General Synthesis Workflow
The synthesis of analogs would likely start from commercially available 3,5-dimethylpyrazole. The propanenitrile side chain can be introduced via N-alkylation with a suitable halo-propanenitrile.
Caption: General synthesis workflow for the lead compound and its analogs.
Step-by-step Synthesis of the Lead Compound:
-
To a solution of 3,5-dimethylpyrazole in a suitable solvent (e.g., DMF or acetonitrile), add a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) at 0 °C.
-
Stir the mixture for 30 minutes to allow for the formation of the pyrazolate anion.
-
Add 3-chloropropanenitrile dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile.
Biological Evaluation
Given the broad spectrum of activities associated with pyrazole derivatives, a panel of assays would be appropriate for initial screening.
-
Antiproliferative Assays: The National Cancer Institute's NCI-60 human tumor cell line screen is a robust platform for evaluating the anticancer potential of novel compounds.[11]
-
Kinase Inhibition Assays: Based on the prevalence of pyrazoles as kinase inhibitors, screening against a panel of kinases (e.g., tyrosine kinases, serine/threonine kinases) would be a logical step.[8][12] Biochemical assays measuring the inhibition of ATP phosphorylation would provide quantitative IC50 values.
-
Antimicrobial Assays: The analogs can be tested against a panel of pathogenic bacteria and fungi to determine their minimum inhibitory concentrations (MIC).
Conclusion and Future Directions
The 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile scaffold represents a promising starting point for the development of novel therapeutic agents. The systematic exploration of the structure-activity relationships, as outlined in this guide, provides a rational framework for optimizing the biological activity of this class of compounds. Future work should focus on the synthesis and evaluation of the proposed analogs to validate these hypotheses and identify lead candidates for further preclinical development. The insights gained from these studies will undoubtedly contribute to the broader understanding of pyrazole-based drug design and accelerate the discovery of new medicines.
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A Review of Research from 2012 to 2024 on Pyrazole-based Anticancer Agents with SAR Study. (n.d.). Preprints.org. Retrieved January 17, 2026, from [Link]
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Structures of pyrazole-based ITK inhibitors and their Ki values. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile
For Immediate Reference: Treat 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile as a hazardous chemical waste. The absence of a specific Safety Data Sheet (SDS) for this compound necessitates a conservative approach to its disposal, leveraging established procedures for analogous chemical structures. This guide provides a comprehensive framework for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Hazard Assessment: An Evidence-Based Approach
Due to the lack of a dedicated SDS for 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile, its hazard profile is inferred from the closely related compound, 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile , and general knowledge of pyrazole and nitrile functionalities.
A Safety Data Sheet for the analogous "oxo" compound provides the following critical hazard information:
-
H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.
This classification warrants handling the target compound with a high degree of caution. Organic nitriles as a class can vary in toxicity, but some can release hydrogen cyanide under certain conditions, although this is less common for non-cyanohydrin structures.[1][2] Pyrazole derivatives are known for their diverse pharmacological activities, which underscores the need for careful handling to avoid unintended biological effects.[3][4]
Therefore, all waste generated, including the pure compound, contaminated labware, and personal protective equipment (PPE), must be managed as hazardous waste.
Personal Protective Equipment (PPE): Your First Line of Defense
Before beginning any work that will generate waste, ensure the following PPE is worn:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact, a primary route of exposure. |
| Body Protection | A lab coat that can be quickly removed | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | Minimizes the risk of inhaling dust or aerosols. |
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure compliant disposal.[5]
Step 1: Container Selection
-
Use a dedicated, leak-proof, and chemically compatible container with a secure, tight-fitting lid.[3]
-
The container should be in good condition and clearly designated for this specific waste stream.
Step 2: Labeling
-
Immediately label the waste container with the following information[3]:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile
-
An accurate list of all constituents and their approximate concentrations (if in solution).
-
The date accumulation started.
-
The name of the principal investigator and the laboratory location.
-
Step 3: Waste Collection
-
Solid Waste:
-
Liquid Waste (if applicable):
-
If the compound is in solution, collect it in a separate, appropriately labeled liquid hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[5]
-
-
Empty Containers:
-
Trace amounts of solid residue in "empty" containers should be considered hazardous.
-
Triple-rinse the container with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[3][6] Subsequent rinses may also need to be collected depending on institutional policies.
-
Storage and Final Disposal: Ensuring a Safe and Compliant Pathway
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.[3]
-
This area should be well-ventilated and away from incompatible materials.[5]
-
Utilize secondary containment, such as a lab tray, to capture any potential leaks.[3]
Disposal:
-
Do not, under any circumstances, dispose of this compound down the drain or in the regular trash. [3]
-
The ultimate disposal of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile must be handled by a licensed professional waste disposal company.[5]
-
The most common and recommended method for such compounds is high-temperature incineration .[5]
-
Follow your institution's established procedures for hazardous waste pickup. This typically involves submitting a request to the EHS department.[5]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile.
Caption: Workflow for the proper disposal of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile.
Rationale for Treating as Hazardous Waste
The decision to manage this compound as hazardous waste is based on a conservative interpretation of available data for structurally similar chemicals.
Caption: Rationale for treating the compound as hazardous waste.
References
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Personal protective equipment for handling 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile
As a Senior Application Scientist, I understand that moving from theoretical knowledge to practical application requires a deep, causal understanding of safety protocols. Handling a novel or specialized reagent like 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile demands more than just a checklist; it requires a foundational understanding of the potential risks and the scientific principles behind the protective measures we employ. This guide is structured to provide not just the "what," but the "why," ensuring that your handling, operational, and disposal plans are both compliant and, more importantly, fundamentally safe.
Hazard Identification: A Proactive Approach to Safety
Before any container is opened, a thorough risk assessment is paramount. While comprehensive toxicological data for 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile may be limited as it is a specialized chemical, we can infer its potential hazards by examining its structural motifs—the pyrazole ring and the nitrile group—and by consulting supplier safety data for close analogs.
The primary hazards are associated with its functional groups. Pyrazole derivatives can exhibit a range of biological activities and toxicities.[1][2] Some have been shown to possess toxic properties, with studies indicating potential acute toxicity.[3][4] Nitrile compounds can be toxic and are often metabolized to release cyanide, posing a significant health risk.
Data for the closely related compound, 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile, provides critical GHS (Globally Harmonized System) classifications that we must, at a minimum, adopt for our target compound.[5]
Table 1: GHS Hazard Profile for Analog Compound
| Hazard Class | GHS Code | Statement | Implication for Handling |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed | Avoid ingestion. Do not eat, drink, or smoke in the work area. |
| Acute Toxicity (Dermal) | H312 | Harmful in contact with skin | Prevent all skin contact using appropriate gloves and lab coat. |
| Acute Toxicity (Inhalation) | H332 | Harmful if inhaled | Avoid breathing dust or aerosols. Handle in a fume hood. |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | Direct contact can cause redness, pain, and inflammation.[6][7] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | Splashes can cause significant, potentially lasting eye damage.[6][7] |
This profile mandates that the compound be treated as a hazardous substance, requiring stringent controls to prevent exposure through all primary routes: inhalation, ingestion, and skin contact.[8]
Personal Protective Equipment (PPE): Your Primary Defense
The selection of PPE is not a matter of routine; it is a direct response to the identified hazards. The principle is to establish multiple, redundant barriers between you and the chemical.[9][10]
Core PPE Requirements
-
Protective Clothing : A clean, buttoned laboratory coat is the minimum requirement. Ensure it has long sleeves and fits properly. This is your first line of defense against minor splashes and spills.
-
Eye and Face Protection : Chemical safety goggles that provide a complete seal around the eyes are mandatory.[9][11] Standard safety glasses are insufficient as they do not protect from splashes from all angles. If there is a significant splash risk, a full-face shield should be worn in addition to goggles.
-
Hand Protection : Nitrile gloves are the standard for handling a wide array of laboratory chemicals due to their superior resistance to punctures and a broad range of substances compared to latex or vinyl.[12][13][14]
-
Selection : Use disposable nitrile gloves with a minimum thickness of 5 mil for splash protection.[15] For extended work or when handling larger quantities, consider using thicker gloves (e.g., 8-mil) or double-gloving to increase the breakthrough time.[15][16]
-
Integrity Check : Always inspect gloves for tears or punctures before use.
-
Immediate Disposal : Thin nitrile gloves are for splash protection only. If contact with the chemical occurs, remove the gloves immediately, wash your hands, and put on a new pair.[15]
-
Respiratory Protection
All operations involving the solid form of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile or its solutions should be conducted within a certified chemical fume hood to control airborne exposure.[9][17] This engineering control is your primary method for preventing inhalation. A respirator should not be necessary if a fume hood is used correctly.
Caption: PPE selection and use workflow for handling the compound.
Operational Plan: From Receipt to Disposal
A structured operational plan minimizes risk by defining procedures for each stage of the chemical's lifecycle in the lab.
Step 1: Receiving and Storage
-
Inspect : Upon receipt, inspect the container for any damage or leaks.
-
Label : Ensure the manufacturer's label is legible. Add the date of receipt.
-
Store : Store the container in a cool, dry, and well-ventilated area designated for toxic or hazardous chemicals.[11] Keep it tightly closed and segregated from incompatible materials, such as strong acids or oxidizing agents.[11]
Step 2: Handling and Use (Inside a Fume Hood)
-
Preparation : Before handling, ensure the fume hood is operational, the sash is at the appropriate height, and all necessary equipment (spatulas, glassware, waste containers) is inside the hood.
-
Weighing : If weighing the solid, do so within the fume hood. Use disposable weigh boats to minimize contamination of balances.
-
Personal Hygiene : Do not eat, drink, or smoke while handling this chemical.[5] Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[7][11]
-
Transport : If the chemical must be moved outside the fume hood, use a sealed, secondary container to prevent spills.
Step 3: Emergency Procedures
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7][18]
-
Eye Contact : Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7][19]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][7]
-
Spill : Evacuate the immediate area. For a small spill inside a fume hood, use an appropriate absorbent material (e.g., vermiculite or a chemical spill kit), collect it in a sealed, labeled container, and dispose of it as hazardous waste. Do not clean up large spills or spills outside of a fume hood without specialized training and equipment.
Disposal Plan: Ensuring a Safe Conclusion
Improper disposal poses a significant risk to both personnel and the environment. All waste streams containing this compound must be treated as hazardous waste.[20][21]
-
Waste Segregation : Maintain separate, clearly labeled hazardous waste containers for:
-
Solid Waste : Unused or waste 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile.
-
Liquid Waste : Solutions containing the compound.
-
Contaminated Consumables : Used gloves, weigh boats, paper towels, etc. These must be collected in a sealed bag or container and disposed of as hazardous waste.[22]
-
-
Container Management :
-
Use only chemically compatible, sealed containers provided by your institution's Environmental Health & Safety (EHS) department.[21]
-
Label containers clearly with "Hazardous Waste," the full chemical name, and the approximate concentration.[22]
-
Keep waste containers closed except when adding waste. Store them in a designated satellite accumulation area.
-
-
Empty Containers : The original container that held the chemical must also be disposed of as hazardous waste unless it has been triple-rinsed with a suitable solvent. The rinsate from this cleaning must be collected as hazardous liquid waste.[22]
Caption: Workflow for the proper disposal of chemical waste.
By adhering to this comprehensive guide, you establish a robust safety framework that protects you, your colleagues, and your research.
References
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
